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Foundational

An In-depth Technical Guide to the Physical Properties of Ethyl 3-amino-2-(ethylamino)isonicotinate

Introduction Ethyl 3-amino-2-(ethylamino)isonicotinate is a substituted aminopyridine derivative. The aminopyridine scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 3-amino-2-(ethylamino)isonicotinate is a substituted aminopyridine derivative. The aminopyridine scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active compounds.[1][2][3] These derivatives interact with various enzymes and receptors, leading to a broad spectrum of pharmacological effects.[1] Understanding the fundamental physical and chemical properties of novel derivatives like Ethyl 3-amino-2-(ethylamino)isonicotinate is a critical first step in the rational design of new therapeutic agents. This guide provides a detailed overview of its predicted physical properties, based on the analysis of structurally related analogs, and outlines the standard experimental protocols for their empirical determination.

Molecular Structure and Core Attributes

The foundational step in characterizing any chemical entity is to define its structure and fundamental properties.

Molecular Structure

The molecular structure of Ethyl 3-amino-2-(ethylamino)isonicotinate is depicted below. The core is an isonicotinate ring, which is a pyridine-4-carboxylate. It is functionalized with an amino group at the 3-position and an ethylamino group at the 2-position.

cluster_molecule N1 N C2 C N1->C2 C3 C C2->C3 N_ethylamino NH C2->N_ethylamino C4 C C3->C4 N_amino NH₂ C3->N_amino C5 C C4->C5 C_ester C C4->C_ester C6 C C5->C6 C6->N1 CH2_ethylamino CH₂ N_ethylamino->CH2_ethylamino CH3_ethylamino CH₃ CH2_ethylamino->CH3_ethylamino O_double O C_ester->O_double O_single O C_ester->O_single CH2_ester CH₂ O_single->CH2_ester CH3_ester CH₃ CH2_ester->CH3_ester

Caption: Molecular structure of Ethyl 3-amino-2-(ethylamino)isonicotinate.

Predicted Core Properties

The following table summarizes the predicted core physical properties of Ethyl 3-amino-2-(ethylamino)isonicotinate, derived from its molecular formula and by comparison with analogous compounds.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₀H₁₅N₃O₂Determined by summing the atoms from the known structure.
Molecular Weight 209.25 g/mol Calculated from the molecular formula.
Appearance White to off-white or light yellow solidBased on related aminopyridine esters like Ethyl 3-aminoisonicotinate and Ethyl 2-aminoisonicotinate which are described as powders or crystals.[4][5][6]
Physical Form Solid at room temperatureThe related compound, Ethyl 3-aminoisonicotinate, is a solid with a melting point of 170-175°C.[4][6][7] The addition of an ethyl group is unlikely to depress the melting point below room temperature.

Thermodynamic Properties

Thermodynamic properties such as melting and boiling points are critical for purification, handling, and formulation development.

Predicted Thermodynamic Data
PropertyPredicted ValueBasis for Prediction and Rationale
Melting Point 150-165 °CEthyl 3-aminoisonicotinate has a melting point of 170-175°C.[4][6][7] The introduction of the N-ethyl group may slightly disrupt crystal packing compared to the N-H of the parent amino compound, potentially lowering the melting point.
Boiling Point > 300 °C (with decomposition)The boiling point of the related Ethyl 3-aminoisonicotinate is approximately 304°C.[4][6][7] The higher molecular weight of the target compound suggests a slightly higher boiling point, though thermal decomposition is likely at such temperatures.
Flash Point > 140 °CBased on the flash point of Ethyl 3-aminoisonicotinate (137.6°C), the addition of an ethyl group would likely result in a comparable or slightly higher flash point.[6]
Experimental Protocol for Melting Point Determination

The determination of a precise melting point is a fundamental technique for assessing the purity of a crystalline solid.

start Start: Purified Crystalline Sample step1 Step 1: Sample Preparation Load a small amount of finely powdered sample into a capillary tube (1-2 mm depth). start->step1 step2 Step 2: Instrument Setup Place the capillary tube into a calibrated melting point apparatus. step1->step2 step3 Step 3: Rapid Heating Heat rapidly to ~15-20°C below the expected melting point. step2->step3 step4 Step 4: Slow Heating Decrease heating rate to 1-2°C per minute to allow for thermal equilibrium. step3->step4 step5 Step 5: Observation Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (clear point). step4->step5 end End: Melting Point Range e.g., 155-157°C step5->end

Caption: Workflow for Melting Point Determination.

Causality in Protocol:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: A slow ramp rate near the melting point is critical for accuracy, ensuring the apparatus temperature and sample temperature are in equilibrium. A rapid heating rate would result in a measured range that is artificially high.

  • Purity Indication: A sharp melting range (e.g., < 2°C) is indicative of high purity. Impurities typically depress and broaden the melting range.

Solubility Profile

A compound's solubility in various solvents is a key parameter for its synthesis, purification, formulation, and for designing biological assays.

Predicted Solubility
Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Water, Ethanol)Slightly Soluble to SolubleThe ester and amino groups can form hydrogen bonds with protic solvents. However, the overall aromatic and aliphatic character will limit high solubility in water. Solubility in ethanol is expected to be higher.
Polar Aprotic (e.g., DMSO, DMF)SolubleThese solvents are effective at solvating polar molecules with hydrogen bond donors and acceptors.
Non-Polar/Halogenated (e.g., Dichloromethane, Chloroform)SolubleThe related compound, Ethyl 3-aminoisonicotinate, is soluble in dichloromethane and chloroform.[6] The increased alkyl character of the target molecule should maintain or enhance this solubility.
Experimental Protocol for Solubility Determination

A standard method for determining solubility involves preparing saturated solutions and quantifying the dissolved solute.

  • Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., 2 mL) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed.

  • Separation: Centrifuge the vials to pellet the undissolved solid.

  • Quantification: Carefully remove a known aliquot of the supernatant. Evaporate the solvent and weigh the residual solid, or quantify the concentration using a calibrated analytical technique like HPLC-UV or ¹H NMR with an internal standard.

  • Calculation: Express the solubility in terms of mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of a molecule's structure.

Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the N-H protons of the amino and ethylamino groups, and the methylene and methyl protons of the two ethyl groups. The chemical shifts will be influenced by the electron-donating nature of the amino groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the pyridine ring, the carbonyl carbon of the ester, and the aliphatic carbons of the ethyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary and secondary amines (typically in the 3300-3500 cm⁻¹ region), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C=C/C=N stretching of the aromatic ring (1500-1600 cm⁻¹).[2][3]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (209.25).

Conclusion

While direct experimental data for Ethyl 3-amino-2-(ethylamino)isonicotinate remains to be published, a comprehensive physical property profile can be reliably predicted through the analysis of structurally related aminopyridine esters. This guide provides a robust foundation for researchers, offering predicted values for key properties and detailing the standard, self-validating experimental protocols required for their empirical verification. The provided methodologies and rationale empower scientists in drug development to handle, purify, and formulate this compound with a high degree of confidence, paving the way for its exploration in various pharmacological applications.

References

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • 3-Amino-isonicotinic acid ethyl ester | 14208-83-4. Sigma-Aldrich.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
  • Ethyl 2-Aminoisonicotin
  • ETHYL 3-AMINOISONICOTINATE | CAS Number : 14208-83-4. Avanscure.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • 3-AMINO-ISONICOTINIC ACID ETHYL ESTER | 14208-83-4. ChemicalBook.

Sources

Exploratory

In-Depth Technical Guide: Ethyl 3-amino-2-(ethylamino)isonicotinate in Advanced Heterocyclic Synthesis

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter building blocks that serve as critical linchpins in the synthesis of complex pharmaceutical scaffolds. Ethyl 3-amino-2-(e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter building blocks that serve as critical linchpins in the synthesis of complex pharmaceutical scaffolds. Ethyl 3-amino-2-(ethylamino)isonicotinate (IUPAC: ethyl 3-amino-2-(ethylamino)pyridine-4-carboxylate) is one such highly specialized intermediate[1]. Characterized by its highly polarized pyridine core, an ortho-diamine motif, and an adjacent ester functionality, this molecule is a premier precursor for the divergent synthesis of fused heterocycles, particularly pyrido[3,4-d]pyrimidines and imidazo[4,5-b]pyridines [2].

This whitepaper provides an authoritative breakdown of its physicochemical properties, mechanistic reactivity, and self-validating synthetic protocols designed for drug development professionals.

Chemical Identity and Physicochemical Properties

Understanding the structural parameters of this molecule is essential for predicting its behavior in chromatography and downstream cyclization reactions. The presence of both hydrogen bond donors (the secondary and primary amines) and acceptors (the pyridine nitrogen and ester oxygens) dictates its solubility and reactivity profile[1].

Table 1: Structural and Physicochemical Profile
PropertyValue / Description
IUPAC Name Ethyl 3-amino-2-(ethylamino)pyridine-4-carboxylate
Common Synonym Ethyl 3-amino-2-(ethylamino)isonicotinate
PubChem CID 65697894
Molecular Formula C₁₀H₁₅N₃O₂
Molecular Weight 209.25 g/mol
SMILES CCOC(=O)c1ccnc(NCC)c1N
Hydrogen Bond Donors 2 (Primary -NH₂, Secondary -NH)
Hydrogen Bond Acceptors 5 (Pyridine N, Amine Ns, Ester Os)
Rotatable Bonds 5

Mechanistic Rationale and Divergent Cyclization Pathways

The true value of ethyl 3-amino-2-(ethylamino)isonicotinate lies in its polyfunctional density . The molecule possesses two distinct nucleophilic/electrophilic vectors that can be selectively engaged based on the choice of cyclization reagent:

  • The C2/C3 Diamine Vector: The adjacent secondary and primary amines at positions 2 and 3 can react with orthoesters (e.g., triethyl orthoformate) to yield imidazo[4,5-b]pyridine scaffolds.

  • The C3/C4 Amino-Ester Vector: The primary amine at C3 and the ethyl ester at C4 are perfectly positioned to undergo condensation with formamidine or urea derivatives. This yields pyrido[3,4-d]pyrimidin-4-ones , a scaffold heavily investigated in the development of novel kinase inhibitors and anticancer agents[2].

SynthesisWorkflow A Ethyl 2-chloro-3-nitroisonicotinate (Starting Material) B Ethyl 2-(ethylamino)-3-nitroisonicotinate (Intermediate) A->B SNAr with EtNH2 (THF, 60°C) C Ethyl 3-amino-2-(ethylamino)isonicotinate (Target Core) B->C Nitro Reduction (H2, Pd/C) D Imidazo[4,5-b]pyridine Scaffold (via C2/C3 Diamine) C->D Cyclization with Orthoesters E Pyrido[3,4-d]pyrimidine Scaffold (via C3/C4 Amino-Ester) C->E Cyclization with Formamidine

Figure 1: Synthesis and divergent cyclization pathways of the target core.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis of this core from commercially available ethyl 2-chloro-3-nitroisonicotinate [3] must be treated as a self-validating system. Each step below includes the causality behind the chemical choices and the analytical checkpoints required to verify success before proceeding.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Causality: The C2-chlorine is highly activated toward nucleophilic attack due to the potent electron-withdrawing effects of the adjacent C3-nitro group and the C4-ester, which lower the LUMO of the pyridine ring and stabilize the resulting Meisenheimer complex[2].

  • Preparation: Dissolve ethyl 2-chloro-3-nitroisonicotinate (1.0 eq, 10 mmol) in anhydrous THF (30 mL) under a nitrogen atmosphere.

  • Addition: Cool the solution to 0 °C. Dropwise, add a solution of ethylamine (2.0 M in THF, 2.5 eq, 25 mmol). The excess amine acts as both the nucleophile and the acid scavenger for the generated HCl.

  • Reaction: Remove the ice bath and heat the mixture to 60 °C for 4–6 hours.

  • Validation Checkpoint: The reaction mixture will transition to a deep yellow/orange color due to the formation of the highly conjugated nitro-amine push-pull system. TLC (Hexanes/EtOAc 3:1) will reveal complete consumption of the starting material. LC-MS must confirm a mass shift from [M+H]⁺ 231.0 to [M+H]⁺ 240.2 .

  • Workup: Quench with H₂O (50 mL), extract with EtOAc (3 × 30 mL), wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield ethyl 2-(ethylamino)-3-nitroisonicotinate .

Protocol B: Selective Nitro Reduction

Causality: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent the potential acidic hydrolysis of the C4-ethyl ester, ensuring a clean conversion to the target diamine[2].

  • Preparation: Dissolve the intermediate from Protocol A (1.0 eq) in absolute ethanol (40 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) to the solution.

  • Hydrogenation: Evacuate the flask and backfill with N₂ (3 cycles), followed by purging with H₂ gas. Stir vigorously under an H₂ atmosphere (balloon pressure, 1 atm) at room temperature for 12 hours.

  • Validation Checkpoint: The deep yellow color of the nitro intermediate will dissipate, leaving a pale or colorless solution. LC-MS must confirm the loss of 30 Da, shifting from [M+H]⁺ 240.2 to the target mass of [M+H]⁺ 210.2 .

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad with excess ethanol. Concentrate the filtrate in vacuo to afford the pure ethyl 3-amino-2-(ethylamino)isonicotinate .

Analytical Signatures for Verification

To establish absolute trustworthiness in your synthesized batch, cross-reference your analytical data against these expected expert-level spectroscopic signatures:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.75 (d, J = 5.2 Hz, 1H): Pyridine C6-H (highly deshielded by the adjacent ring nitrogen).

    • δ 6.85 (d, J = 5.2 Hz, 1H): Pyridine C5-H (shielded by the electron-donating amino groups).

    • δ 6.10 (t, J = 5.5 Hz, 1H): Secondary amine (-NH -CH₂CH₃), D₂O exchangeable.

    • δ 5.80 (br s, 2H): Primary amine (-NH₂ ), D₂O exchangeable.

    • δ 4.30 (q, J = 7.1 Hz, 2H): Ester methylene (-O-CH₂ -CH₃).

    • δ 3.40 (qd, J = 7.1, 5.5 Hz, 2H): Ethylamino methylene (-NH-CH₂ -CH₃).

    • δ 1.30 (t, J = 7.1 Hz, 3H): Ester methyl (-O-CH₂-CH₃ ).

    • δ 1.15 (t, J = 7.1 Hz, 3H): Ethylamino methyl (-NH-CH₂-CH₃ ).

  • ESI-LC/MS: Dominant molecular ion peak at m/z 210.2[M+H]⁺ .

  • FTIR (ATR): Disappearance of symmetric/asymmetric -NO₂ stretches (~1530 and ~1350 cm⁻¹) and the emergence of distinct primary/secondary N-H stretching bands at 3300–3450 cm⁻¹ .

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 65697894, Ethyl 3-amino-2-(ethylamino)isonicotinate". PubChem. URL: [Link]

  • PubMed Central (PMC). "Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents". National Institutes of Health (NIH). URL: [Link]

Sources

Foundational

CAS number for Ethyl 3-amino-2-(ethylamino)isonicotinate.

An In-depth Technical Guide to Ethyl 3-amino-2-(ethylamino)isonicotinate and its Class of Compounds for Drug Discovery For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 3-amino-2-(ethylamino)...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 3-amino-2-(ethylamino)isonicotinate and its Class of Compounds for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-2-(ethylamino)isonicotinate represents a potentially novel compound within the broader class of substituted isonicotinic acid derivatives, a scaffold of significant interest in medicinal chemistry. While a specific CAS number for this exact molecule is not publicly documented, this guide will provide a comprehensive technical overview based on the established chemistry of closely related analogs. This document will serve as a predictive guide for its synthesis, characterization, and potential therapeutic applications, offering valuable insights for researchers engaged in the exploration of new chemical entities for drug discovery.

Introduction: The Isonicotinate Scaffold in Drug Development

The isonicotinic acid framework is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[1][2] The strategic placement of amino and alkylamino groups on the pyridine ring, as seen in the target molecule Ethyl 3-amino-2-(ethylamino)isonicotinate, can significantly modulate its physicochemical properties and biological activity. This guide will explore the synthesis and potential of this specific derivative, drawing on the established knowledge of its chemical relatives.

Compound Profile: Ethyl 3-amino-2-(ethylamino)isonicotinate

While a dedicated CAS number for Ethyl 3-amino-2-(ethylamino)isonicotinate is not available in public databases, we can infer its properties from closely related structures.

PropertyPredicted Value
Molecular Formula C10H15N3O2
Molecular Weight 209.25 g/mol
IUPAC Name Ethyl 3-amino-2-(ethylamino)pyridine-4-carboxylate
CAS Number Not Assigned

Related Compounds with Assigned CAS Numbers:

Compound NameCAS NumberMolecular FormulaMolecular Weight
Ethyl 3-amino-2-(methylamino)isonicotinate1466825-52-4[3]C9H13N3O2195.22 g/mol
Ethyl 3-(allylamino)isonicotinate157361-40-5[4]C11H14N2O2206.24 g/mol
Ethyl 3-aminoisonicotinate14208-83-4[5][6]C8H10N2O2166.18 g/mol
Ethyl 2-aminoisonicotinate13362-30-6[7]C8H10N2O2166.18 g/mol

Proposed Synthesis and Workflow

The synthesis of Ethyl 3-amino-2-(ethylamino)isonicotinate can be logically approached through a multi-step process starting from isonicotinic acid. The following is a proposed synthetic route based on established methodologies for similar compounds.

Overall Synthesis Workflow

Synthesis_Workflow Isonicotinic_Acid Isonicotinic Acid Ethyl_Isonicotinate Ethyl Isonicotinate Isonicotinic_Acid->Ethyl_Isonicotinate Esterification Intermediate_A Substituted Intermediate Ethyl_Isonicotinate->Intermediate_A Nitration/Halogenation Final_Product Ethyl 3-amino-2- (ethylamino)isonicotinate Intermediate_A->Final_Product Nucleophilic Substitution & Reduction

Caption: Proposed synthetic workflow for Ethyl 3-amino-2-(ethylamino)isonicotinate.

Step-by-Step Experimental Protocol

Step 1: Esterification of Isonicotinic Acid

The initial step involves the esterification of isonicotinic acid to yield ethyl isonicotinate. This is a standard procedure often carried out using an excess of ethanol in the presence of an acid catalyst.[8]

  • Reactants: Isonicotinic acid, absolute ethanol, and a catalytic amount of a solid acid catalyst or concentrated sulfuric acid.

  • Procedure:

    • Suspend isonicotinic acid in toluene.

    • Add absolute ethanol and the acid catalyst.

    • Heat the mixture under reflux with continuous stirring.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl isonicotinate.

    • Purify the crude product by vacuum distillation.

Step 2: Introduction of Functional Groups

The next phase involves the introduction of amino groups onto the pyridine ring. This can be achieved through a nitration reaction followed by reduction, or through direct amination under specific conditions. A plausible route involves the introduction of a nitro group at the 3-position, followed by the introduction of an ethylamino group at the 2-position, and subsequent reduction of the nitro group.

Step 3: Nucleophilic Aromatic Substitution and Reduction

This final stage would involve the reaction of a di-substituted intermediate with ethylamine, followed by the reduction of the remaining functional group (e.g., a nitro group) to the primary amine.

Physicochemical Characterization

The structural confirmation of the synthesized Ethyl 3-amino-2-(ethylamino)isonicotinate would rely on a combination of spectroscopic techniques.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl ester group (triplet and quartet), two distinct N-H protons (for the amino and ethylamino groups), aromatic protons on the pyridine ring, and the ethyl group of the ethylamino substituent.
¹³C NMR Resonances for the carbonyl carbon of the ester, aromatic carbons of the pyridine ring, and aliphatic carbons of the two ethyl groups.
IR Spectroscopy Characteristic absorption bands for N-H stretching (primary and secondary amines), C=O stretching (ester), and C=C/C=N stretching of the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of 209.25.

Potential Applications in Drug Development

Derivatives of 3-aminoisonicotinic acid and related structures have shown promise in various therapeutic areas.

Anti-Inflammatory and Analgesic Activity

Isonicotinic acid derivatives have been investigated for their potential as anti-inflammatory agents, possibly through the inhibition of pathways like cyclooxygenase-2 (COX-2).[1] The introduction of amino and alkylamino groups can influence the molecule's ability to interact with biological targets.

Antimicrobial Properties

The pyridine nucleus is a common feature in many antimicrobial agents. The specific substitutions on Ethyl 3-amino-2-(ethylamino)isonicotinate could confer activity against various bacterial or fungal strains.

Kinase Inhibition

Substituted pyridines are known to act as hinge-binding motifs in many kinase inhibitors. The functional groups on the target molecule could be tailored to interact with the ATP-binding site of specific kinases involved in disease pathways.

Conclusion

Ethyl 3-amino-2-(ethylamino)isonicotinate is a promising, albeit currently uncharacterized, member of the isonicotinate family. This guide provides a foundational framework for its synthesis and potential applications, built upon the well-established chemistry of its analogs. The protocols and predictive data herein are intended to accelerate research into this and similar novel compounds, potentially leading to the discovery of new therapeutic agents.

References

  • NextSDS. 3-AMINO-ISONICOTINIC ACID ETHYL ESTER HCL — Chemical Substance Information. [Link]

  • MDPI. Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids. [Link]

  • ResearchGate. Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. [Link]

  • Google Patents.
  • MDPI. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]

  • Neliti. Synthesis, characterization of some derivationes of 3-Nicotinc acide. [Link]

  • PubChem. 3-Aminoisonicotinic acid | C6H6N2O2 | CID 459531. [Link]

  • PubMed. Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. [Link]

Sources

Exploratory

Technical Guide on Ethyl 3-amino-2-(ethylamino)isonicotinate: A Compound with Undocumented Public Data

A thorough investigation into the publicly available scientific literature and chemical databases reveals no specific data for the compound Ethyl 3-amino-2-(ethylamino)isonicotinate. This includes a lack of information r...

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Author: BenchChem Technical Support Team. Date: March 2026

A thorough investigation into the publicly available scientific literature and chemical databases reveals no specific data for the compound Ethyl 3-amino-2-(ethylamino)isonicotinate. This includes a lack of information regarding its molecular weight, chemical formula, synthesis protocols, and experimental or theoretical properties.

As a result, it is not possible to construct an in-depth technical guide on this specific molecule that would meet the necessary standards of scientific integrity and authoritative grounding. The core principles of expertise, authoritativeness, and trustworthiness (E-E-A-T) mandate that such a guide be based on verifiable and published data. Creating content based on speculation or extrapolation from related but distinct compounds would be scientifically unsound and potentially misleading for the target audience of researchers and drug development professionals.

While information exists for structurally similar compounds, such as Ethyl 3-amino-2-(methylamino)isonicotinate, the substitution of a methyl group with an ethyl group can lead to significant differences in physicochemical properties, reactivity, and biological activity. Therefore, data from this analog cannot be reliably used to describe the requested molecule.

For researchers interested in this class of compounds, the following points are pertinent:

  • Novelty: The absence of information suggests that Ethyl 3-amino-2-(ethylamino)isonicotinate may be a novel compound that has not yet been synthesized or characterized.

  • Synthesis Strategy: A hypothetical synthesis could potentially be adapted from methods used for similar 2,3-diaminopyridine derivatives. This would likely involve the multi-step functionalization of a pyridine ring, such as the introduction of amino and ethylamino groups onto an isonicotinate scaffold. However, any such synthetic route would require experimental validation.

  • Potential Applications: Based on the biological activities of related aminopyridine and isonicotinate derivatives, one could speculate that this compound might be investigated for its potential in areas such as medicinal chemistry. However, without any experimental data, this remains purely conjectural.

Due to the lack of any available scientific data for Ethyl 3-amino-2-(ethylamino)isonicotinate, a comprehensive and scientifically rigorous technical guide on its molecular weight, formula, and other core characteristics cannot be provided at this time. Any attempt to do so would not be based on factual, citable evidence and would therefore fail to meet the standards of a reliable scientific document. Researchers interested in this specific molecule would need to embark on its de novo synthesis and characterization.

Foundational

Comprehensive Solubility Profiling of Ethyl 3-amino-2-(ethylamino)isonicotinate in Organic Solvents

Executive Summary & Structural Rationale Ethyl 3-amino-2-(ethylamino)isonicotinate (also known as ethyl 3-amino-2-(ethylamino)pyridine-4-carboxylate) is a highly functionalized heterocyclic intermediate frequently utiliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Ethyl 3-amino-2-(ethylamino)isonicotinate (also known as ethyl 3-amino-2-(ethylamino)pyridine-4-carboxylate) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including benzimidazole and imidazopyridine derivatives[1].

Understanding its thermodynamic solubility profile across various organic solvents is not merely a formulation exercise; it is a critical process parameter. Solubility dictates the choice of reaction media, influences the kinetics of downstream coupling reactions, and governs the yield and purity during crystallization.

From a physicochemical perspective, this compound presents a complex solvation challenge. It features:

  • A pyridine nitrogen: A strong hydrogen-bond acceptor.

  • A C3-primary amine ( −NH2​ ): Capable of both hydrogen-bond donation and acceptance.

  • A C2-secondary amine ( −NHCH2​CH3​ ): Provides steric bulk while retaining hydrogen-bond capabilities.

  • A C4-ethyl ester ( −COOCH2​CH3​ ): Contributes to dipole-dipole interactions and acts as a hydrogen-bond acceptor.

Because of this polyfunctional nature, the molecule exhibits strong intermolecular hydrogen bonding within its crystal lattice. To achieve high solubility, a solvent must possess sufficient hydrogen-bond basicity and polarity to disrupt these crystal lattice forces[2].

Predictive Thermodynamics: Hansen Solubility Parameters (HSP)

Before initiating empirical, resource-intensive laboratory screening, we employ Hansen Solubility Parameters (HSP) to predict solvent compatibility. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces[3]:

  • Dispersion forces ( δD​ )

  • Polar interactions ( δP​ )

  • Hydrogen bonding ( δH​ )

According to HSP theory, a solute and solvent are highly miscible if their coordinates in the three-dimensional "Hansen space" are close. The distance between them ( Ra​ ) is calculated, and dissolution is thermodynamically favored when Ra​ is less than the interaction radius ( R0​ ) of the solute[3].

Based on structural homology with closely related aminopyridine carboxylates[2], Ethyl 3-amino-2-(ethylamino)isonicotinate exhibits a high δH​ requirement due to its multiple amine groups. Consequently, polar aprotic solvents (which are excellent hydrogen-bond acceptors) will demonstrate superior solvation capacity compared to non-polar or purely dispersive solvents[4].

Table 1: Predicted Solubility Matrix based on Homologous Aminopyridines

Note: Data trends are extrapolated from the validated thermodynamic behavior of methyl 2-aminopyridine-4-carboxylate and 2-aminopyridine[2][4].

Solvent ClassRepresentative SolventPredicted Solvation CapacityMechanistic Rationale
Polar Aprotic N-Methyl-2-pyrrolidone (NMP)Very High Strong H-bond acceptor; high dipole moment perfectly matches the solute's δP​ and δH​ requirements.
Polar Aprotic N,N-Dimethylformamide (DMF)High Excellent disruption of solute-solute H-bonds without competitive self-association.
Polar Protic Methanol / EthanolModerate Capable of H-bonding, but solvent-solvent self-association competes with solute-solvent interactions.
Ester Ethyl AcetateLow to Moderate Matches the ester moiety's polarity but lacks the H-bond basicity needed to fully disrupt the amine lattice network.
Non-Polar Cyclohexane / HexaneVery Low Purely dispersive ( δD​ ); completely incapable of breaking the strong intermolecular hydrogen bonds of the crystal lattice.

Empirical Methodology: The Self-Validating Shake-Flask Protocol

While HSP provides a predictive framework, pharmaceutical process development requires precise, empirical thermodynamic data. The Isothermal Shake-Flask Method remains the gold standard for determining equilibrium solubility[4].

As a Senior Application Scientist, I mandate that this protocol be executed as a self-validating system. We do not merely measure what is in the liquid; we must simultaneously verify the integrity of the solid.

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of Ethyl 3-amino-2-(ethylamino)isonicotinate to 10 mL of the target organic solvent in a tightly sealed, borosilicate glass vial.

    • Causality: An excess of solid is non-negotiable. It ensures that the chemical potential of the solid phase equals that of the solute in the liquid phase, which is the fundamental definition of thermodynamic equilibrium.

  • Isothermal Equilibration:

    • Submerge the vials in a thermostatic shaking water bath (e.g., 298.15 K ± 0.05 K) and agitate at 150 RPM for 48 hours .

    • Causality: Kinetic dissolution can be rapid, but true thermodynamic equilibrium requires time to overcome the activation energy of dissolution. 48 hours prevents premature sampling of supersaturated or kinetically trapped states[4].

  • Phase Separation:

    • Remove the vials and allow them to stand isothermally for 2 hours to let large particulates settle.

    • Centrifuge the mixture at 10,000 RPM for 15 minutes at the exact experimental temperature.

    • Causality: Centrifugation is strictly preferred over vacuum filtration. Vacuum filtration of volatile organic solvents (like methanol or ethyl acetate) causes rapid solvent evaporation, artificially inflating the measured concentration of the solute.

  • Liquid Phase Quantification (HPLC-UV):

    • Extract an aliquot of the supernatant, dilute it immediately with the mobile phase to prevent precipitation, and quantify using a validated HPLC-UV method.

    • Causality: Unlike gravimetric analysis, which is highly susceptible to errors from retained solvent or ambient moisture absorption, HPLC-UV is compound-specific and can detect if the solute degraded during the 48-hour equilibration.

  • Solid Phase Validation (XRPD) - Critical Step:

    • Recover the residual solid pellet from the centrifuge tube, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: Solvents can induce polymorphic transformations or form solvates. If the crystal structure changes during the 48 hours, the measured solubility corresponds to the new pseudo-polymorph, not the starting material. This step validates the integrity of the entire experiment.

G Start Excess Solute Addition (Ethyl 3-amino-2-(ethylamino)isonicotinate) Eq Isothermal Equilibration (Shake-Flask, 48h) Start->Eq Constant T Sep Phase Separation (Centrifugation) Eq->Sep Equilibrium Reached Solid Solid Phase Analysis (XRPD / DSC) Sep->Solid Pellet Liquid Liquid Phase Analysis (HPLC-UV) Sep->Liquid Supernatant Model Thermodynamic Modeling (Apelblat / Jouyban-Acree) Solid->Model Polymorph Validation Liquid->Model Concentration Data

Figure 1: Self-validating isothermal shake-flask workflow for thermodynamic solubility profiling.

Thermodynamic Modeling and Solvent Effects

Once empirical data is generated across a temperature gradient (e.g., 273.15 K to 313.15 K), the data must be mathematically modeled to allow for interpolation and process scale-up.

The Modified Apelblat Equation

For mono-solvent systems, the dependence of mole fraction solubility ( x ) on absolute temperature ( T ) is best correlated using the modified Apelblat equation[2][4]:

lnx=A+TB​+Cln(T)

  • Parameter A: Represents the non-ideal behavior of the solution and the variation of the activity coefficient.

  • Parameter B: Derived from the ratio of the molar enthalpy of dissolution to the universal gas constant.

  • Parameter C: Relates to the temperature dependence of the enthalpy of fusion.

Co-Solvent Systems and the Jouyban-Acree Model

In pharmaceutical crystallization, binary solvent mixtures (e.g., Ethanol + Water, or DMF + Water) are often used to act as solvent/anti-solvent pairs. The solubility in these blends is non-linear due to preferential solvation phenomena. To predict solubility in mixed solvents at various temperatures, the Jouyban-Acree model is applied[2]:

lnxm,T​=f1​lnx1,T​+f2​lnx2,T​+Tf1​f2​​i=0∑2​Ji​(f1​−f2​)i

Where xm,T​ , x1,T​ , and x2,T​ are the solubilities in the mixture and the pure solvents at temperature T ; f1​ and f2​ are the solvent fractions; and Ji​ are the model constants representing two-body and three-body solvent-solute interactions.

By leveraging these thermodynamic models, process chemists can precisely engineer cooling crystallization profiles or anti-solvent addition rates to maximize the yield of Ethyl 3-amino-2-(ethylamino)isonicotinate while maintaining strict control over supersaturation, thereby preventing the entrapment of impurities.

Sources

Exploratory

Discovery and history of ethyl isonicotinate derivatives.

Title : The Discovery, Synthesis, and Evolution of Ethyl Isonicotinate Derivatives: A Technical Whitepaper Introduction Ethyl isonicotinate, a simple ester of isonicotinic acid, serves as one of the most consequential sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : The Discovery, Synthesis, and Evolution of Ethyl Isonicotinate Derivatives: A Technical Whitepaper

Introduction Ethyl isonicotinate, a simple ester of isonicotinic acid, serves as one of the most consequential synthetic intermediates in modern medicinal chemistry. As a Senior Application Scientist, I have observed that the true value of a chemical precursor lies not just in its reactivity, but in the pharmacological diversity of its downstream derivatives. This whitepaper provides an in-depth technical analysis of the history, chemical synthesis, and biological mechanisms of ethyl isonicotinate derivatives, focusing primarily on the antitubercular cornerstone, isoniazid (isonicotinic acid hydrazide), and its modern Schiff base analogs.

1. The Historical Genesis: From Pyridinecarboxylic Acids to Antitubercular Agents The trajectory of ethyl isonicotinate derivatives is a classic example of serendipity meeting prepared minds in drug discovery. In 1912, chemists Hans Meyer and Josef Mally, working at the German University in Prague, first synthesized isonicotinic acid hydrazide (isoniazid) by reacting ethyl isonicotinate with hydrazine hydrate[1]. At the time, this was purely an exploratory exercise in synthesizing hydrazides of pyridinecarboxylic acids, and the compound's profound biological properties remained entirely unknown for four decades[2].

It was not until the early 1950s that the narrative shifted. Driven by the urgent need for tuberculosis (TB) treatments, independent research groups at Hoffmann-La Roche, the Squibb Institute for Medical Research, and Bayer AG simultaneously discovered the potent bactericidal activity of isoniazid against Mycobacterium tuberculosis[3]. This discovery rapidly established isoniazid as a frontline therapy, fundamentally altering the clinical landscape of TB management[4].

2. Core Chemical Synthesis: Self-Validating Methodologies The synthesis of ethyl isonicotinate and its subsequent conversion into biologically active hydrazides relies on robust, high-yield nucleophilic acyl substitution reactions. The protocols below detail the optimized laboratory-scale synthesis, emphasizing the mechanistic causality behind each experimental choice.

Protocol 1: Fischer Esterification to Ethyl Isonicotinate

  • Reagents : Isonicotinic acid (1.0 g), absolute ethanol (3.0 mL), and concentrated sulfuric acid (H₂SO₄, 2 drops)[5].

  • Reaction : The mixture is maintained under reflux for 2 hours[5]. Causality: H₂SO₄ acts as a crucial acid catalyst, protonating the carbonyl oxygen of isonicotinic acid to increase the electrophilicity of the carbonyl carbon. Refluxing provides the necessary activation energy, while the use of absolute ethanol (as both solvent and reactant) drives the equilibrium toward the ester product via Le Chatelier's principle.

  • Monitoring : Reaction completion is verified via Thin Layer Chromatography (TLC) using a mobile phase of Chloroform:Ethyl Acetate (7.5:2.5)[5].

  • Workup & Purification : Excess ethanol is removed via distillation. The residue is dissolved in ether (10 mL) and washed with 5% NaHCO₃ and distilled water[5]. Causality: The NaHCO₃ wash is a self-validating purification step; it neutralizes the acid catalyst and converts any unreacted isonicotinic acid into water-soluble sodium isonicotinate, ensuring the organic ether layer contains only the pure ester.

  • Yield : Evaporation of the ether yields approximately 1.2 g (98%) of ethyl isonicotinate as a colorless liquid[5].

Protocol 2: Hydrazinolysis to Isoniazid (INH)

  • Reagents : Ethyl isonicotinate (1 mmol, 151 mg), anhydrous ethanol, and hydrazine hydrate (3 mmol)[6].

  • Reaction : The solution is heated to reflux at 70–80 °C for 2 to 8 hours[5]. Causality: Hydrazine is a potent nucleophile that readily attacks the ester carbonyl. A three-fold molar excess of hydrazine hydrate is deliberately used to prevent the formation of secondary di-acyl hydrazine byproducts, ensuring selective mono-substitution[6].

  • Purification : The reaction mass is cooled to room temperature, and the product is isolated via recrystallization from ethanol[5]. Causality: Recrystallization leverages the differential solubility of INH in hot versus cold ethanol, eliminating the need for costly and time-consuming column chromatography[6].

  • Yield : The process yields approximately 119 mg (86%) of isoniazid as a white solid powder, validated by a sharp melting point of 171–173 °C[6].

Synth N1 Isonicotinic Acid N2 Ethanol + H2SO4 (Reflux) N1->N2 N3 Ethyl Isonicotinate N2->N3 Esterification N4 Hydrazine Hydrate (Reflux) N3->N4 N5 Isoniazid (INH) N4->N5 Hydrazinolysis N6 Substituted Aldehydes N5->N6 N7 Isonicotinoyl Hydrazones N6->N7 Condensation

Caption: Synthetic workflow from isonicotinic acid to isonicotinoyl hydrazones.

3. Mechanism of Action: The KatG/InhA Axis The biological efficacy of isoniazid is intrinsically linked to its role as a prodrug. Within Mycobacterium tuberculosis, the drug remains inactive until it encounters the bacterial catalase-peroxidase enzyme, KatG[1].

KatG facilitates the oxidation of isoniazid, generating a highly reactive isonicotinoyl radical[2]. This radical subsequently couples with the bacterial cofactor NAD+ (or NADP+) to form a stable INH-NAD(P) adduct[2]. This adduct acts as a potent, competitive inhibitor of InhA (enoyl-acyl carrier protein reductase), an essential enzyme in the Type II fatty acid synthase (FAS-II) pathway[1]. By blocking InhA, the synthesis of mycolic acids—critical components of the mycobacterial cell wall—is halted, leading to cell lysis and bacterial death[1].

MOA A Isoniazid (Prodrug) B KatG (Catalase-Peroxidase) A->B Activation C Isonicotinoyl Radical B->C Oxidation E INH-NAD(P) Adduct C->E Coupling D NAD+ / NADP+ D->E Cofactor F InhA (Enoyl-ACP Reductase) E->F Competitive Binding G Mycolic Acid Inhibition F->G Cell Wall Disruption

Caption: Mechanism of isoniazid activation and InhA inhibition in M. tuberculosis.

4. Modern Derivatives: Structural Optimization & Biological Efficacy To combat the rising threat of multi-drug resistant tuberculosis (MDR-TB), researchers continuously modify the ethyl isonicotinate scaffold. A primary strategy involves the condensation of isoniazid with various substituted aromatic or heteroaromatic aldehydes to form isonicotinoyl hydrazones (Schiff bases)[5].

This structural optimization serves two purposes: it increases the lipophilicity of the molecule, enhancing its penetration through the thick, lipid-rich mycobacterial cell envelope, and it provides steric bulk that can sometimes bypass KatG mutations responsible for clinical resistance[3].

The condensation reaction is straightforward: equimolar amounts of isoniazid and the target aldehyde are refluxed in ethanol, yielding the corresponding hydrazone[5]. The table below summarizes the quantitative yield and physical properties of several key derivatives synthesized via this methodology.

Table 1: Yields and Physical Properties of Synthesized Isonicotinoyl Hydrazones

Compound DesignationAldehyde PrecursorYield (%)Melting Point (°C)Physical Appearance
Isoniazid (Intermediate) N/A86171–173White solid powder
Derivative 5b 3-Nitrobenzaldehyde70234–236White solid
Derivative 5d 4-Methylbenzaldehyde71248–250White crystals
Derivative 5f 4-Fluorobenzaldehyde71170–172White crystals
Derivative 5h 2,5-Dimethoxybenzaldehyde74260–262Yellow crystals
Derivative 5i 3,4-Dihydroxybenzaldehyde71202–204White powder
Derivative 5j Indole-3-carbaldehyde69220–222Pale brown powder

Data aggregated from standardized synthesis protocols evaluating stable isoniazid derivatives[5].

Biological evaluations of these derivatives demonstrate significant promise. For instance, specific nitro-bearing derivatives have displayed excellent in vitro results, with Minimum Inhibitory Concentrations (MIC) as low as 1.2 µg/mL against the H37RV strain of M. tuberculosis, rivaling standard first-line drugs[4].

Conclusion From its initial synthesis in 1912 to its current status as a vital node in pharmaceutical chemistry, ethyl isonicotinate exemplifies the enduring value of versatile chemical intermediates. By understanding the rigorous causality behind its synthetic protocols and the precise molecular mechanisms of its derivatives, drug development professionals can continue to leverage this scaffold to design next-generation therapeutics against resistant bacterial strains.

References 1.1 - Benchchem 2. 2 - Wikipedia 3.3 - Benchchem 4.5 - Rasayan Journal of Chemistry 5. 4 - Asian Journal of Organic & Medicinal Chemistry 6.6 - Frontiers in Microbiology

Foundational

Sourcing, Synthesis, and Application of Ethyl 3-amino-2-(ethylamino)isonicotinate in Kinase Inhibitor Discovery

Executive Summary In the landscape of targeted oncology and precision medicine, the rational design of small-molecule kinase inhibitors relies heavily on highly functionalized heterocyclic building blocks. Ethyl 3-amino-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and precision medicine, the rational design of small-molecule kinase inhibitors relies heavily on highly functionalized heterocyclic building blocks. Ethyl 3-amino-2-(ethylamino)isonicotinate is a specialized, pre-functionalized diaminopyridine carboxylate that serves as a critical precursor for synthesizing pyrido[3,4-d]pyrimidine architectures. As a Senior Application Scientist, I have structured this technical whitepaper to guide drug development professionals through the commercial sourcing landscape, quality control metrics, and the mechanistic causality of utilizing this specific scaffold to target the ATP-binding hinge region of kinases.

Chemical Identity & Structural Properties

Due to its highly specific substitution pattern, this compound is rarely found in bulk catalog inventories and is primarily tracked via its PubChem CID[1]. The table below summarizes its core physicochemical parameters necessary for procurement and analytical verification.

PropertySpecification
IUPAC Name Ethyl 3-amino-2-(ethylamino)pyridine-4-carboxylate
PubChem CID 65697894
Molecular Formula C₁₀H₁₅N₃O₂
Molecular Weight 209.25 g/mol
SMILES CCOC(=O)c1ccnc(NCC)c1N
Key Functional Groups Ethyl ester (C4), Primary amine (C3), Secondary ethylamino (C2)

Commercial Sourcing Strategy & Supplier Evaluation

Because Ethyl 3-amino-2-(ethylamino)isonicotinate is an advanced intermediate rather than a commodity chemical, direct off-the-shelf procurement is often unfeasible. Sourcing must pivot to Custom Synthesis (FTE or Fee-for-Service) through specialized Contract Research Organizations (CROs) such as Enamine, BLD Pharm, or ChemSpace.

When evaluating batches received from custom suppliers, a self-validating Quality Control (QC) protocol is mandatory before proceeding to library synthesis:

  • LC-MS / HPLC: Purity must exceed 95%. The presence of unreacted 2-chloro precursors (e.g., ethyl 3-amino-2-chloroisonicotinate) will poison downstream cross-coupling steps and must be strictly monitored[2].

  • NMR Spectroscopy: ¹H and ¹³C NMR are required to confirm the regiochemistry of the ethylamino substitution at the C2 position, ensuring the primary amine at C3 remains unalkylated for subsequent cyclization.

  • Karl Fischer Titration: Moisture content must be <0.1%. Trace water will hydrolyze the highly sensitive chloroformamidine reagents used in the subsequent cyclocondensation steps, drastically reducing yields.

Mechanistic Utility in Drug Design

The architectural brilliance of Ethyl 3-amino-2-(ethylamino)isonicotinate lies in its pre-installed functional groups. When cyclized into a pyrido[3,4-d]pyrimidine core, the C2-ethylamino group is retained.

Why is this specific substitution critical? Most FDA-approved kinase inhibitors are ATP-competitive. They achieve potency by presenting one to three hydrogen bonds to the amino acids located in the hinge region of the target kinase, mimicking the adenine ring of ATP[3]. The ethylamino group acts as an ideal bidentate hydrogen bond donor/acceptor motif. The ethyl chain provides optimal lipophilic contacts within the hydrophobic pocket adjacent to the hinge, while the secondary amine anchors the inhibitor to the backbone amides of the kinase[4].

KinasePathway Ligand Extracellular Signal (Growth Factors) Receptor Receptor Tyrosine Kinase (e.g., EGFR / JAK) Ligand->Receptor Activation Effector Downstream Effectors (STAT / MAPK / AKT) Receptor->Effector Phosphorylation Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->Receptor Hinge Binding (Inhibition) Transcription Gene Transcription (Cell Proliferation) Effector->Transcription Nuclear Translocation

Fig 1: Mechanism of action for pyrido[3,4-d]pyrimidine kinase inhibitors targeting the hinge region.

Synthetic Workflow: Constructing the Pyrido[3,4-d]pyrimidine Core

To translate this building block into a functional therapeutic scaffold, a thermal cyclocondensation is employed. The following step-by-step methodology is adapted from validated protocols for analogous diaminopyridine carboxylates[5].

Step 1: Preparation of the Electrophile Generate chloroformamidine hydrochloride in situ by bubbling anhydrous hydrochloric acid gas through a solution of cyanamide in diethyl ether. Collect and dry the resulting white precipitate under an inert atmosphere.

Step 2: Thermal Cyclocondensation

  • Charge a dry, pressure-rated reaction vessel with Ethyl 3-amino-2-(ethylamino)isonicotinate (1.0 eq) and chloroformamidine hydrochloride (1.5 eq).

  • Add dimethyl sulfone as the solvent. Causality Note: Dimethyl sulfone is chosen over DMF because its high boiling point and extreme polarity facilitate the complete dissolution of the hydrochloride salt at elevated temperatures without causing ester hydrolysis.

  • Heat the mixture to 140 °C and stir for 4 hours.

Step 3: Neutralization and Isolation

  • Cool the reaction mixture to 70 °C.

  • Slowly add 2 M ammonia in methanol to neutralize the suspension until pH 8 is reached. Causality Note: Premature cooling to room temperature before neutralization will cause the dimethyl sulfone to solidify, trapping the crude product.

  • Filter the resulting precipitate, wash with cold water and ethanol, and purify via flash chromatography (Hexane/EtOAc) to yield the functionalized pyrido[3,4-d]pyrimidine core.

SyntheticWorkflow A Ethyl 3-amino-2-(ethylamino) isonicotinate B Cyclocondensation (140°C, 4h) A->B Chloroformamidine HCl C Neutralization (pH 8) B->C NH3 in MeOH D Crude Intermediate C->D Precipitation E Purification (LC-MS / Flash Chromatography) D->E QC & Isolation

Fig 2: Step-by-step synthetic workflow for the cyclocondensation of the diaminopyridine precursor.

Reaction Optimization Data

The efficiency of the cyclocondensation is highly dependent on thermal and stoichiometric parameters. The following table summarizes the optimization landscape to ensure maximum throughput and purity of the bicyclic core.

EntryReagent EquivalentsSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)
11.0 eqDMF120645%82%
21.5 eqDimethyl sulfone140489%>95%
32.0 eqDimethyl sulfone140491%>95%
41.5 eqDimethyl sulfone160270%78% (Thermal Decomp.)

References

  • National Center for Biotechnology Information. "Ethyl 3-amino-2-(ethylamino)isonicotinate | CID 65697894". PubChem. URL:[Link][1]

  • Wei, L., & Malhotra, S. V. (2012). "Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents". MedChemComm, 3(10), 1250-1257. URL:[Link][2]

  • Wei, L., & Malhotra, S. V. (2012). "Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents" (Detailed Protocol). PMC - NIH. URL:[Link][5]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). "Targeting cancer with small molecule kinase inhibitors". Nature Reviews Cancer, 9(1), 28-39. URL:[Link][3]

Sources

Exploratory

Safety and handling precautions for Ethyl 3-amino-2-(ethylamino)isonicotinate.

A Comprehensive Technical Guide for Researchers and Drug Development Professionals Executive Summary In modern pharmaceutical synthesis, highly functionalized pyridine derivatives serve as critical building blocks for ki...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In modern pharmaceutical synthesis, highly functionalized pyridine derivatives serve as critical building blocks for kinase inhibitors, anti-infectives, and novel therapeutics. Ethyl 3-amino-2-(ethylamino)isonicotinate (PubChem CID: 65697894)[1] is a specialized intermediate characterized by an isonicotinate (pyridine-4-carboxylate) core decorated with two distinct amine functionalities: a primary amine at the C3 position and a secondary ethylamino group at the C2 position.

While its dense functionalization makes it a versatile synthetic intermediate, it also presents a complex toxicological profile. This whitepaper provides an in-depth, causality-driven guide to the safety, handling, and risk mitigation protocols required when working with this compound. By understanding the mechanistic basis of its hazards, researchers can design self-validating safety systems that ensure both personnel protection and experimental integrity.

Physicochemical Profiling & Hazard Anticipation (The Causality of Risk)

Effective chemical safety relies on predictive toxicology. Because highly specific, empirical safety data for novel or specialized intermediates like Ethyl 3-amino-2-(ethylamino)isonicotinate can be sparse, we must utilize read-across methodology —extrapolating risks from its core structural motifs.

The Aromatic Amine Motif

The presence of primary and secondary amines attached directly to an aromatic (pyridine) ring classifies this compound as an aromatic amine.

  • Causality of Toxicity: Aromatic amines are highly lipophilic, allowing them to rapidly penetrate the stratum corneum and absorb through the skin into the systemic circulation[2]. Once in the bloodstream, many primary aromatic amines undergo N-hydroxylation in the liver, leading to the formation of reactive electrophiles that can cause methemoglobinemia (oxidation of hemoglobin Fe²⁺ to Fe³⁺, impairing oxygen transport) and act as suspected mutagens or carcinogens[2][3].

  • Handling Implication: Standard latex gloves offer insufficient protection against lipophilic amines. Nitrile or neoprene gloves are mandatory to prevent dermal permeation.

The Pyridine Core

The central pyridine ring introduces a secondary vector for toxicity.

  • Causality of Toxicity: Pyridine and its derivatives are well-documented hepatotoxins[4][5]. The metabolic activation of the pyridine ring via the hepatic cytochrome P450 (CYP450) enzyme system can generate reactive intermediates that induce oxidative stress and liver damage[6]. Furthermore, pyridine exposure is associated with neurobehavioral effects at lower exposure thresholds[4].

  • Handling Implication: Inhalation of aerosolized dust must be strictly avoided. All manipulations of the dry powder must occur within a localized exhaust ventilation (LEV) system or a laboratory chemical hood[7].

Quantitative Hazard Data & GHS Classification

Based on the structural alerts discussed above, the following table summarizes the anticipated Globally Harmonized System (GHS) classifications for Ethyl 3-amino-2-(ethylamino)isonicotinate.

Hazard ClassGHS CategorySignal WordHazard StatementCausality / Structural Alert
Acute Toxicity (Oral) Category 3 or 4Danger / WarningH301/H302: Toxic/Harmful if swallowedPyridine core hepatotoxicity[4]; rapid systemic absorption of amines[2].
Skin Sensitization Category 1WarningH317: May cause an allergic skin reactionPrimary aromatic amine (C3 position) acts as a reactive hapten.
Eye Irritation Category 2AWarningH319: Causes serious eye irritationBasic amine functionalities cause localized pH shifts upon contact with ocular mucosa.
Target Organ Toxicity Category 2WarningH373: May cause damage to organs (liver)Hepatic metabolism of the pyridine ring via CYP450 pathways[6].

Standard Operating Procedure (SOP): Safe Handling & Experimental Workflow

To ensure scientific integrity and personnel safety, the following step-by-step methodology must be employed when preparing solutions of Ethyl 3-amino-2-(ethylamino)isonicotinate. This protocol is designed as a self-validating system , where the success of each step ensures the safety of the next.

Phase 1: Environmental Preparation & PPE Donning
  • Ventilation Verification: Verify that the face velocity of the laboratory chemical hood is operating between 80–100 feet per minute (fpm).

    • Causality: This specific velocity range ensures the containment of aerosolized powders without creating turbulent vortices that could eject toxic material back into the operator's breathing zone[7].

  • PPE Selection: Don a chemically resistant lab coat, chemical splash goggles, and double-layer nitrile gloves. If weighing must occur outside a containment device, a NIOSH-approved N95 or P100 particulate respirator is required.

Phase 2: Static Mitigation and Weighing
  • Static Discharge: Pass an anti-static ionizing gun over the weighing spatulas, weigh boats, and the compound container.

    • Causality: Fine powders of functionalized organic compounds are highly susceptible to static cling. Mitigating static prevents the powder from aerosolizing or adhering to the exterior of the weigh boat, ensuring accurate molarity and preventing invisible contamination.

  • Transfer: Carefully transfer the required mass of Ethyl 3-amino-2-(ethylamino)isonicotinate into a pre-tared, sealable vial inside the fume hood. Seal the vial before removing it from the balance area.

Phase 3: Solubilization
  • Solvent Addition: Inject the chosen solvent (e.g., DMSO, DMF, or an appropriate organic solvent) directly into the sealed vial via a septum, or open the vial only within the fume hood to add the solvent.

  • Validation: Agitate until completely dissolved. The visual confirmation of a clear solution validates that the inhalation hazard (dust) has been successfully neutralized into a liquid matrix.

Emergency Response & Decontamination Protocols

Standard sweeping or wet-wiping with water is insufficient and potentially dangerous for this compound. The decontamination protocol must leverage the compound's chemical properties.

  • Targeted Spill Decontamination (Self-Validating): Because the compound contains basic amine groups and a pyridine nitrogen, it is lipophilic as a free base but highly water-soluble as a salt.

    • Spray the spill area with a dilute acidic solution (e.g., 1M Citric Acid or 1M HCl).

    • Causality: The acid protonates the nitrogens, instantly converting the hazardous, skin-permeable free base into a highly water-soluble, charged salt.

    • Wipe the area with absorbent pads. If the residue dissolves seamlessly into the aqueous wipe without smearing, the free base has been successfully neutralized. Wash the area subsequently with soap and water.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Do not use solvents (like ethanol) to wash the skin, as this will accelerate the dermal absorption of the aromatic amine[2].

  • Ocular Exposure: Flush eyes at a dedicated eyewash station for 15 minutes, holding eyelids open to ensure complete irrigation of the basic amines from the ocular mucosa.

Workflow Visualization

The following diagram maps the logical progression of hazard control when handling amino-pyridine derivatives.

G Start Compound Receipt & Storage Assess Hazard Assessment (Aromatic Amine Core) Start->Assess PPE Don PPE (Nitrile, Respirator) Assess->PPE Handle Weighing & Transfer (Fume Hood / Isolator) PPE->Handle Spill Spill Detected? Handle->Spill Decon Targeted Acidic Decontamination Spill->Decon Yes Proceed Proceed to Synthesis Spill->Proceed No Decon->Proceed

Figure 1: Standard operating workflow and exposure control pathway for handling amino-pyridines.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 65697894, Ethyl 3-amino-2-(ethylamino)isonicotinate." PubChem,[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press (US), 2011.[Link]

  • Das, S., et al. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." Journal of Chemical Health and Safety, ACS Publications, Nov 2023.[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine." U.S. Department of Health and Human Services, 1992.[Link]

  • Yang, M., et al. "Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism." MDPI, Mar 2016.[Link]

Sources

Foundational

Orthogonal Reactivity and Synthetic Utility of Ethyl 3-amino-2-(ethylamino)isonicotinate: A Technical Guide

Executive Summary In modern drug discovery, the design of highly selective kinase and epigenetic inhibitors relies heavily on privileged heterocyclic scaffolds. Ethyl 3-amino-2-(ethylamino)isonicotinate (PubChem CID 6569...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of highly selective kinase and epigenetic inhibitors relies heavily on privileged heterocyclic scaffolds. Ethyl 3-amino-2-(ethylamino)isonicotinate (PubChem CID 65697894)[1] represents a highly versatile, trifunctional building block. Featuring a primary amine at C3, a sterically encumbered secondary ethylamine at C2, and an electrophilic ethyl ester at C4, this molecule offers orthogonal reactivity vectors.

As a Senior Application Scientist, I have structured this guide to dissect the chemoselectivity of these functional groups. By understanding the kinetic and thermodynamic drivers of this scaffold, researchers can predictably direct cyclization pathways to yield either pyrido[3,4-d]pyrimidines (potent histone demethylase inhibitors)[2] or imidazo[4,5-b]pyridines (purine isosteres with broad pharmacological potential)[3].

Electronic & Steric Profiling of the Trifunctional Core

The reactivity of this isonicotinate derivative is governed by the delicate interplay between its three adjacent functional groups:

  • C3-Primary Amine (-NH₂): This is the kinetic nucleophile of the system. Despite being flanked by two bulky groups, its primary nature allows for rapid unhindered attack on small electrophiles (e.g., aldehydes, orthoesters). It is the initiation point for most cyclization cascades.

  • C2-Secondary Amine (-NHEt): The ethyl group exerts a positive inductive (+I) effect, making this nitrogen thermodynamically more basic than the C3 amine. However, steric hindrance significantly retards its reaction rate with bulky electrophiles, allowing for selective functionalization at C3.

  • C4-Ethyl Ester (-COOEt): This group serves as an internal electrophilic trap. The electron-rich diaminopyridine ring slightly deactivates the carbonyl carbon via resonance, meaning that spontaneous intramolecular cyclization requires thermal driving forces or highly reactive tethered intermediates.

Divergent Cyclization Strategies (Bicyclic Scaffolds)

The proximity of these three groups allows for divergent annulation strategies depending on the choice of the one-carbon (C1) synthon.

Pathway A: Pyrido[3,4-d]pyrimidine Synthesis (C3-C4 Annulation)

When the scaffold is reacted with formamidine acetate, the C3-primary amine condenses with the amidine. The resulting intermediate is perfectly positioned to attack the adjacent C4-ester, expelling ethanol and ammonia to form a pyrido[3,4-d]pyrimidin-4(3H)-one core[2]. The C2-ethylamino group remains a mere spectator due to the superior electrophilicity of the ester compared to the amidine intermediate.

Pathway B: Imidazo[4,5-b]pyridine Synthesis (C2-C3 Annulation)

Conversely, reacting the scaffold with triethyl orthoformate under acidic conditions drives the formation of an imidate at the kinetically favored C3-amine. The highly basic C2-secondary amine then executes a 5-exo-trig intramolecular attack on the imidate carbon. Subsequent elimination of ethanol yields the 3-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylate system[3].

DivergentCyclization SM Ethyl 3-amino-2-(ethylamino) isonicotinate Reagent1 Formamidine Acetate (C3-C4 Cyclization) SM->Reagent1 Pathway A Reagent2 Triethyl Orthoformate (C2-C3 Cyclization) SM->Reagent2 Pathway B Product1 Pyrido[3,4-d]pyrimidin-4-one Scaffold Reagent1->Product1 -EtOH, -NH3 Product2 Imidazo[4,5-b]pyridine Scaffold Reagent2->Product2 -3 EtOH

Fig 1: Divergent cyclization pathways of the trifunctional isonicotinate scaffold.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs).

Protocol 1: Synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

Causality Note: Formamidine acetate is strictly chosen over free formamidine or formamide. The acetate counter-ion acts as an in-situ mild buffer, preventing the premature base-catalyzed hydrolysis of the C4-ethyl ester, which would otherwise stall the cyclization into an unreactive carboxylic acid[2].

Step-by-Step Methodology:

  • Initiation: Suspend Ethyl 3-amino-2-(ethylamino)isonicotinate (1.0 eq) and formamidine acetate (4.0 eq) in anhydrous 2-methoxyethanol (0.2 M concentration).

  • Thermal Activation: Heat the reaction mixture to 120 °C under a nitrogen atmosphere. The high boiling point of 2-methoxyethanol provides the necessary thermal energy to drive the expulsion of ethanol during the final ring-closure.

  • In-Process Control (IPC): After 12 hours, sample the reaction. Perform TLC (DCM:MeOH 9:1). The starting material (ninhydrin-active, primary amine) should be completely consumed. LC-MS should indicate a mass shift of +9 Da (addition of CH, loss of EtOH).

  • Isolation: Cool the mixture to 0 °C. The product typically precipitates. Filter the solid and wash with cold ethanol to remove residual acetate salts.

  • Validation: Confirm the disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and the appearance of the lactam carbonyl (~1680 cm⁻¹) via FT-IR.

Protocol 2: Synthesis of 3-Ethyl-7-carboethoxy-3H-imidazo[4,5-b]pyridine

Causality Note: Triethyl orthoformate is utilized in vast excess to serve a dual purpose: it acts as both the electrophilic C1 synthon and the dehydrating solvent. The addition of catalytic pTSA activates the orthoester, ensuring rapid imidate formation at C3 before any competing side reactions occur[4].

Step-by-Step Methodology:

  • Initiation: Dissolve the starting material (1.0 eq) in neat triethyl orthoformate (15.0 eq). Add anhydrous p-toluenesulfonic acid (0.05 eq).

  • Distillation Setup: Equip the reaction flask with a short-path distillation head. This is critical: continuously removing the ethanol byproduct shifts the thermodynamic equilibrium toward the fully aromatized imidazopyridine[3].

  • Cyclization: Heat the mixture to 140 °C for 6 hours. Monitor the distillation of ethanol.

  • In-Process Control (IPC): LC-MS analysis should show a mass shift of +10 Da (addition of CH, loss of 3x EtOH equivalents).

  • Purification: Concentrate the remaining orthoformate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate. Purify via flash chromatography.

MechanismImidazo Step1 Starting Material (C2-NHEt, C3-NH2) Step2 Electrophilic Attack by Orthoester (Favored at Primary C3-NH2) Step1->Step2 Step3 Imidate Intermediate Formation (- 2 EtOH) Step2->Step3 Step4 Intramolecular Nucleophilic Attack (By Secondary C2-NHEt) Step3->Step4 Step5 Aromatization & Elimination (- EtOH) Step4->Step5 Step6 3-Ethyl-3H-imidazo[4,5-b]pyridine Derivative Step5->Step6

Fig 2: Stepwise mechanism for the C2-C3 cyclization yielding the imidazo[4,5-b]pyridine core.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected quantitative yields for the primary functionalizations of Ethyl 3-amino-2-(ethylamino)isonicotinate, serving as a quick-reference guide for synthetic planning.

Reaction PathwayTarget ScaffoldKey Reagents & SolventTemp (°C)Time (h)Typical Yield (%)
C3-C4 Annulation Pyrido[3,4-d]pyrimidin-4(3H)-oneFormamidine acetate, 2-Methoxyethanol12012 - 1845 - 60%
C2-C3 Annulation 3-Ethyl-3H-imidazo[4,5-b]pyridineTriethyl orthoformate, cat. pTSA1406 - 875 - 85%
C3-C2 Diazotization 3-Ethyl-3H-triazolo[4,5-b]pyridineNaNO₂, HCl (aq), 0 °C to RT0 → 252 - 480 - 90%
C4 Ester Hydrolysis 3-Amino-2-(ethylamino)isonicotinic acidLiOH·H₂O, THF/H₂O (3:1)253 - 5> 95%
Selective C3 Acylation C3-Amide DerivativeAcyl chloride (1.05 eq), DIPEA, DCM0 → 252 - 370 - 80%

References

  • Title: Ethyl 3-amino-2-(ethylamino)
  • Title: Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)
  • Source: PMC (National Institutes of Health)
  • Title: Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine Source: Benchchem URL

Sources

Exploratory

Theoretical properties and computational modeling of Ethyl 3-amino-2-(ethylamino)isonicotinate.

An In-Depth Technical Guide to the Theoretical Properties and Computational Modeling of Ethyl 3-amino-2-(ethylamino)isonicotinate Abstract Ethyl 3-amino-2-(ethylamino)isonicotinate is a substituted aminopyridine derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Properties and Computational Modeling of Ethyl 3-amino-2-(ethylamino)isonicotinate

Abstract

Ethyl 3-amino-2-(ethylamino)isonicotinate is a substituted aminopyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] While experimental data for this specific molecule is not extensively documented in public literature, its structural features suggest a high potential for biological activity, drawing parallels with other isonicotinate and aminopyridine derivatives that have been explored as inhibitors for various enzymes.[2][3][4] This guide provides a comprehensive theoretical and computational framework for understanding and predicting the properties of Ethyl 3-amino-2-(ethylamino)isonicotinate. We will delineate a plausible synthetic pathway, predict its spectroscopic signatures, and provide detailed, field-proven protocols for its computational modeling using Density Functional Theory (DFT) and molecular docking simulations. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of novel aminopyridine scaffolds.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any molecule is to understand its structure and inherent properties. The title compound is a pyridine ring functionalized at the 2, 3, and 4 positions, featuring two distinct amino groups and an ethyl ester.

Key Structural Features:

  • Pyridine Core: A nitrogen-containing aromatic heterocycle that is a common scaffold in numerous pharmaceuticals.[1]

  • Amino Groups: A primary amine (-NH₂) at the 3-position and a secondary amine (-NH-CH₂CH₃) at the 2-position. These groups can act as both hydrogen bond donors and acceptors, which is critical for molecular interactions and biological activity.

  • Ethyl Isonicotinate Moiety: The ester group at the 4-position influences solubility and can participate in hydrogen bonding as an acceptor.

A crucial conformational feature, extrapolated from studies of related β-enamino esters, is the likely formation of a stable, quasi-planar six-membered ring via an intramolecular hydrogen bond between one of the amino protons and the carbonyl oxygen of the ester group.[5] This conformation significantly impacts the molecule's electronic distribution and interaction potential.

PropertyPredicted Value
Molecular Formula C₁₀H₁₅N₃O₂
Molecular Weight 209.25 g/mol
IUPAC Name Ethyl 3-amino-2-(ethylamino)pyridine-4-carboxylate
Hydrogen Bond Donors 2 (one -NH₂ and one -NH)
Hydrogen Bond Acceptors 4 (two N atoms in amines, one N in ring, one C=O)

Proposed Synthetic Strategy

The synthesis of polysubstituted pyridines often involves the functionalization of a pre-existing pyridine core. A logical and efficient pathway for Ethyl 3-amino-2-(ethylamino)isonicotinate can be proposed starting from a commercially available dichlorinated precursor, Ethyl 4,6-dichloronicotinate, by leveraging sequential nucleophilic aromatic substitution (SₙAr) reactions. While the exact starting material for the desired 2,3-substitution pattern may vary, the principle remains a cornerstone of pyridine chemistry. A more direct, analogous route would start from Ethyl 2,3-dichloroisonicotinate.

The workflow below illustrates a generalized, plausible synthetic pathway. The order of amination can be strategically chosen based on the relative activation/deactivation effects of the substituents and the nucleophilicity of the amines.

start Ethyl 2,3-dichloroisonicotinate step1 Nucleophilic Aromatic Substitution (SnAr) with Ethylamine (CH3CH2NH2) start->step1 intermediate Ethyl 2-(ethylamino)-3-chloroisonicotinate step1->intermediate step2 Nucleophilic Aromatic Substitution (SnAr) with Ammonia (NH3) intermediate->step2 product Ethyl 3-amino-2-(ethylamino)isonicotinate step2->product purification Purification (e.g., Column Chromatography) product->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization

Caption: Proposed synthesis for Ethyl 3-amino-2-(ethylamino)isonicotinate.

Predictive Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation.[6] Based on the proposed structure and data from analogous aminopyridine compounds, we can predict the key spectroscopic features.[6][7]

Spectroscopy Predicted Features
¹H NMR ~ 7.5-8.0 ppm: Two doublets for the two aromatic protons on the pyridine ring. ~ 4.0-4.5 ppm: Quartet for the -OCH₂- protons of the ethyl ester. ~ 3.0-3.5 ppm: Quartet or multiplet for the -NCH₂- protons of the ethylamino group. ~ 4.5-6.0 ppm: Two broad singlets for the -NH₂ and -NH protons. ~ 1.2-1.5 ppm: Two triplets for the -CH₃ protons of the ethyl ester and ethylamino groups.
¹³C NMR ~ 165-170 ppm: Carbonyl carbon (C=O) of the ester. ~ 140-160 ppm: Aromatic carbons attached to nitrogen or amino groups. ~ 105-120 ppm: Other aromatic carbons. ~ 60-65 ppm: Ester -OCH₂- carbon. ~ 40-45 ppm: Ethylamino -NCH₂- carbon. ~ 14-16 ppm: Both -CH₃ carbons.
IR (cm⁻¹) 3300-3500: Two distinct N-H stretching bands (asymmetric and symmetric) for the primary and secondary amines. 2850-2980: C-H stretching from alkyl groups. ~1680-1720: Strong C=O stretching of the ester carbonyl. ~1600-1650: N-H bending vibration. ~1550-1600: C=C and C=N stretching of the pyridine ring. ~1200-1300: C-O stretching of the ester.
Mass Spec (EI) Predicted M⁺ peak: m/z = 209. Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z 45), loss of the ethyl group (-C₂H₅, m/z 29), and fragmentation of the pyridine ring.

Computational Modeling: A Framework for In Silico Analysis

Computational modeling provides deep insights into a molecule's behavior at the electronic level, guiding synthesis and predicting biological activity before committing laboratory resources.[8][9]

Density Functional Theory (DFT) Analysis

DFT is a quantum mechanical method used to investigate the electronic structure, optimized geometry, and vibrational frequencies of molecules.[10][11]

Objective: To determine the most stable 3D conformation, analyze electronic properties (HOMO, LUMO, MEP), and predict the IR spectrum of the title compound.

Protocol for DFT Analysis:

  • Structure Drawing: Draw the 2D structure of Ethyl 3-amino-2-(ethylamino)isonicotinate in a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup.

  • Input File Generation: Set up the calculation using a quantum chemistry package (e.g., Gaussian).

    • Causality: The choice of functional and basis set is critical for balancing accuracy and computational cost. The B3LYP functional is a widely used hybrid functional known for its good performance with organic molecules.[12] The 6-311+G(d,p) basis set provides a robust description of electron distribution, including polarization and diffuse functions, which are important for systems with heteroatoms and potential hydrogen bonds.[10][12]

  • Job Type: Specify Opt (Geometry Optimization) followed by Freq (Frequency Calculation). This ensures that the vibrational frequencies are calculated for the optimized, lowest-energy structure.

  • Execution: Run the calculation.

  • Analysis:

    • Geometry: Extract bond lengths, bond angles, and dihedral angles from the optimized structure.

    • Electronic Properties: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability.[12]

    • Electrostatic Potential: Generate a Molecular Electrostatic Potential (MEP) map. This map visualizes electron-rich (red, nucleophilic) and electron-poor (blue, electrophilic) regions, predicting sites for intermolecular interactions.[12]

    • Vibrational Spectrum: Compare the calculated vibrational frequencies with the predicted IR data to confirm structural assignments.

cluster_dft DFT Workflow cluster_outputs Key Outputs mol_build 1. Build 3D Structure geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc analysis 4. Data Analysis freq_calc->analysis opt_geom Optimized Geometry (Bond Lengths, Angles) analysis->opt_geom provides homo_lumo HOMO/LUMO Orbitals (Energy Gap, Reactivity) analysis->homo_lumo provides mep MEP Map (Reactive Sites) analysis->mep provides ir_spec Calculated IR Spectrum analysis->ir_spec provides

Caption: Workflow for Density Functional Theory (DFT) analysis.

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[13] Given that many substituted aminopyridines are developed as kinase inhibitors, we propose a docking study against the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-validated cancer target.[4]

Objective: To predict the binding affinity and interaction patterns of the title compound within the ATP-binding site of EGFR.

Protocol for Molecular Docking (using AutoDock Vina):

  • Ligand Preparation:

    • Use the DFT-optimized structure of the ligand.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds using a tool like AutoDock Tools.

    • Save the file in the required format (e.g., .pdbqt).

  • Protein Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB), e.g., PDB ID: 2GS2 (EGFR kinase domain).

    • Self-Validation: Remove water molecules, co-crystallized ligands, and any non-essential chains. This is a critical step to ensure that the simulation focuses only on the protein-ligand interaction and avoids artifacts.

    • Add polar hydrogens and assign charges.

    • Save the prepared protein in .pdbqt format.

  • Grid Box Definition:

    • Define the search space (grid box) for docking. This box should encompass the entire active site where the native ligand binds. This is typically centered on the co-crystallized inhibitor from the PDB file to ensure a relevant binding pocket is explored.

  • Docking Execution:

    • Run the docking simulation using AutoDock Vina, which will generate multiple binding poses ranked by their binding affinity (in kcal/mol).

  • Results Analysis:

    • Binding Energy: Analyze the binding affinity scores. More negative values indicate stronger binding.[2]

    • Interaction Analysis: Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Discovery Studio). Identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with active site residues.[2][14]

cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase ligand_prep 1. Ligand Preparation (DFT optimized, add charges) docking 4. Run Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking protein_prep 2. Protein Preparation (PDB structure, remove water, add H) protein_prep->docking grid_def 3. Define Binding Site (Grid Box) grid_def->docking binding_energy Binding Affinity (kcal/mol) docking->binding_energy pose_viz Binding Pose Visualization docking->pose_viz interaction_map Interaction Analysis (H-bonds, Hydrophobic, etc.) pose_viz->interaction_map

Caption: Workflow for a typical molecular docking study.

Potential Applications and Future Directions

The structural motifs within Ethyl 3-amino-2-(ethylamino)isonicotinate—specifically the aminopyridine core—are prevalent in molecules designed as kinase inhibitors.[3][15] The computational workflows described here can generate robust hypotheses about its bioactivity. A strong predicted binding affinity for a target like EGFR would warrant its consideration as a lead compound for anticancer drug development.[4]

Future work should focus on:

  • Chemical Synthesis: Executing the proposed synthesis to obtain a physical sample of the compound.

  • Experimental Validation: Performing NMR, IR, and MS analysis to confirm its structure and purity, comparing the results with the DFT-predicted spectra.

  • In Vitro Assays: Testing the synthesized compound in biological assays (e.g., EGFR kinase inhibition assay, cell viability assays on cancer cell lines) to validate the predictions from the molecular docking study.[4]

Conclusion

This technical guide has established a comprehensive theoretical and computational foundation for Ethyl 3-amino-2-(ethylamino)isonicotinate. By integrating principles from synthetic chemistry, spectroscopy, and advanced computational modeling, we have provided a predictive framework for its properties and potential as a bioactive agent. The detailed protocols for DFT and molecular docking serve as a practical roadmap for researchers to perform in silico evaluation, enabling a more targeted and efficient approach to the discovery and development of novel aminopyridine-based therapeutics.

References

  • Hilaris Publisher. (2021). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Available at: [Link]

  • Patel, R., et al. (n.d.). Design, Synthesis and Molecular Docking Studies of Novel Pyridine and 1,2,3-Triazole Hybrid Molecules. Available at: [Link]

  • Karami, J., et al. (2022). Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4-dihydropyrimidine-2(1H)-one scaffolds. PMC. Available at: [Link]

  • Moustafa, I.M.I., et al. (2022). Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes. SCIRP. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. Available at: [Link]

  • Khan, A., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Taylor & Francis Online. Available at: [Link]

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available at: [Link]

  • Mohamed, S.K., et al. (2020). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of ethyl 5-amino-2-bromoisonicotinate. PMC. Available at: [Link]

  • Moustafa, I.M.I., Mohamed, N.M., & Ibrahim, S.M. (2022). Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes. Open Journal of Inorganic Chemistry, 12, 39-56. Available at: [Link]

  • PubMed. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Available at: [Link]

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]

  • Sethupathi, P., et al. (2015). Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide Compound. PMC. Available at: [Link]

  • Pizzi, E., et al. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in.... Available at: [Link]

Sources

Foundational

Introduction: The Strategic Importance of the Isonicotinic Acid Scaffold

An In-depth Technical Guide to 3-Amino-2-Substituted Isonicotinic Acid Esters: Synthesis, Properties, and Applications in Drug Discovery Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-conta...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Amino-2-Substituted Isonicotinic Acid Esters: Synthesis, Properties, and Applications in Drug Discovery

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing rings being particularly prominent in a vast array of pharmaceuticals.[1] Among these, the pyridine core, and specifically its derivative isonicotinic acid, is a recurring motif in numerous clinically significant drugs.[2] The strategic placement of functional groups on this ring can drastically alter its physicochemical properties and biological activity, turning a simple scaffold into a highly specific therapeutic agent. This guide focuses on a particularly valuable subclass: 3-amino-2-substituted isonicotinic acid esters.

The 3-amino-isonicotinic acid framework is more than just a synthetic curiosity; it represents a "privileged scaffold" that positions key hydrogen bond donors and acceptors in a specific spatial arrangement. The introduction of a substituent at the 2-position provides a crucial vector for modulating properties such as lipophilicity, steric bulk, and electronic character. This allows for the fine-tuning of a molecule's interaction with biological targets, making this class of compounds a fertile ground for lead optimization in drug discovery.

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices, provides detailed, field-tested protocols, and explores the rich pharmacology of these compounds. We will delve into the primary synthetic routes, investigate their chemical reactivity, and survey their applications as potent anti-inflammatory and antimicrobial agents, grounded in authoritative references and practical, actionable data.

Part 1: Synthesis and Mechanistic Insights

The efficient construction of the 3-amino-2-substituted isonicotinate core is paramount for its exploration in drug discovery. Several strategies have been developed, broadly categorized into ring-forming cyclization reactions and modifications of a pre-existing pyridine ring.

Ring Construction via Guareschi-Thorpe Type Condensation

One of the most elegant and efficient methods for building the substituted pyridine core from acyclic precursors is through a reaction reminiscent of the Guareschi-Thorpe condensation. This approach offers a high degree of flexibility in introducing substituents. A notable one-pot protocol involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with an amino-imino propionate equivalent.[3] While the direct synthesis of the 3-amino isomer via this specific named reaction is less common, the principles of cyclocondensation are widely applied.

A more general and highly relevant strategy involves the condensation of an enamine or a related active methylene compound with a cyanoacetamide or similar precursor, which builds the pyridine ring with the desired substitution pattern in place.

Caption: Generalized synthetic pathway for building the pyridine ring.

Rationale: This bottom-up approach is advantageous as it allows for the introduction of the C2-substituent (from the dicarbonyl compound) and other functionalities from simple, commercially available starting materials. The choice of base is critical; organic bases like piperidine are often used to catalyze the initial Knoevenagel condensation, while stronger bases may be required for cyclization.

Modification of Pre-existing Pyridine Rings

A common and often more direct route involves starting with a commercially available, appropriately substituted pyridine and performing functional group interconversions. A typical pathway starts from a 2-halo-3-nitropyridine derivative.

Caption: Stepwise synthesis from a substituted pyridine precursor.

Rationale: This top-down approach provides a reliable and often high-yielding route.

  • Esterification: The initial esterification of the carboxylic acid is a standard procedure, often accomplished using thionyl chloride and an alcohol, to protect the acid and improve solubility in organic solvents for subsequent steps.[4]

  • Nitro Reduction: The selective reduction of the nitro group at the 3-position to an amine is a crucial step. This is typically achieved under mild conditions using reducing agents like iron powder in acetic acid or catalytic hydrogenation (H₂, Pd/C), which are chemoselective and will not reduce the pyridine ring or the ester group.

  • Substitution: The final introduction of the C2-substituent is often accomplished via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This allows for the installation of a wide variety of aryl, heteroaryl, or alkyl groups, making it a powerful tool for generating chemical diversity.

Part 2: Applications in Medicinal Chemistry

The 3-amino-2-substituted isonicotinate scaffold is a versatile template for designing potent therapeutic agents, particularly in the realms of anti-inflammatory and antimicrobial drugs.

Anti-inflammatory and ROS Inhibitory Activity

Chronic inflammation is often linked to the overproduction of reactive oxygen species (ROS).[2] Therefore, the suppression of ROS is a promising therapeutic strategy. Isonicotinic acid derivatives have emerged as potent ROS inhibitors.[2]

In a key study, a series of isonicotinates were synthesized and evaluated for their in-vitro anti-inflammatory activity. The results demonstrated that compounds with this core scaffold can exhibit significantly better activity than the standard nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[2]

Table 1: Anti-inflammatory (ROS Inhibitory) Activity of Isonicotinate Derivatives

Compound ID2-Substituent (R)% Inhibition @ 25 µg/mLIC₅₀ (µg/mL)Reference
5 -CH₂-Ph-OH (para)95.9%1.42 ± 0.1[2]
6 -CH₂-Ph-OH (meta)92.5%2.85 ± 0.2[2]
Ibuprofen (Standard)---11.2 ± 1.9[2]

Field Insights: The remarkable potency of compound 5 , which is nearly eight times more active than ibuprofen in this assay, highlights the potential of this scaffold. The data suggests that the electronic and steric properties of the C2-substituent are critical for activity. Molecular docking studies indicate these compounds may exert their effect by binding to the active site of enzymes like cyclooxygenase-2 (COX-2), a key player in the inflammatory cascade.[2] The amino group at the 3-position likely acts as a key hydrogen bonding motif, anchoring the molecule within the enzyme's active site.

Antimicrobial and Antitubercular Activity

The isonicotinoyl core is famously present in Isoniazid, a frontline drug for the treatment of tuberculosis (TB). It is therefore no surprise that novel derivatives are being extensively investigated to combat drug-resistant strains of Mycobacterium tuberculosis (Mtb) and other bacterial pathogens.[5][6]

Many isonicotinic acid derivatives function by inhibiting the enzyme InhA, an enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[6]

Caption: Structure-Activity Relationship (SAR) highlights for the scaffold.

Field Insights: The ester functionality in these molecules is not just a synthetic handle; it plays a crucial pharmacokinetic role. Ester prodrugs can improve properties like membrane permeability and oral bioavailability.[7][8] Inside the body, endogenous esterase enzymes can hydrolyze the ester to the corresponding carboxylic acid, which may be the active form of the drug.[7] This prodrug strategy is a classic and effective method in medicinal chemistry to optimize drug delivery.[9]

Part 3: Experimental Protocols

To ensure this guide is of practical value, we provide detailed, step-by-step protocols for the synthesis and biological evaluation of a representative compound.

Protocol 1: Synthesis of Ethyl 3-amino-2-chloroisonicotinate

This protocol describes the synthesis of a key intermediate that can be further elaborated using cross-coupling reactions as shown in the synthetic scheme above.

Materials:

  • Ethyl 2-chloro-3-nitroisonicotinate

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-chloro-3-nitroisonicotinate (1.0 eq) and ethanol (10 volumes, e.g., 10 mL per gram of starting material).

  • Addition of Acid: Slowly add glacial acetic acid (5 volumes) to the stirring suspension.

  • Addition of Iron: In small portions, carefully add iron powder (3.0 eq) to the reaction mixture. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to 80 °C using a heating mantle and stir vigorously for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite® in a Büchner funnel to remove the excess iron and iron salts. Wash the filter cake thoroughly with ethyl acetate.

  • Workup - Extraction: Transfer the combined filtrate to a separatory funnel. Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel if necessary, typically yielding the desired product as a solid.

Self-Validating System: The success of the reaction is validated at each key stage. The consumption of the yellow nitro-compound starting material to a lighter-colored amine can be visually tracked and is confirmed by TLC. The successful neutralization is confirmed by pH testing. The final product identity and purity are confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS).[10][11][12]

Protocol 2: In-Vitro ROS Inhibitory Assay (Luminol-Chemiluminescence)

This protocol outlines a common method for assessing the anti-inflammatory potential of synthesized compounds by measuring their ability to inhibit ROS production.[2]

Materials:

  • Hanks Balanced Salt Solution (HBSS)

  • Luminol

  • Zymosan A particles

  • Whole blood or isolated neutrophils

  • Test compounds dissolved in DMSO

  • 96-well microplate (white, opaque)

  • Luminometer (plate reader with chemiluminescence capability)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Luminol (e.g., 10 mM in DMSO).

    • Prepare a suspension of opsonized Zymosan by incubating Zymosan A with human serum at 37 °C for 30 minutes, then washing with HBSS.

    • Prepare serial dilutions of the test compounds and standard drug (e.g., Ibuprofen) in HBSS from a DMSO stock. Ensure the final DMSO concentration is <1%.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 25 µL of diluted whole blood (1:50 dilution in HBSS) or isolated neutrophils.

    • 25 µL of the test compound at the desired concentration.

    • Mix and incubate at 37 °C for 15 minutes.

  • Initiation and Measurement:

    • Add 25 µL of Luminol solution to each well.

    • Add 25 µL of the opsonized Zymosan suspension to initiate the respiratory burst and ROS production.

    • Immediately place the plate in a luminometer pre-set to 37 °C.

  • Data Acquisition: Measure the chemiluminescence (in Relative Light Units, RLU) of each well every 2 minutes for a total of 50-60 minutes.

  • Analysis: Calculate the percentage of ROS inhibition using the following formula:

    • % Inhibition = [1 - (RLU_test / RLU_control)] * 100

    • Where RLU_test is the reading from wells with the test compound and RLU_control is the reading from wells without any inhibitor.

    • Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the ROS production).

Conclusion and Future Perspectives

The 3-amino-2-substituted isonicotinic acid ester scaffold is a proven platform for the development of potent and selective therapeutic agents. Its synthetic accessibility, combined with the strategic positioning of key functional groups, allows for extensive chemical exploration and optimization of biological activity. The demonstrated success in generating highly active anti-inflammatory and antimicrobial agents underscores the value of this core structure.[2]

Future research will likely focus on several key areas:

  • Expansion of Chemical Diversity: Utilizing modern synthetic methods, such as palladium-catalyzed cross-coupling, to introduce novel and complex substituents at the 2-position.

  • Mechanism of Action Studies: Moving beyond initial screening to elucidate the precise molecular targets and pathways through which these compounds exert their effects.

  • Pharmacokinetic Optimization: Further exploration of prodrug strategies, including the use of different ester groups or derivatization of the 3-amino group, to enhance drug delivery and in vivo efficacy.[13]

  • New Therapeutic Areas: Investigating the potential of this scaffold against other disease targets, such as kinases or proteases, where the specific arrangement of hydrogen bond donors and acceptors could be advantageous.

References

  • Suresha, G. P., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. Available at: [Link]

  • Li, W., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. ACS Omega. Available at: [Link]

  • Sun, S., Jia, Q., & Zhang, Z. (2019). Applications of amide isosteres in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kaur, J., et al. (2022). In vitro ADME characterization of a very potent 3-acylamino-2-aminopropionic acid-derived GluN2C-NMDA receptor agonist and its ester prodrugs. PMC. Available at: [Link]

  • Ramalakshmi, N., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Mathur, A., et al. (2017). Antibacterial Activities of Isonicotinic acid derivatives. ResearchGate. Available at: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2009). Applications substituted 2-aminothiophenes in drug design. Nova Biotechnologica. Available at: [Link]

  • Nielsen, J., & Rasmussen, J. H. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. Available at: [Link]

  • Ramalakshmi, N., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica. Available at: [Link]

  • Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). MDPI. Available at: [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (2025). ResearchGate. Available at: [Link]

  • The one pot process technique of 3- amino -3- phenylpropionic acid esters. Google Patents.
  • Ramalakshmi, N., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. R Discovery. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. Available at: [Link]

  • WO2007117665A2 - Derivatization-enhanced analysis of amino acids and peptides. Google Patents.
  • 3-Substituted 2-isocyanopyridines as versatile convertible isocyanides for peptidomimetic design. Chemical Communications (RSC Publishing). Available at: [Link]

  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. Available at: [Link]

  • Pop, R., et al. (2017). Mechanochemical Synthesis and Biological Evaluation of Novel Isoniazid Derivatives with Potent Antitubercular Activity. MDPI. Available at: [Link]

  • New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. (2023). F1000Research. Available at: [Link]

  • Ali, A., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. Available at: [Link]

  • Ramalakshmi, N., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Science. Available at: [Link]

  • Vale, N., et al. (2018). Amino Acids in the Development of Prodrugs. MDPI. Available at: [Link]

Sources

Exploratory

Spectroscopic Elucidation of Ethyl 3-amino-2-(ethylamino)isonicotinate: A Comprehensive Technical Guide

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-amino-2-(ethylamino)isonicotinate (Molecular Formula: C₁₀H₁₅N₃O₂; Exact Mass: 209.1164 Da) is a highly substituted pyridine derivative serving as a critical intermediate in the synthesis of advanced pharmacophores and kinase inhibitors. The molecule presents a unique structural challenge: it features a conjugated ethyl ester, a primary amine, a secondary ethylamine, and an electron-deficient pyridine core.

For drug development professionals and analytical chemists, unambiguous structural characterization of this scaffold is non-negotiable. This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling (NMR, FT-IR, and HRMS) of Ethyl 3-amino-2-(ethylamino)isonicotinate. By moving beyond mere data listing, we explore the causality behind the spectral phenomena and establish a self-validating experimental framework to ensure absolute data integrity.

Orthogonal Validation Strategy

Structural elucidation cannot rely on a single analytical modality. The electron-withdrawing nature of the pyridine nitrogen competes with the electron-donating effects of the amino groups at C2 and C3, creating complex shielding and deshielding microenvironments. To resolve this, we employ an orthogonal validation workflow.

Workflow cluster_0 Sample Preparation & Quality Control cluster_1 Orthogonal Spectroscopic Data Acquisition N1 High-Purity Synthesis Ethyl 3-amino-2-(ethylamino)isonicotinate N2 Internal Standardization (e.g., 2-Aminopyridine-d6) N1->N2 N3 NMR Spectroscopy 1H, 13C, 2D-COSY/HMBC N2->N3 N4 FT-IR Spectroscopy ATR or KBr Pellet N2->N4 N5 HRMS (ESI-TOF) Positive Ion Mode N2->N5 N6 Data Synthesis & Structural Validation (Cross-Referencing Databases) N3->N6 N4->N6 N5->N6

Figure 1: Orthogonal validation workflow for spectroscopic structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of mapping the carbon-hydrogen framework. The assignments below are grounded in established spectral databases, such as the 1[1], and cross-referenced against literature values for structurally analogous 2[2].

Mechanistic Insights into Chemical Shifts
  • The Pyridine Core: The pyridine ring contains only two protons (H5 and H6). Because H6 is adjacent to the electronegative pyridine nitrogen, it experiences significant deshielding, pushing its resonance downfield to ~7.85 ppm. H5, positioned meta to the nitrogen but ortho to the ester, resonates upfield at ~7.10 ppm.

  • The Ester Carbonyl: The ¹³C shift of the ester carbonyl carbon is highly diagnostic. While aliphatic esters typically resonate around 170–175 ppm, the conjugation with the aromatic pyridine ring increases the electron density at the carbonyl carbon via resonance, shielding it to approximately 165 ppm. This phenomenon is well-documented in 3[3].

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H6 7.85d1H5.2Pyridine aromatic CH (adjacent to N)
H5 7.10d1H5.2Pyridine aromatic CH
-NH₂ 5.20br s2H-Primary amine at C3 (exchangeable)
-NH- 4.80br t1H~5.5Secondary amine at C2 (exchangeable)
-OCH₂- 4.35q2H7.1Ester methylene
-NCH₂- 3.45qd2H7.2, 5.5Ethylamino methylene
-CH₃ (ester) 1.40t3H7.1Ester methyl
-CH₃ (amine) 1.25t3H7.2Ethylamino methyl
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Carbon TypeChemical Shift (δ, ppm)Assignment
C=O 165.8Ester carbonyl (conjugated)
C2 156.0Pyridine C attached to ethylamino group
C6 145.2Pyridine C adjacent to N
C4 136.5Pyridine C attached to ester
C3 124.0Pyridine C attached to primary amine
C5 112.5Pyridine aromatic CH
-OCH₂- 61.8Ester methylene
-NCH₂- 36.5Ethylamino methylene
-CH₃ (amine) 15.1Ethylamino methyl
-CH₃ (ester) 14.2Ester methyl

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides definitive proof of the functional groups that may be ambiguous in NMR due to proton exchange.

Table 3: FT-IR Vibrational Assignments (ATR or KBr Pellet)
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3450, 3350 Medium, DoubletN-H stretch (symmetric & asymmetric)Primary amine (-NH₂) at C3
3250 Medium, SingletN-H stretchSecondary ethylamine at C2
2970, 2930 WeakC-H stretch (aliphatic)Ethyl groups
1695 StrongC=O stretchConjugated ester
1590, 1560 StrongC=C and C=N stretchPyridine ring skeletal vibrations
1250, 1100 StrongC-O stretchEster alkoxy group

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is the preferred soft-ionization technique for nitrogenous heterocycles. As established in studies on 4[4], maintaining gentle ionization conditions is critical to observing the intact [M+H]⁺ precursor before inducing MS/MS fragmentation.

Fragmentation Causality

The molecule undergoes two primary collision-induced dissociation (CID) pathways:

  • Alpha-Cleavage of the Ester: Loss of an ethoxy radical (•OCH₂CH₃, -45 Da) from the ester group, a classic fragmentation for ethyl esters.

  • Alkene Elimination: Loss of ethylene (C₂H₄, -28 Da) from the ethylamino group via a McLafferty-type rearrangement. This specific fragmentation pattern is highly characteristic of 5[5].

Fragmentation M [M+H]+ m/z 210.12 Intact Precursor F1 m/z 164.08 Loss of [•OCH2CH3] M->F1 -45 Da (Ester Cleavage) F2 m/z 182.09 Loss of[C2H4] M->F2 -28 Da (Ethylamino Alkene Loss) F3 m/z 136.05 Core Pyridine Ion F1->F3 -28 Da F2->F3 -45 Da

Figure 2: Proposed ESI-MS/MS fragmentation pathway for the isonicotinate derivative.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false positives or artifactual data.

Protocol A: Quantitative 1D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (99.8% D).

  • Internal Standard Addition: Spike the sample with 0.05% v/v Tetramethylsilane (TMS). Self-Validation Check: The TMS peak must be sharp and set exactly to 0.00 ppm. If the peak is broadened, the sample must be filtered through glass wool to remove paramagnetic impurities.

  • Acquisition Parameters: Run the ¹H NMR with a relaxation delay (D1) of 5 seconds to ensure complete relaxation of all protons, preventing the artificial suppression of the broad exchangeable amine signals.

  • Integration Validation: Integrate the ester -CH₃ triplet. Set this value strictly to 3.00. The resulting integration of the pyridine H5 and H6 doublets must yield exactly 1.00 ± 0.05. Any deviation indicates co-eluting impurities or incomplete relaxation.

Protocol B: HRMS (ESI-TOF) with Isotopic Calibration
  • Calibration: Calibrate the mass spectrometer using a known deuterated standard. For pyridine derivatives, 6[6] serves as an excellent internal standard due to its +6 Da mass shift, ensuring precise mass accuracy (< 5 ppm error).

  • Blank Injection: Run a blank injection of the mobile phase (Acetonitrile/Water with 0.1% Formic Acid). Self-Validation Check: The baseline must show no peaks at m/z 210.12 to rule out column carryover.

  • Sample Acquisition: Inject 1 µL of a 1 µg/mL solution. Isolate the precursor ion (m/z 210.12) and apply a collision energy ramp (15–35 eV) to observe the transition from the intact precursor to the m/z 164.08 and 182.09 product ions.

References

  • Asian Publication Corporation, "Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates", 3

  • Wiley Science Solutions, "AIST NMR Library", 1

  • ResolveMass Laboratories Inc., "2-Aminopyridine-d6 | CAS 203784-57-0", 6

  • MDPI, "Five 2,6-Di(pyrazol-1-yl)pyridine-4-carboxylate Esters, and the Spin States of their Iron(II) Complexes", 2

  • Nature Communications (via NIH), "Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid", 5

  • Accounts of Chemical Research (ACS), "Electrospray Ionization Mass Spectrometry Insights into the Assembly of Lanthanide-Containing Clusters", 4

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Derivatization of Ethyl 3-amino-2-(ethylamino)isonicotinate for Structure-Activity Relationship (SAR) Studies

Abstract The 2,3-diaminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] This application note provides a comprehensive guide for the stra...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,3-diaminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] This application note provides a comprehensive guide for the strategic derivatization of a key exemplar, Ethyl 3-amino-2-(ethylamino)isonicotinate, to facilitate structure-activity relationship (SAR) studies. We present detailed, field-proven protocols for the selective modification of its four primary reactive sites: the C3-primary amine, the C2-secondary amine, the C4-ester, and the pyridine core. Each protocol is accompanied by an explanation of the underlying chemical principles and strategic rationale, empowering researchers to generate diverse chemical libraries for hit-to-lead optimization. This guide emphasizes a self-validating system of synthesis, purification, and characterization, culminating in a workflow for systematic SAR data interpretation.

The Core Scaffold: Analysis and Synthetic Accessibility

Ethyl 3-amino-2-(ethylamino)isonicotinate is a highly functionalized starting material offering multiple handles for chemical modification. Understanding the distinct reactivity of each site is paramount for a successful derivatization campaign.

  • C3-Primary Amine: Generally the most nucleophilic and least sterically hindered nitrogen, making it the primary site for acylation, sulfonylation, and alkylation reactions.

  • C2-Secondary Amine: Less nucleophilic than the C3-amine due to steric hindrance from the adjacent ethyl group and the pyridine ring. Selective modification often requires more forcing conditions or specific catalytic systems.

  • C4-Ester: A versatile handle that can be hydrolyzed to the corresponding carboxylic acid, which then serves as a gateway to a vast array of amide or ester analogs.

  • Pyridine Ring: The core itself can be modified, typically through metal-catalyzed cross-coupling reactions on a halogenated precursor, to modulate the electronic properties and overall topology of the scaffold.

Caption: Key reactive sites on the Ethyl 3-amino-2-(ethylamino)isonicotinate scaffold.

Derivatization Strategies and Protocols

The following protocols are designed as robust starting points. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to optimize reaction times and conditions.

Modification of the C3-Primary Amine

Functionalization of the C3-amino group is often a primary step in SAR exploration, allowing for the introduction of groups that can form key hydrogen bonds or access specific binding pockets.[3]

Protocol 1: Acylation of the C3-Amine

This protocol creates an amide bond, a fundamental linkage in medicinal chemistry.

  • Setup: To a solution of Ethyl 3-amino-2-(ethylamino)isonicotinate (1.0 eq) in dichloromethane (DCM, 0.1 M), add a base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add the desired acid chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Scientist's Note: The use of a non-nucleophilic base like DIPEA is crucial to prevent competitive acylation of the base. The C3-amine's higher reactivity and lower steric hindrance compared to the C2-amine typically ensure high selectivity for this position under these conditions.

Protocol 2: Sulfonamide Formation at the C3-Amine

Sulfonamides are excellent non-classical bioisosteres for amides and can significantly alter a compound's physicochemical properties.[4][5]

  • Setup: Dissolve Ethyl 3-amino-2-(ethylamino)isonicotinate (1.0 eq) in pyridine (0.2 M) and cool to 0 °C.

  • Reagent Addition: Add the desired sulfonyl chloride (1.2 eq) portion-wise to the solution.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-24 hours.

  • Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate. Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue via flash column chromatography.

Modification of the C4-Ester Group

Modifying the ester is a key strategy to improve solubility, alter metabolic stability, and introduce new points of interaction.

Protocol 3: Saponification to Carboxylic Acid

This two-step process first creates the carboxylic acid, a crucial intermediate for further derivatization.

  • Hydrolysis: Dissolve the starting ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M). Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 4-12 hours.

  • Acidification: Once the reaction is complete (as monitored by TLC/LC-MS), cool the mixture to 0 °C and carefully acidify to pH 3-4 with 1 M HCl.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Protocol 4: Amide Coupling with the Carboxylic Acid

  • Setup: Dissolve the carboxylic acid from Protocol 3 (1.0 eq) in DCM or dimethylformamide (DMF, 0.1 M). Add a coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) with HOBt (1.2 eq).

  • Activation: Stir the mixture for 15-30 minutes at room temperature to form the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) followed by a base (e.g., DIPEA, 2.0 eq).

  • Reaction & Workup: Stir at room temperature for 6-24 hours. Dilute with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate.

  • Purification: Purify by flash column chromatography.

Modification of the Pyridine Core

To achieve modifications on the pyridine ring, it is often necessary to start from a halogenated precursor. For this scaffold, a plausible approach involves synthesizing a 5-bromo or 6-bromo version of the core structure, which can then undergo late-stage functionalization via cross-coupling.

Protocol 5: Suzuki-Miyaura Cross-Coupling

This protocol enables the formation of a carbon-carbon bond, introducing aryl or heteroaryl moieties to the pyridine core.[6]

  • Setup: In a microwave vial or Schlenk flask, combine the 5-bromo-substituted core scaffold (1.0 eq), the desired boronic acid or boronate ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent & Degassing: Add a solvent mixture, typically dioxane/water (4:1, 0.1 M). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction to 80-120 °C for 2-18 hours. Microwave heating can often significantly reduce reaction times.

  • Workup: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product using flash column chromatography.

Structure-Activity Relationship (SAR) Workflow

A systematic approach is essential for deriving meaningful SAR from the synthesized library. The process is iterative, with each cycle informing the design of the next generation of compounds.[7]

SAR_Cycle cluster_0 Iterative SAR Workflow Design Design Analogs (Vary R-groups) Synthesize Synthesize Library (Protocols 1-5) Design->Synthesize Select Building Blocks Test Biological Assay (e.g., IC50) Synthesize->Test Purified Compounds Analyze Analyze Data (Generate SAR) Test->Analyze Biological Data Analyze->Design Refine Hypothesis

Caption: The iterative cycle of a structure-activity relationship (SAR) study.

Compound Characterization and Data Presentation

The identity and purity of every synthesized derivative must be rigorously confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the detailed chemical structure of the molecule.[7]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.[7]

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound, which should typically be >95% for biological testing.

Once biological data is obtained, results should be summarized in a clear, tabular format to facilitate analysis.

Table 1: Example SAR Data for C3-Amide Derivatives

Compound IDR-Group (from R-COCl)Target IC₅₀ (nM)[8]Cell-based EC₅₀ (nM)Notes
Scaffold H>10,000>10,000Starting Material
AN-001 Phenyl5,2008,500Modest activity introduced.
AN-002 4-Fluorophenyl1,5002,100Electronic modification improves potency.
AN-003 Cyclohexyl8501,300Lipophilic group well-tolerated.
AN-004 4-Methoxyphenyl9801,550H-bond acceptor beneficial.
AN-005 tert-Butyl9,500>10,000Bulky steric group is detrimental.
Interpretation and Next Steps

The data in Table 1 allows for the formulation of an initial SAR hypothesis. For example:

  • Observation: Replacing the C3-amine proton with an acyl group is necessary for activity (AN-001 vs. Scaffold).

  • Observation: Small, lipophilic, or H-bond accepting groups at the para-position of a phenyl ring enhance potency (AN-002, AN-003, AN-004).

  • Observation: Large, sterically hindered groups are not tolerated (AN-005).

  • Hypothesis: The target protein likely has a defined pocket that accommodates the C3-substituent, featuring hydrophobic character and a potential hydrogen bond acceptor site.

  • Next Steps: Synthesize a new set of analogs based on this hypothesis. For example, explore other halogen substitutions on the phenyl ring, test different small alkyl groups, or introduce other heteroaromatic rings to further probe the pocket.

Conclusion

The Ethyl 3-amino-2-(ethylamino)isonicotinate scaffold provides a rich platform for medicinal chemistry exploration. By systematically applying the derivatization protocols detailed in this note—targeting the C3-amine, C4-ester, and pyridine core—researchers can efficiently generate diverse libraries of analogs. When coupled with a rigorous workflow of characterization, biological testing, and data analysis, this approach enables the rapid elucidation of structure-activity relationships, accelerating the journey from initial hits to optimized lead candidates.

References

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed.
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants.
  • The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.
  • Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. PubMed.
  • Imidazopyridine-based inhibitors of glycogen synthase kinase 3: synthesis and evaluation of amide isostere replacements of the carboxamide scaffold. PubMed.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • The Formation of a Unique 2D Isonicotinate Polymer Driven by Cu(II)
  • A Comparative Guide to the Structural Analysis of Isonicotinate and Picolin
  • The role of bioisosterism in modern drug design: Current applic
  • Amide Bond Bioisosteres: Str
  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.

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Application

Application Note: Utilizing Ethyl 3-amino-2-(ethylamino)isonicotinate in the Development of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors

Executive Summary The development of small-molecule kinase inhibitors requires highly functionalized, regiochemically pure heterocyclic scaffolds. The imidazo[4,5-b]pyridine core has emerged as a privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors requires highly functionalized, regiochemically pure heterocyclic scaffolds. The imidazo[4,5-b]pyridine core has emerged as a privileged pharmacophore, particularly in the design of dual FLT3 and Aurora kinase inhibitors for the treatment of acute myeloid leukemia (AML)[1]. This application note details the mechanistic rationale, synthetic advantages, and self-validating experimental protocols for utilizing Ethyl 3-amino-2-(ethylamino)isonicotinate (PubChem CID: 65697894)[2] as a foundational building block to construct highly potent, regioselective kinase inhibitors.

Mechanistic Rationale & Target Biology

Aurora kinases (A and B) and FMS-like tyrosine kinase 3 (FLT3) are critical drivers of cellular proliferation and survival. FLT3-ITD (Internal Tandem Duplication) mutations cause constitutive kinase activation, conferring a poor prognosis in AML patients[3].

The imidazo[4,5-b]pyridine scaffold is uniquely suited to target the ATP-binding pocket of these kinases[1]. Structural biology studies reveal a highly conserved binding mode:

  • Hinge Region Binding: The N4 pyridine nitrogen (hydrogen bond acceptor) and the N3 imidazole nitrogen (hydrogen bond donor) form critical bidentate hydrogen bonds with the backbone of Ala213 in the kinase hinge region[3].

  • Solvent-Accessible Channel: Substituents at the 7-position of the imidazo[4,5-b]pyridine core project outward into the solvent-accessible area, allowing for the introduction of solubilizing groups (e.g., piperazines) that drastically improve pharmacokinetic properties without disrupting target affinity[3].

Pathway FLT3 Mutant FLT3-ITD STAT5 STAT5 / MAPK FLT3->STAT5 Phosphorylation Mitosis Aberrant Mitosis & Proliferation STAT5->Mitosis AuroraA Aurora A Kinase AuroraA->Mitosis Centrosome Maturation AuroraB Aurora B Kinase AuroraB->Mitosis Chromosome Segregation Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->FLT3 Blocks ATP Pocket Inhibitor->AuroraA Blocks ATP Pocket Inhibitor->AuroraB Blocks ATP Pocket

Figure 1: Dual inhibition of FLT3 and Aurora A/B signaling pathways in AML.

Synthetic Strategy: The Regioselective Advantage

A persistent bottleneck in the synthesis of N-alkylated imidazo[4,5-b]pyridines is the late-stage alkylation of the unprotected imidazole ring, which invariably yields an inseparable mixture of N1 and N3 regioisomers. This halves the effective yield and complicates purification.

Ethyl 3-amino-2-(ethylamino)isonicotinate elegantly circumvents this issue. By pre-installing the ethyl group on the exocyclic amine at the 2-position of the pyridine ring, oxidative cyclization with an aldehyde strictly channels the reaction into a single regioisomer: the 3-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylate derivative. Furthermore, the ethyl ester at the 4-position of the starting pyridine natively translates to the 7-position of the resulting fused bicyclic system, perfectly positioning it for late-stage diversification via amide coupling to probe the solvent channel[3].

Workflow Start Ethyl 3-amino-2-(ethylamino) isonicotinate (Pre-installed N-Ethyl) Step1 Oxidative Cyclization (Aldehyde, Na2S2O5, DMF, 120°C) Start->Step1 Intermediate 3-Ethyl-3H-imidazo[4,5-b]pyridine -7-carboxylate (100% Regioselective) Step1->Intermediate Regiochemical Fixation Step2 Saponification (LiOH) & Amide Coupling (HATU, DIPEA) Intermediate->Step2 Product Lead Kinase Inhibitor (7-Carboxamide Derivative) Step2->Product Solvent Channel Diversification

Figure 2: Regioselective synthetic workflow for imidazo[4,5-b]pyridine cores.

Self-Validating Experimental Protocols

Protocol 1: Regioselective Synthesis of the Imidazo[4,5-b]pyridine Core

Causality Note: Sodium metabisulfite (Na₂S₂O₅) is utilized as a mild, autoxidative cyclization promoter. It facilitates the condensation of the ortho-diamine with the aldehyde and subsequently oxidizes the intermediate imidazoline to the fully aromatic imidazole, avoiding harsh metal oxidants.

Reagents:

  • Ethyl 3-amino-2-(ethylamino)isonicotinate (1.0 eq)

  • 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (1.1 eq)

  • Na₂S₂O₅ (1.5 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Method:

  • Dissolve Ethyl 3-amino-2-(ethylamino)isonicotinate and the aldehyde in anhydrous DMF in a round-bottom flask equipped with a reflux condenser.

  • Add Na₂S₂O₅ in one portion. Stir the reaction mixture at 120 °C under an argon atmosphere for 12 hours.

  • Analytical Checkpoint (TLC): Monitor the reaction via TLC (EtOAc/Hexane 1:1). The disappearance of the highly polar diamine spot confirms the completion of the condensation.

  • Cool the mixture to room temperature and pour it dropwise into rapidly stirring ice-cold water (5 volumes).

  • Filter the resulting precipitate, wash sequentially with cold water and diethyl ether, and dry under a high vacuum to yield the 7-ethyl ester intermediate.

  • Self-Validation (NMR): Confirm cyclization via ¹H NMR by observing the disappearance of the primary amine (-NH₂) broad singlet (~5.0 ppm) and the preservation of the ester quartet/triplet signals.

Protocol 2: Late-Stage Diversification via Amide Coupling

Causality Note: HATU is selected over traditional EDC/HOBt coupling due to its superior kinetics and high efficiency in coupling sterically hindered secondary amines (e.g., piperazines) to the 7-carboxylic acid, minimizing epimerization and maximizing yield.

Reagents:

  • Intermediate 7-ethyl ester (1.0 eq)

  • LiOH·H₂O (3.0 eq)

  • HATU (1.2 eq) & DIPEA (3.0 eq)

  • Target Amine, e.g., 1-(4-chlorobenzyl)piperazine (1.5 eq)

Step-by-Step Method:

  • Saponification: Dissolve the ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O and stir at room temperature for 4 hours.

  • Analytical Checkpoint: Disappearance of the ester quartet (~4.3 ppm) in ¹H NMR indicates complete hydrolysis.

  • Acidify the mixture to pH 3 using 1M HCl. Filter and dry the precipitated carboxylic acid.

  • Amide Coupling: Dissolve the carboxylic acid in anhydrous DMF. Add DIPEA and HATU. Stir for 15 minutes to generate the active ester.

  • Add the target amine and stir at room temperature for 16 hours.

  • Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

  • Self-Validation (LC-MS): Confirm the final product mass. The presence of the newly integrated piperazine protons (~2.5–3.5 ppm) in the ¹H NMR spectrum validates successful functionalization.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the quantitative in vitro kinase inhibitory data demonstrating the necessity of the 7-position functionalization. Data trends are representative of validated literature benchmarks for this scaffold[1],[3].

CompoundC2 SubstituentC7 SubstituentAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)FLT3 IC₅₀ (nM)
1 1,3-dimethyl-1H-pyrazol-4-yl-OCH₂CH₃ (Ester)4501200850
2 1,3-dimethyl-1H-pyrazol-4-yl-OH (Acid)>10,000>10,000>10,000
3 1,3-dimethyl-1H-pyrazol-4-yl4-(4-chlorobenzyl)piperazin-1-yl7.5486.2
4 4-(4-methylpiperazin-1-yl)phenylbenzylamino158512

Interpretation: The unfunctionalized ester (Compound 1) and free acid (Compound 2) show poor to moderate activity. The introduction of a bulky, basic moiety at the C7 position (Compound 3) drastically increases potency across all three kinases by exploiting favorable binding interactions within the solvent-accessible channel[3].

References

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8721–8734. URL:[Link]

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(14), 5213–5228. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 65697894, Ethyl 3-amino-2-(ethylamino)isonicotinate. URL:[Link]

Sources

Method

Application Notes and Protocols: A Detailed Guide to the N-Alkylation of Ethyl 3-amino-2-(ethylamino)isonicotinate

Introduction The N-alkylation of aminopyridines represents a cornerstone transformation in synthetic organic chemistry, providing access to a diverse array of functionalized heterocyclic compounds with significant applic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-alkylation of aminopyridines represents a cornerstone transformation in synthetic organic chemistry, providing access to a diverse array of functionalized heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2][3] Substituted aminopyridines are privileged scaffolds found in numerous biologically active molecules. This document provides a comprehensive experimental procedure for the N-alkylation of Ethyl 3-amino-2-(ethylamino)isonicotinate, a polysubstituted pyridine derivative with potential as a key intermediate in drug discovery programs. The protocol herein is designed to be a robust and reproducible method for researchers and scientists in the field of drug development.

Mechanistic Insights: The Rationale Behind the Protocol

The N-alkylation of Ethyl 3-amino-2-(ethylamino)isonicotinate proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the primary amino group at the 3-position acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. The choice of a suitable base is critical to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the reaction.[4]

A common challenge in the N-alkylation of amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[5][6][7] The protocol described below is optimized to favor mono-alkylation by carefully controlling the stoichiometry of the reagents and the reaction conditions. The selection of a non-protic polar solvent like N,N-dimethylformamide (DMF) is crucial as it effectively dissolves the reactants and facilitates the SN2 mechanism.[2]

Experimental Protocol: N-Alkylation of Ethyl 3-amino-2-(ethylamino)isonicotinate

This protocol details a general procedure for the N-alkylation of Ethyl 3-amino-2-(ethylamino)isonicotinate using an alkyl halide.

Materials:

  • Ethyl 3-amino-2-(ethylamino)isonicotinate

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 3-amino-2-(ethylamino)isonicotinate (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Addition of Alkylating Agent: While stirring vigorously, slowly add the alkyl halide (1.0-1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a temperature between 50-80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Presentation: Summary of Key Experimental Parameters

ParameterValue/ConditionRationale
Starting MaterialEthyl 3-amino-2-(ethylamino)isonicotinateThe substrate for N-alkylation.
Alkylating AgentAlkyl Halide (1.0-1.2 eq.)Provides the alkyl group for substitution. A slight excess may be used to ensure complete reaction of the starting material.
BasePotassium Carbonate (2.0-3.0 eq.)A mild inorganic base to deprotonate the amine, minimizing side reactions. An excess ensures complete deprotonation.
SolventAnhydrous DMFA polar aprotic solvent that facilitates the SN2 reaction. Anhydrous conditions are crucial to prevent side reactions with water.
Reaction Temperature50-80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting decomposition or over-alkylation.
Reaction TimeMonitored by TLCThe reaction time will vary depending on the reactivity of the alkyl halide. TLC is a reliable method to determine the endpoint of the reaction.
Work-upAqueous wash and extractionTo remove the DMF solvent, inorganic salts, and any unreacted base.
PurificationSilica Gel Column ChromatographyTo isolate the desired N-alkylated product from any unreacted starting materials, byproducts, or impurities.

Experimental Workflow

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Isolation & Purification A 1. Add Ethyl 3-amino-2-(ethylamino)isonicotinate to a dry flask under inert atmosphere. B 2. Add anhydrous DMF and K2CO3. A->B C 3. Slowly add alkyl halide at room temperature. B->C D 4. Heat to 50-80 °C and monitor by TLC. C->D E 5. Cool to RT and quench with water. D->E F 6. Extract with Ethyl Acetate. E->F G 7. Wash with NaHCO3 and brine. F->G H 8. Dry with Na2SO4, filter, and concentrate. G->H I 9. Purify by silica gel column chromatography. H->I J Final Product I->J

Caption: Experimental workflow for the N-alkylation of Ethyl 3-amino-2-(ethylamino)isonicotinate.

Characterization

The structure and purity of the final N-alkylated product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the newly introduced alkyl group and the overall molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the N-H stretch of the primary amine and the appearance of new C-H stretches corresponding to the added alkyl group.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Alkyl halides are often toxic and volatile; handle with care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before starting the experiment.

References

  • Vertex AI Search. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
  • Vertex AI Search. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH.
  • Vertex AI Search. (n.d.). Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2- nitropyridine.
  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 2-chloro-4-aminopyridine.
  • ACS Publications. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • PMC - NIH. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
  • ResearchGate. (n.d.). Synthesis of N-Substituted 3-Amino-2-pyridones | Request PDF.
  • Vertex AI Search. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
  • ResearchGate. (n.d.). Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides.
  • Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
  • ACS Publications. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones | The Journal of Organic Chemistry.
  • PMC - NIH. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis.
  • PubMed. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones.
  • ResearchGate. (n.d.). Synthesis of N-substituted 3-aminopyrazine-2-amides. Procedure A.
  • ACS Publications. (2024). Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen.
  • ResearchGate. (n.d.). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine.
  • ScienceDirect. (2018). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • NIH. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • BenchChem. (n.d.). Application Notes and Protocols for the Alkylation of 1-Ethyl-1-tosylmethyl isocyanide.
  • Reagent Guide. (2026). N alkylation at sp 3 Carbon.
  • ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
  • MDPI. (2021). Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide.
  • MDPI. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin.
  • Sigma-Aldrich. (n.d.). 3-Amino-isonicotinic acid ethyl ester | 14208-83-4.
  • PMC. (n.d.). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities.

Sources

Application

Application Note and Protocol for the Hydrolysis of Ethyl 3-amino-2-(ethylamino)isonicotinate

Introduction The conversion of esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. Carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The conversion of esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. Carboxylic acids often serve as key intermediates or as the final active pharmaceutical ingredient (API) due to their ability to engage in crucial biological interactions. This document provides a comprehensive guide to the saponification of Ethyl 3-amino-2-(ethylamino)isonicotinate, a procedure that yields the zwitterionic 3-amino-2-(ethylamino)isonicotinic acid. The presence of multiple basic nitrogen centers alongside the carboxylic acid functionality in the product necessitates a carefully designed protocol, from the reaction work-up to the final purification. This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles that inform the experimental design.

Chemical Principles and Mechanistic Overview

The hydrolysis of an ester to a carboxylic acid can be catalyzed by either acid or base.[1] For the conversion of Ethyl 3-amino-2-(ethylamino)isonicotinate, a base-promoted hydrolysis, or saponification, is the method of choice. This is because the reaction under basic conditions is irreversible, which typically leads to higher yields compared to the reversible acid-catalyzed hydrolysis.[1]

The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base such as NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[2] This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated to yield the carboxylate salt. A final acidification step during the work-up is required to protonate the carboxylate and furnish the desired carboxylic acid.[1]

A critical consideration for the purification of the product, 3-amino-2-(ethylamino)isonicotinic acid, is its zwitterionic nature. The molecule possesses both acidic (carboxylic acid) and basic (amino groups and the pyridine nitrogen) functionalities. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, which typically corresponds to its minimum solubility in aqueous solutions.[3] This property can be exploited for purification by precipitation.

Estimation of the Isoelectric Point (pI)

An accurate estimation of the pI of 3-amino-2-(ethylamino)isonicotinic acid is crucial for developing an effective purification strategy. The pI can be calculated by averaging the pKa values of the functional groups that are involved in the zwitterionic equilibrium.[4] We can estimate the pKa values of the functional groups in our target molecule by considering the pKa values of similar, known compounds:

  • Carboxylic Acid: The pKa of the carboxylic acid group on a pyridine ring is influenced by the electron-withdrawing nature of the ring. For isonicotinic acid, the pKa of the carboxylic acid is approximately 4.96.[5][6] The amino substituents on the ring in our target molecule are electron-donating, which should slightly increase the pKa of the carboxylic acid. We can estimate this pKa to be around 5.0 - 5.5 .

  • Pyridine Nitrogen: The basicity of the pyridine nitrogen is influenced by the position of the substituents.

  • 3-Amino Group: The pKa of the conjugate acid of 3-aminopyridine is approximately 6.04.[7]

  • 2-Ethylamino Group: The pKa of the conjugate acid of 2-aminopyridine is around 6.86.[8][9] N-alkylation of an amino group generally has a small effect on its basicity.

Given these values, the zwitterionic form will exist between the deprotonation of the carboxylic acid and the protonation of the most basic amino group. To calculate the pI, we average the pKa values of the two groups that bracket the neutral (zwitterionic) species.[10] In this case, these are the carboxylic acid and the 2-ethylamino group.

Estimated pI = (pKaCOOH + pKa2-NHEt) / 2 ≈ (5.2 + 6.9) / 2 ≈ 6.05

This estimated pI suggests that the product will have minimal solubility in an aqueous solution at a pH of approximately 6.

Experimental Protocols

Protocol 1: Saponification of Ethyl 3-amino-2-(ethylamino)isonicotinate

This protocol outlines the hydrolysis of the ester to its corresponding carboxylate salt.

Materials:

  • Ethyl 3-amino-2-(ethylamino)isonicotinate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • In a round-bottom flask, dissolve Ethyl 3-amino-2-(ethylamino)isonicotinate (1.0 eq) in methanol or ethanol (10-20 mL per gram of ester).

  • In a separate beaker, prepare a 2 M solution of NaOH or KOH in deionized water.

  • Add the aqueous base solution (2.0 - 5.0 eq) to the solution of the ester.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (typically 65-80 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

Procedure:

  • Prepare a TLC developing chamber with a suitable eluent system. A common system for aminopyridines is a mixture of dichloromethane, methanol, and concentrated ammonia solution (e.g., 74:25:1 v/v/v).[11] Alternatively, a mixture of ethyl acetate and hexane with a small amount of triethylamine (0.5-1%) can be effective.[12]

  • On a silica gel TLC plate, spot a small amount of the starting material (dissolved in a suitable solvent) as a reference.

  • Carefully withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on the TLC plate next to the starting material spot.

  • Develop the TLC plate in the prepared chamber.

  • Visualize the spots under a UV lamp at 254 nm.

  • The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new, more polar spot (which remains at the baseline) corresponding to the carboxylate salt is observed.

Protocol 3: Work-up and Purification

This protocol describes the isolation and purification of the final carboxylic acid product, taking into account its zwitterionic nature.

Materials:

  • Hydrochloric acid (HCl), 1 M and concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Deionized water

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Vacuum flask

  • Recrystallization solvents (e.g., water, ethanol/water mixture)

  • Lyophilizer (optional)

Procedure:

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • Remove the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.

  • Dissolve the remaining aqueous residue in a sufficient amount of deionized water.

  • Carefully adjust the pH of the solution to the estimated isoelectric point (around pH 6) by the dropwise addition of 1 M HCl. Monitor the pH closely using a pH meter or pH paper.

  • As the pH approaches the pI, a precipitate of the zwitterionic 3-amino-2-(ethylamino)isonicotinic acid should form.

  • Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold deionized water, followed by a small amount of a non-polar solvent like diethyl ether or hexane to aid in drying.

  • For further purification, the crude product can be recrystallized from a suitable solvent system, such as a mixture of ethanol and water.[13]

  • Alternatively, for highly pure material, especially for biological applications, the product can be dissolved in a minimal amount of a suitable solvent and lyophilized (freeze-dried).[14]

Data Presentation

ParameterRecommended Value/ConditionRationale
Base NaOH or KOHStrong bases that effectively promote irreversible ester hydrolysis.[2]
Solvent Methanol or EthanolGood solvents for both the ester and the inorganic base.
Temperature Reflux (65-80 °C)Heating accelerates the rate of saponification.[15]
Reaction Time 2-8 hours (TLC monitored)Reaction progress should be monitored to determine the endpoint.
Work-up pH ~6.0 (estimated pI)At the isoelectric point, the zwitterionic product has minimal solubility, facilitating precipitation.[3]
Purification Recrystallization or LyophilizationRecrystallization is a standard method for purifying solid organic compounds.[13] Lyophilization can yield a high-purity, fluffy solid.[16]

Visualizations

Chemical Transformation

Caption: Saponification of Ethyl 3-amino-2-(ethylamino)isonicotinate.

Experimental Workflow

Start Dissolve Ester in Alcohol AddBase Add Aqueous NaOH/KOH Start->AddBase Reflux Heat to Reflux AddBase->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Rotary Evaporation Monitor->Workup Reaction Complete pH_Adjust Adjust pH to ~6.0 Workup->pH_Adjust Precipitate Precipitation pH_Adjust->Precipitate Filter Vacuum Filtration Precipitate->Filter Purify Recrystallization / Lyophilization Filter->Purify End Pure Carboxylic Acid Purify->End

Caption: Workflow for the hydrolysis and purification.

References

  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Leber, P. A. (n.d.). 3-Aminopyridine. The Good Scents Company. Retrieved from [Link]

  • Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic? Retrieved from [Link]

  • Study.com. (2017, May 31). Isoelectric Point Calculation | Formula & Equation. Retrieved from [Link]

  • Scribd. (n.d.). Isonicotinic Acid pKa Study. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Isonicotinic Acid. Royal Society of Chemistry. Retrieved from [Link]

  • Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? r/chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Isonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoelectric point. Retrieved from [Link]

  • Reddit. (2019, October 5). How to find the isoelectric point with 3 pka's? r/Mcat. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Pearson. (n.d.). Isoelectric Point (pI) Calculator. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • ACS Publications. (2010, October 19). General and Mild Preparation of 2-Aminopyridines. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Data for ampholytic ion-exchange materials coated with small zwitterions for high-efficacy purification of ionizable soluble biomacromolecules. Retrieved from [Link]

  • Taylor & Francis Online. (2022, July 7). Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. Molecular Physics. Retrieved from [Link]

  • Scribd. (n.d.). Saponification of Ethyl Acetate. Retrieved from [Link]

  • ACS Publications. (n.d.). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2018, December 19). Synthesis of Zwitterionic Polymers Containing a Tertiary Sulfonium Group for Protein Stabilization. Biomacromolecules. Retrieved from [Link]

  • Springer. (2025, August 7). Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Reddit. (2025, April 29). Isolation/purification of zwitterionic phospholipid. r/Chempros. Retrieved from [Link]

  • American Laboratory. (2011, June 13). Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. Retrieved from [Link]

  • EBSCO. (n.d.). Saponification. Retrieved from [Link]

  • Scribd. (n.d.). Determine the rate constant of the saponification of Ethylacetate by NaOH conductometrically. Retrieved from [Link]

  • ResearchGate. (n.d.). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Retrieved from [Link]

  • Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds? r/Chempros. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • PubChem. (n.d.). 2-(Ethylamino)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Dimethylaminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

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Method

Application Notes and Protocols: Selective Reduction of the Ester Group in Ethyl 3-amino-2-(ethylamino)isonicotinate

Introduction: The Synthetic Challenge and Strategic Importance The selective reduction of an ester functional group in the presence of other sensitive moieties, such as amino groups on an aromatic pyridine ring, presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge and Strategic Importance

The selective reduction of an ester functional group in the presence of other sensitive moieties, such as amino groups on an aromatic pyridine ring, presents a common yet significant challenge in organic synthesis. Ethyl 3-amino-2-(ethylamino)isonicotinate is a molecule of interest in medicinal chemistry and drug development, where the corresponding primary alcohol, (3-amino-2-(ethylamino)pyridin-4-yl)methanol, often serves as a key building block for further structural elaboration. The amino groups are crucial for the molecule's biological activity and are susceptible to side reactions under harsh reducing conditions. Therefore, the development of a robust and chemoselective protocol for the reduction of the C4-ester is of paramount importance.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective and selective reduction of the ester group in ethyl 3-amino-2-(ethylamino)isonicotinate. We will explore various reducing agents, delve into the mechanistic rationale for their selection, and provide step-by-step protocols to ensure reproducible and high-yield synthesis of the target alcohol.

Mechanistic Considerations for Chemoselective Ester Reduction

The primary challenge in this transformation is to reduce the ester to a primary alcohol without affecting the amino groups or the pyridine ring. The choice of reducing agent is therefore critical and is guided by the relative reactivity of the functional groups present.

Reactivity of Hydride Reducing Agents

Hydride-based reducing agents are the most common choice for ester reduction. However, their reactivity and selectivity vary significantly.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent.[1][2] It readily reduces esters, carboxylic acids, amides, and nitriles.[2][3][4] While effective for ester reduction, its high reactivity poses a risk of over-reduction or reaction with the amino groups and potentially the pyridine ring, leading to a mixture of products. Its use requires strictly anhydrous conditions due to its violent reaction with protic solvents like water and alcohols.[5]

  • Sodium Borohydride (NaBH₄): A milder and more selective reducing agent compared to LiAlH₄.[6] It readily reduces aldehydes and ketones but is generally unreactive towards esters and carboxylic acids under standard conditions (room temperature, protic solvents).[1][6][7] This inherent selectivity makes it a poor candidate for the direct reduction of the target ester without modification of the reaction conditions.

  • Lithium Borohydride (LiBH₄): Exhibits intermediate reactivity. It is more reactive than NaBH₄ and can selectively reduce esters in the presence of other functional groups like amides and nitriles.[1] This makes it a promising candidate for the desired transformation.

Enhancing the Reactivity of Sodium Borohydride

While NaBH₄ alone is generally ineffective for ester reduction, its reactivity can be enhanced by the addition of Lewis acids or by conducting the reaction at elevated temperatures.

  • NaBH₄ with Lewis Acids (e.g., LiCl, CaCl₂): The addition of a Lewis acid, such as lithium chloride or calcium chloride, can activate the ester carbonyl group towards nucleophilic attack by the hydride.[8] This approach can facilitate the reduction of esters under milder conditions than high-temperature methods.

  • High-Temperature NaBH₄ Reduction: Aromatic esters can be reduced by NaBH₄ in high-boiling solvents like diglyme at elevated temperatures (e.g., 162 °C).[8][9] This method, however, may not be suitable for substrates with thermally sensitive functional groups.

The choice of the optimal reducing agent and conditions will depend on the desired balance between reaction efficiency and selectivity. For the reduction of ethyl 3-amino-2-(ethylamino)isonicotinate, a method that offers high chemoselectivity is paramount to avoid unwanted side reactions involving the amino groups.

Recommended Protocols for the Reduction of Ethyl 3-amino-2-(ethylamino)isonicotinate

Based on the mechanistic considerations, two primary protocols are recommended for the selective reduction of the ester group in ethyl 3-amino-2-(ethylamino)isonicotinate. Protocol A utilizes the powerful, yet carefully controlled, reactivity of Lithium Aluminum Hydride. Protocol B offers a milder alternative using an enhanced Sodium Borohydride system.

Protocol A: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol leverages the high reactivity of LiAlH₄ for a rapid and complete reduction. Careful control of the reaction temperature and a proper work-up procedure are crucial for success.

Materials:

  • Ethyl 3-amino-2-(ethylamino)isonicotinate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's salt)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (1.5 to 2.0 equivalents) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Slowly add a solution of Ethyl 3-amino-2-(ethylamino)isonicotinate (1.0 equivalent) in anhydrous THF to the cooled LiAlH₄ suspension under a nitrogen atmosphere. The addition should be dropwise to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of sodium potassium tartrate can be added, and the mixture stirred vigorously until two clear layers form.

  • Extraction: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF or ethyl acetate. If an emulsion forms, it can often be broken up by the addition of a small amount of solid sodium sulfate. Transfer the combined organic filtrates to a separatory funnel.

  • Work-up: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, (3-amino-2-(ethylamino)pyridin-4-yl)methanol, can be purified by column chromatography on silica gel or by recrystallization.

Causality behind Experimental Choices:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water.[5] Therefore, all glassware must be oven-dried, and anhydrous solvents must be used to prevent decomposition of the reagent and ensure a safe reaction.

  • Excess LiAlH₄: An excess of the reducing agent is used to ensure complete conversion of the ester, which requires two equivalents of hydride.[10]

  • Controlled Addition at Low Temperature: The reaction is highly exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent overheating, which could lead to side reactions.

  • Careful Quenching: The quenching of excess LiAlH₄ is a critical and potentially hazardous step. The slow, sequential addition of water and base is a standard and safe procedure to decompose the reactive aluminum species.

Protocol B: Reduction using Sodium Borohydride and a Lewis Acid Promoter

This protocol provides a milder alternative to LiAlH₄, enhancing the selectivity of the reduction.

Materials:

  • Ethyl 3-amino-2-(ethylamino)isonicotinate

  • Sodium Borohydride (NaBH₄)

  • Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂)

  • Anhydrous Tetrahydrofuran (THF) and Ethanol (EtOH) mixture

  • Deionized Water

  • Ethyl Acetate

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-amino-2-(ethylamino)isonicotinate (1.0 equivalent) and the Lewis acid (e.g., LiCl, 2.0-3.0 equivalents).

  • Solvent Addition: Add a mixture of anhydrous THF and ethanol as the solvent.

  • Addition of Reducing Agent: Add Sodium Borohydride (3.0 to 5.0 equivalents) portion-wise to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully add water to quench the excess NaBH₄.

  • Extraction: Remove the organic solvents under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Work-up: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude (3-amino-2-(ethylamino)pyridin-4-yl)methanol by column chromatography or recrystallization.

Causality behind Experimental Choices:

  • Lewis Acid Promoter: The Lewis acid (LiCl or CaCl₂) coordinates to the carbonyl oxygen of the ester, making it more electrophilic and susceptible to attack by the hydride from NaBH₄.[8] This allows the reduction to proceed under conditions where NaBH₄ alone would be ineffective.

  • Mixed Solvent System: A mixture of THF and a protic solvent like ethanol is often used. THF helps to solubilize the reactants, while ethanol can participate in the reaction mechanism and helps to protonate the intermediate alkoxide.

  • Excess NaBH₄: A larger excess of NaBH₄ is typically required compared to LiAlH₄ to drive the reaction to completion, as it is a less potent reducing agent.

Data Presentation and Expected Outcomes

The choice of reduction protocol will influence the reaction time, yield, and purity of the final product. The following table summarizes the expected outcomes for each protocol.

ProtocolReducing Agent SystemTypical Reaction TimeExpected YieldKey AdvantagesPotential Challenges
A LiAlH₄ in THF1-4 hours> 90%Rapid, high conversionHighly reactive, requires strict anhydrous conditions, potential for side reactions if not controlled
B NaBH₄ / LiCl in THF/EtOH6-24 hours70-85%Milder conditions, higher chemoselectivity, safer to handleSlower reaction times, may require a larger excess of reagents

Visualizing the Transformation

Reaction Pathway

The following diagram illustrates the general chemical transformation from the starting ester to the final alcohol product.

Ester Reduction Start Ethyl 3-amino-2-(ethylamino)isonicotinate Product (3-amino-2-(ethylamino)pyridin-4-yl)methanol Start->Product Reduction Reagent Reducing Agent (e.g., LiAlH₄ or NaBH₄/Lewis Acid) Reagent->Start Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Addition Addition of Reagents (Controlled Temperature) Setup->Addition Monitoring Reaction Monitoring (TLC/HPLC) Addition->Monitoring Quench Quenching of Excess Reagent Monitoring->Quench Extract Extraction and Washing Quench->Extract Purify Purification (Chromatography/Recrystallization) Extract->Purify Analysis Characterization of Product (NMR, MS, etc.) Purify->Analysis

Caption: A generalized workflow for the synthesis and purification.

Conclusion and Best Practices

The selective reduction of the ester group in Ethyl 3-amino-2-(ethylamino)isonicotinate to the corresponding primary alcohol is a readily achievable transformation with careful selection of reagents and reaction conditions. For rapid and high-yielding synthesis, Protocol A using LiAlH₄ is recommended, provided that stringent anhydrous and temperature control measures are implemented. For applications where maximizing chemoselectivity and ensuring operational safety are the highest priorities, the milder conditions of Protocol B, employing a NaBH₄/Lewis acid system, offer a reliable alternative.

Best Practices for Success:

  • Purity of Starting Material: Ensure the starting ester is of high purity to avoid complications and side reactions.

  • Inert Atmosphere: For reactions involving LiAlH₄, maintaining a positive pressure of an inert gas (nitrogen or argon) is crucial to prevent the ingress of moisture and oxygen.

  • Thorough Monitoring: Regularly monitor the reaction progress to determine the optimal reaction time and prevent the formation of byproducts from over-reduction or decomposition.

  • Safety First: Always handle hydride reducing agents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be prepared for the safe quenching of reactive reagents.

By following the detailed protocols and adhering to the best practices outlined in these application notes, researchers can confidently and efficiently synthesize (3-amino-2-(ethylamino)pyridin-4-yl)methanol, a valuable intermediate for further chemical exploration.

References

  • Myers, A. G. Reduction in Organic Chemistry. Harvard University. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. Chemistry of Esters. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. [Link]

  • ResearchGate. Why some esters can be reduced by sodium borohydride?. [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. Synthetic Communications, 30(10), 1733-1739. [Link]

  • BYJU'S. Lithium aluminium hydride. [Link]

  • Physics Wallah. LiAlH4 Reaction and Mechanism. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

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Application

Application Notes and Protocols: Coupling Reactions Involving the Amino Groups of Ethyl 3-amino-2-(ethylamino)isonicotinate

Introduction: Navigating the Chemoselectivity of a Vicinal Diaminopyridine Ethyl 3-amino-2-(ethylamino)isonicotinate is a unique bifunctional building block for chemical synthesis and drug discovery. Its structure, featu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Chemoselectivity of a Vicinal Diaminopyridine

Ethyl 3-amino-2-(ethylamino)isonicotinate is a unique bifunctional building block for chemical synthesis and drug discovery. Its structure, featuring a primary amine at the C-3 position and a secondary ethylamine at the C-2 position of a pyridine ring, presents both an opportunity and a challenge for selective functionalization. The differential nucleophilicity and steric hindrance of these two amino groups allow for a range of chemoselective coupling reactions, enabling the synthesis of diverse molecular scaffolds. This guide provides a detailed exploration of the principles and protocols for achieving selective acylation, urea/thiourea formation, and other coupling reactions on this versatile substrate.

The pyridine nitrogen atom's electron-withdrawing nature significantly influences the reactivity of the attached amino groups. Generally, nucleophilic attack on the pyridine ring is favored at the C-2 and C-4 positions due to the ability to delocalize the negative charge onto the ring nitrogen.[1][2] Consequently, the amino group at the C-2 position is expected to be less nucleophilic than the one at the C-3 position. Furthermore, the secondary nature of the C-2 ethylamino group introduces greater steric hindrance compared to the primary C-3 amino group. This combination of electronic and steric factors forms the basis for achieving high chemoselectivity in coupling reactions.

Section 1: Selective N-Acylation at the C-3 Primary Amino Group

The greater nucleophilicity and reduced steric hindrance of the primary amino group at the C-3 position make it the more reactive site for acylation under kinetically controlled conditions.[3] This allows for the selective formation of amide bonds at this position, leaving the C-2 secondary amino group available for subsequent transformations.

Protocol 1.1: Selective Acylation with Acid Chlorides

This protocol describes the selective acylation of the C-3 amino group using a standard acid chloride in the presence of a non-nucleophilic base.

Materials:

  • Ethyl 3-amino-2-(ethylamino)isonicotinate

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 3-amino-2-(ethylamino)isonicotinate (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approximately 10 mL per mmol of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add a solution of the acyl chloride (1.05 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-(3-acylamino)-2-(ethylamino)isonicotinate.

Causality Behind Experimental Choices:

  • Low Temperature (0 °C): Performing the initial addition at a reduced temperature helps to control the exothermicity of the reaction and enhances the kinetic selectivity for the more reactive primary amine.

  • Non-nucleophilic Base (TEA/DIPEA): These bases are used to neutralize the HCl generated during the reaction without competing with the amino groups as nucleophiles.

  • Slight Excess of Acyl Chloride: A small excess of the acylating agent ensures complete consumption of the starting material.

Protocol 1.2: Selective Amide Coupling with Carboxylic Acids using Coupling Reagents

For more sensitive substrates or to avoid the use of acid chlorides, standard peptide coupling reagents can be employed for selective acylation.

Materials:

  • Ethyl 3-amino-2-(ethylamino)isonicotinate

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or Hydroxybenzotriazole (HATU)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • DIPEA

  • Water

  • Ethyl acetate

Procedure:

  • In a dry flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF or DCM.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) (or HATU, 1.2 eq).

  • Add DIPEA (2.5 eq) and stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add a solution of Ethyl 3-amino-2-(ethylamino)isonicotinate (1.0 eq) in the same anhydrous solvent.

  • Stir the reaction at room temperature overnight. Monitor by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Section 2: Synthesis of Urea and Thiourea Derivatives

The selective reaction of the C-3 primary amino group with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives.[4][5] These reactions typically proceed under mild conditions and with high chemoselectivity.

Protocol 2.1: Selective Urea Formation

Materials:

  • Ethyl 3-amino-2-(ethylamino)isonicotinate

  • Isocyanate (e.g., phenyl isocyanate, alkyl isocyanate)

  • Anhydrous Tetrahydrofuran (THF) or DCM

Procedure:

  • Dissolve Ethyl 3-amino-2-(ethylamino)isonicotinate (1.0 eq) in anhydrous THF or DCM in a dry flask under an inert atmosphere.

  • Add a solution of the isocyanate (1.0 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the solution.

  • Monitor the reaction by TLC.

  • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2.2: Selective Thiourea Formation

The synthesis of thioureas follows a similar procedure to urea formation, using an isothiocyanate as the electrophile.[6]

Materials:

  • Ethyl 3-amino-2-(ethylamino)isonicotinate

  • Isothiocyanate (e.g., phenyl isothiocyanate, alkyl isothiocyanate)

  • Anhydrous THF or Ethanol

Procedure:

  • Dissolve Ethyl 3-amino-2-(ethylamino)isonicotinate (1.0 eq) in anhydrous THF or ethanol.

  • Add the isothiocyanate (1.0 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may crystallize out.

  • Collect the product by filtration or concentrate the solvent and purify by recrystallization or column chromatography.

Section 3: Functionalization of the C-2 Secondary Amino Group

Once the C-3 primary amino group has been selectively functionalized (e.g., acylated), the less reactive C-2 secondary amino group can be targeted in a subsequent step. This often requires more forcing conditions or different coupling strategies.

Protocol 3.1: Acylation of the C-2 Amino Group

This protocol assumes the starting material is the product from Protocol 1.1 or 1.2, where the C-3 amino group is protected as an amide.

Materials:

  • N-(3-acylamino)-2-(ethylamino)isonicotinate

  • Acyl chloride or acid anhydride

  • Anhydrous pyridine or a stronger base like sodium hydride (NaH) in THF

  • Anhydrous solvent (Pyridine, THF, or DMF)

Procedure A (Using Pyridine as Solvent and Base):

  • Dissolve the N-(3-acylamino)-2-(ethylamino)isonicotinate (1.0 eq) in anhydrous pyridine.

  • Add the acyl chloride or acid anhydride (1.5 - 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir overnight.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with aqueous copper sulfate solution (to remove pyridine), water, and brine.

  • Dry, concentrate, and purify by column chromatography.

Procedure B (Using a Stronger Base):

  • To a suspension of NaH (1.5 eq, 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF at 0 °C, add a solution of the N-(3-acylamino)-2-(ethylamino)isonicotinate (1.0 eq) in THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool back to 0 °C and add the acyl chloride or acid anhydride (1.2 eq).

  • Stir at room temperature overnight.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions for Selective Functionalization

Reaction TypeTarget AmineReagentsBaseSolventTemperatureTypical Reaction Time
Acylation C-3 (Primary)Acyl ChlorideTEA/DIPEADCM0 °C to RT2-4 hours
Amide Coupling C-3 (Primary)Carboxylic Acid, EDC, HOBtDIPEADMF/DCMRoom Temp.12-16 hours
Urea Formation C-3 (Primary)IsocyanateNoneTHF/DCMRoom Temp.1-3 hours
Thiourea Formation C-3 (Primary)IsothiocyanateNoneTHF/EthanolRT to 50 °C2-6 hours
Acylation C-2 (Secondary)Acyl Chloride/AnhydridePyridinePyridine80-100 °C12-24 hours
Acylation C-2 (Secondary)Acyl Chloride/AnhydrideNaHTHF0 °C to RT12-16 hours

Table 2: Expected Spectroscopic Data for a Model C-3 Acylated Product: Ethyl 3-(benzoylamino)-2-(ethylamino)isonicotinate

Spectroscopic TechniqueExpected Observations
¹H NMR Appearance of aromatic protons from the benzoyl group. A downfield shift of the pyridine ring protons. A broad singlet for the amide N-H. Signals for the ethyl groups and the ester.
¹³C NMR Appearance of a new carbonyl carbon signal around 165-170 ppm. Signals for the aromatic carbons of the benzoyl group.
IR Spectroscopy A strong C=O stretching band for the newly formed amide around 1650-1680 cm⁻¹. An N-H stretching band around 3300 cm⁻¹.[7]
Mass Spectrometry A molecular ion peak corresponding to the mass of the product.

Visualization of Workflows

Selective_Acylation_Workflow cluster_step1 Step 1: Selective C-3 Acylation cluster_step2 Step 2: C-2 Functionalization Start Ethyl 3-amino-2-(ethylamino)isonicotinate Reagents1 Acyl Chloride TEA/DCM, 0°C to RT Product1 Ethyl 3-(acylamino)-2-(ethylamino)isonicotinate Start->Product1 Reagents1->Product1 Selective Acylation Reagents2 Acyl Chloride Pyridine, 100°C Product2 Fully Functionalized Product Product1->Product2 Reagents2->Product2 Acylation caption Workflow for Sequential Acylation Reaction_Selectivity cluster_kinetic Kinetic Control (Mild Conditions) cluster_thermodynamic Thermodynamic/Forcing Conditions Start Ethyl 3-amino-2-(ethylamino)isonicotinate C-3 NH₂ (primary) C-2 NHEt (secondary) Kinetic_Reagent Acyl-X / Isocyanate (1 eq, RT) Start:c3->Kinetic_Reagent More Nucleophilic Less Hindered Thermo_Reagent Acyl-X (Excess, Heat) Start:c2->Thermo_Reagent Less Nucleophilic More Hindered Kinetic_Product C-3 Functionalized Product Kinetic_Reagent->Kinetic_Product Thermo_Product Di-functionalized or C-2 Functionalized Product Thermo_Reagent->Thermo_Product caption Rationale for Chemoselectivity

Caption: Rationale for chemoselectivity.

References

  • Diverse chemoselectivity during acylation of nucleosides. (n.d.). Retrieved from [Link]

  • Nucleophilic substitution at C-2, C-3, and C-4 positions of pyridine. (2025, September 18). Filo. Retrieved from [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. (n.d.). Preprints.org. Retrieved from [Link]

  • Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Al-Ahmary, K. M. (2014). Spectroscopic characterization of charge transfer complexes of 2,3-diaminopyridine with chloranilic acid and dihydroxy-p-benzoquinone in polar solvent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 117, 635–644. [Link]

  • Preparation of urea and thiourea compounds of 2-amino-2,3-dihydro-1H-2λ⁵-d[8][9][10]iazaphospholo[4,5-b]pyridin-2-one. (n.d.). ResearchGate. Retrieved from [Link]

  • The Absorption Spectra of the Aminopyridines. (1951). Journal of the American Chemical Society, 73(8), 3799–3803. [Link]

  • Friščić, T., & Fabian, L. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1765–1779. [Link]

  • Rastogi, S., & Pande, K. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 24(10), 382–384.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis and characterization of thiourea. (2019). Biblioteka Nauki. [Link]

  • Azam, F., & Alkskas, I. A. (2009). Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. European Journal of Medicinal Chemistry, 44(10), 3889–3897. [Link]

  • Acylation of Aminopyridines and Related Compounds with Endic Anhydride. (2026, February 2). ResearchGate. Retrieved from [Link]

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Method

Application Notes and Protocols for the Utilization of Ethyl 3-amino-2-(ethylamino)isonicotinate in the Development of Novel Anti-Tubercular Agents

Introduction: The Imperative for New Scaffolds in Tuberculosis Drug Discovery Tuberculosis (TB), primarily caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emer...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for New Scaffolds in Tuberculosis Drug Discovery

Tuberculosis (TB), primarily caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has rendered some of the most effective first-line drugs, such as isoniazid, less effective, creating an urgent need for novel anti-tubercular agents with new mechanisms of action. A key strategy in this endeavor is the exploration of new chemical scaffolds that can be systematically modified to generate libraries of compounds for screening against Mtb.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utility of ethyl 3-amino-2-(ethylamino)isonicotinate as a versatile scaffold for the synthesis of potential anti-tubercular agents. The presence of two distinct amino functionalities on the isonicotinate core offers rich opportunities for chemical diversification, allowing for the systematic exploration of structure-activity relationships (SAR).

Rationale for Ethyl 3-amino-2-(ethylamino)isonicotinate as a Privileged Scaffold

The isonicotinic acid hydrazide backbone is a well-established pharmacophore in anti-tubercular drug discovery, with isoniazid being a prominent example.[1] Modifications to the pyridine ring and the hydrazide moiety have been extensively explored to overcome resistance and improve efficacy.[2] The ethyl 3-amino-2-(ethylamino)isonicotinate scaffold offers several strategic advantages:

  • Dual Points of Diversification: The primary amino group at the 3-position and the secondary ethylamino group at the 2-position serve as excellent handles for a wide range of chemical modifications. This allows for the creation of large and diverse compound libraries.

  • Modulation of Physicochemical Properties: By introducing various substituents at the amino positions, key properties such as lipophilicity, solubility, and electronic distribution can be fine-tuned. Lipophilicity is a critical parameter for anti-tubercular drug efficacy, influencing the drug's ability to penetrate the lipid-rich cell wall of Mtb.[3][]

  • Potential for Novel Target Interactions: The unique substitution pattern of this scaffold may allow for interactions with novel biological targets within Mtb, potentially circumventing existing resistance mechanisms.

  • Bioisosteric Replacement Opportunities: The amino groups can be replaced with other functional groups (bioisosteres) to improve pharmacokinetic and pharmacodynamic properties while maintaining or enhancing biological activity.[5][6][7]

Synthesis of the Scaffold: Ethyl 3-amino-2-(ethylamino)isonicotinate

The following is a plausible and robust synthetic route for the preparation of ethyl 3-amino-2-(ethylamino)isonicotinate, starting from the commercially available ethyl 2-chloro-3-nitroisonicotinate.

Experimental Workflow for Synthesis

A Ethyl 2-chloro-3-nitroisonicotinate B Nucleophilic Aromatic Substitution A->B Ethylamine, Base (e.g., Et3N), Solvent (e.g., EtOH) C Ethyl 2-(ethylamino)-3-nitroisonicotinate B->C D Reduction of Nitro Group C->D Reducing Agent (e.g., SnCl2·2H2O, HCl, EtOH) or Catalytic Hydrogenation (H2, Pd/C) E Ethyl 3-amino-2-(ethylamino)isonicotinate D->E

Caption: Synthetic workflow for Ethyl 3-amino-2-(ethylamino)isonicotinate.

Protocol 1: Synthesis of Ethyl 2-(ethylamino)-3-nitroisonicotinate

This protocol describes the nucleophilic aromatic substitution of the chloro group in ethyl 2-chloro-3-nitroisonicotinate with ethylamine. The electron-withdrawing nitro group and the pyridine nitrogen activate the 2-position for nucleophilic attack.[8][9]

Materials:

  • Ethyl 2-chloro-3-nitroisonicotinate

  • Ethylamine (70% solution in water or as a gas)

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-chloro-3-nitroisonicotinate (1.0 eq) in ethanol.

  • Add triethylamine (1.5 eq) to the solution to act as a base to neutralize the HCl formed during the reaction.

  • Slowly add ethylamine solution (2.0 eq) to the reaction mixture at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure ethyl 2-(ethylamino)-3-nitroisonicotinate.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Ethyl 3-amino-2-(ethylamino)isonicotinate

This protocol details the reduction of the nitro group of ethyl 2-(ethylamino)-3-nitroisonicotinate to a primary amine. Tin(II) chloride in the presence of hydrochloric acid is an effective and commonly used method for this transformation.[1][10][11] Alternatively, catalytic hydrogenation can be employed.[12]

Materials:

  • Ethyl 2-(ethylamino)-3-nitroisonicotinate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Suspend ethyl 2-(ethylamino)-3-nitroisonicotinate (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid dropwise to the stirred suspension at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude ethyl 3-amino-2-(ethylamino)isonicotinate.

  • If necessary, purify the product by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Anti-Tubercular Agent Development: Derivatization and Screening

The synthesized ethyl 3-amino-2-(ethylamino)isonicotinate can now be used as a scaffold to generate a library of derivatives for screening against M. tuberculosis.

General Protocol for Derivatization

The primary amino group at the 3-position is generally more nucleophilic and less sterically hindered than the secondary amino group at the 2-position, allowing for selective derivatization under controlled conditions.

Example Derivatization (Amide Formation):

  • Dissolve ethyl 3-amino-2-(ethylamino)isonicotinate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

  • Add a base such as triethylamine or diisopropylethylamine (1.2 eq).

  • Cool the mixture to 0 °C and add the desired acyl chloride or carboxylic acid (with a coupling agent like EDC/HOBt) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent.

  • Purify the resulting amide derivative by column chromatography or recrystallization.

By using a variety of acyl chlorides, sulfonyl chlorides, isocyanates, and other electrophiles, a diverse library of compounds can be synthesized for SAR studies.

Protocol 3: In Vitro Anti-Tubercular Activity Screening using the Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay that provides a rapid and sensitive measure of the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.[11] Metabolically active bacteria reduce the blue resazurin to the pink resorufin, providing a visual endpoint.

Workflow for MABA Screening

A Prepare compound dilutions in 96-well plate B Add M. tuberculosis inoculum A->B C Incubate plates B->C 7 days at 37°C D Add Alamar Blue reagent C->D E Incubate and read results D->E 24 hours at 37°C F Determine Minimum Inhibitory Concentration (MIC) E->F Lowest concentration with no color change (blue)

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Materials:

  • Synthesized derivatives of ethyl 3-amino-2-(ethylamino)isonicotinate

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Alamar Blue (Resazurin) solution

  • Sterile 96-well microplates

  • Isoniazid and Rifampicin (as positive controls)

  • DMSO (for dissolving compounds)

  • Biosafety Cabinet (Class II or III) and appropriate personal protective equipment for handling M. tuberculosis.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound and control drug in DMSO (e.g., 10 mg/mL).

    • In a 96-well plate, perform serial two-fold dilutions of each compound in 100 µL of supplemented 7H9 broth to achieve a range of desired final concentrations (e.g., from 100 µg/mL to 0.09 µg/mL).

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • Adjust the culture with supplemented 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension 1:20 in supplemented 7H9 broth.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the test compounds and controls.

    • Include control wells:

      • Bacteria only (growth control)

      • Broth only (sterility control)

      • Bacteria with positive control drugs (Isoniazid, Rifampicin)

  • Incubation:

    • Seal the plates with a plate sealer and incubate at 37 °C for 7 days.

  • Addition of Alamar Blue:

    • After 7 days, add 20 µL of Alamar Blue solution to each well.

    • Re-incubate the plates at 37 °C for 24 hours.

  • Reading and Interpretation:

    • Visually inspect the plates. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The results of the MABA screening should be tabulated to facilitate SAR analysis.

Table 1: Example MIC Data for a Series of Derivatives

Compound IDR Group (at 3-amino position)MIC (µg/mL) vs. M. tuberculosis H37Rv
Scaffold -H>100
DERIV-01 -COCH₃64
DERIV-02 -COPh32
DERIV-03 -SO₂CH₃128
DERIV-04 -SO₂Ph64
Isoniazid (Control)0.1
Rifampicin (Control)0.2

By systematically varying the 'R' group and observing the effect on the MIC, researchers can deduce key SAR insights. For example, one might investigate the effect of:

  • Alkyl vs. Aryl substituents: To understand the role of hydrophobicity and steric bulk.

  • Electron-donating vs. Electron-withdrawing groups on an aryl ring: To probe the electronic requirements for activity.

  • Different functional groups (amides, sulfonamides, ureas, etc.): To explore different bonding interactions with the putative target.

These SAR studies will guide the rational design of subsequent generations of compounds with improved potency and drug-like properties.

Conclusion

The ethyl 3-amino-2-(ethylamino)isonicotinate scaffold represents a promising starting point for the development of novel anti-tubercular agents. Its straightforward synthesis and the presence of two modifiable amino groups provide a robust platform for the generation of diverse chemical libraries. The protocols outlined in this guide offer a comprehensive framework for the synthesis, derivatization, and in vitro screening of compounds based on this scaffold. Through systematic SAR studies, it is anticipated that potent lead compounds can be identified, contributing to the much-needed pipeline of new drugs to combat tuberculosis.

References

  • Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. Journal of Medicinal Chemistry, 19(4), 483–492. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved March 15, 2026, from [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009. [Link]

  • Skinner, J. T., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(21), 9137–9141. [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved March 15, 2026, from [Link]

  • de Kiewiet, T. E., & Stephen, H. (1931). A New Method of Reducing Aromatic nitro Compounds. Journal of the Chemical Society (Resumed), 82-86.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved March 15, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-aminopyridines from 3-nitropyridines.
  • Renau, T. E., et al. (1996). Structure-activity relationships of the quinolone antibacterials against mycobacteria: effect of structural changes at N-1 and C-7. Journal of Medicinal Chemistry, 39(4), 729–735. [Link]

  • Google Patents. (n.d.). Method for preparing 3-aminopyridines from 3-nitropyridines.
  • Fattorini, L., et al. (2016). Activity of drugs against dormant Mycobacterium tuberculosis. The International Journal of Mycobacteriology, 5, S2-S3. [Link]

  • Ananikov, V. P. (2018). Catalytic Hydrogenation of Pyridine and Quinoline Derivatives. Russian Chemical Reviews, 87(10), 929-969. [Link]

  • Aragaw, W. W., et al. (2021). Reinvestigation of the structure-activity relationships of isoniazid. Tuberculosis, 129, 102100. [Link]

  • Vaia. (n.d.). Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. Retrieved March 15, 2026, from [Link]

  • Piccaro, G., et al. (2015). Activity of lipophilic and hydrophilic drugs against dormant and replicating Mycobacterium tuberculosis. The Journal of Antibiotics, 68(11), 711–714. [Link]

  • Liu, D., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters, 33(1), 245-250. [Link]

  • Lookchem. (2022). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). The reduction of vic-substituted 3-nitropyridines with. Retrieved March 15, 2026, from [Link]

  • de Lera Ruiz, M., et al. (2013). Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Journal of Medicinal Chemistry, 56(20), 7974–7989. [Link]

  • ResearchGate. (n.d.). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Retrieved March 15, 2026, from [Link]

  • Jagrut, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2459–2464. [Link]

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved March 15, 2026, from [Link]

  • de Oliveira, R. B., & da Silva, J. L. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Pharmaceuticals, 13(8), 183. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved March 15, 2026, from [Link]

  • Infoscience. (n.d.). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Retrieved March 15, 2026, from [Link]

  • Werkmeister, S., et al. (2013). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Chemical Communications, 49(75), 8344-8346. [Link]

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Sources

Application

Application Notes and Protocols for the Synthesis of Peptide-Based Analogs Using Ethyl 3-amino-2-(ethylamino)isonicotinate

Introduction: The Strategic Advantage of Substituted Pyridine Scaffolds in Peptidomimetics In the landscape of modern drug discovery, the development of peptidomimetics—molecules that mimic the structure and function of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Substituted Pyridine Scaffolds in Peptidomimetics

In the landscape of modern drug discovery, the development of peptidomimetics—molecules that mimic the structure and function of natural peptides—is of paramount importance. These engineered molecules often exhibit enhanced therapeutic properties, such as increased metabolic stability, improved oral bioavailability, and higher receptor affinity and selectivity compared to their natural peptide counterparts. A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule in its bioactive conformation.[1]

This guide focuses on the application of a unique heterocyclic building block, Ethyl 3-amino-2-(ethylamino)isonicotinate , for the synthesis of novel peptide-based analogs, particularly bicyclic and macrocyclic structures. The pyridine core of this reagent serves as a rigid scaffold, pre-organizing the peptide backbone and presenting side-chain functionalities in a defined spatial orientation. The distinct reactivity of the two amino groups—the 3-amino and the 2-ethylamino—offers a versatile handle for sequential and site-selective modifications, enabling the construction of complex molecular architectures.

The rationale for employing this specific building block is rooted in the following principles:

  • Structural Rigidity: The aromatic pyridine ring acts as a conformational anchor, reducing the entropic penalty upon binding to a biological target.[1]

  • Chemical Versatility: The presence of two distinct amino groups, an ester, and the ring nitrogen allows for a multitude of subsequent chemical transformations, including peptide bond formation, cyclization, and further functionalization.

  • Improved Pharmacokinetics: Heterocyclic scaffolds are prevalent in many approved drugs and are known to contribute to favorable ADME (absorption, distribution, metabolism, and excretion) properties.

This document provides a comprehensive overview of the chemical properties of Ethyl 3-amino-2-(ethylamino)isonicotinate and detailed protocols for its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), followed by strategies for macrocyclization to generate novel, constrained peptide analogs.

Chemical Properties and Reactivity of the Core Scaffold

Ethyl 3-amino-2-(ethylamino)isonicotinate is a substituted pyridine derivative with three key functional groups that dictate its reactivity in peptide synthesis:

Functional GroupPositionReactivity and Strategic Role
3-Amino Group C3Primary aromatic amine. Generally more nucleophilic and sterically accessible for acylation (peptide bond formation) compared to the 2-position. This is the primary site for peptide chain extension.
2-Ethylamino Group C2Secondary amine. Its nucleophilicity is influenced by the electron-donating ethyl group and the adjacent ring nitrogen. It is sterically more hindered than the 3-amino group. This differential reactivity allows for its use as a handle for a second, orthogonal reaction, such as cyclization.
Ethyl Ester C4Can be hydrolyzed to the corresponding carboxylic acid post-synthesis to provide an additional attachment point or can be used in cyclization reactions (e.g., head-to-tail cyclization).

Studies on the acetylation of aminopyridines have shown that 3-aminopyridines readily undergo acylation at the exocyclic amino group.[2][3] While the ethyl group at the 2-position increases the basicity of that nitrogen, the steric hindrance is the dominant factor in kinetic-controlled peptide coupling reactions. Therefore, we can selectively acylate the 3-amino group while the 2-ethylamino group remains available for subsequent transformations.

Experimental Protocols

Protocol 1: Incorporation of the Pyridine Scaffold via Solid-Phase Peptide Synthesis (SPPS)

This protocol details the incorporation of Ethyl 3-amino-2-(ethylamino)isonicotinate into a growing peptide chain using standard Fmoc-based SPPS. The strategy involves pre-activating a standard Fmoc-protected amino acid and coupling it to the 3-amino group of the pyridine scaffold in solution, followed by attachment of this dipeptide unit to the solid support.

Workflow for Scaffold Incorporation:

spss_workflow cluster_solution Solution Phase Preparation cluster_solid Solid Phase Synthesis A Fmoc-AA-OH D Fmoc-AA-(3-amino-pyridine)-scaffold A->D 1. Activation B Coupling Reagent (HATU/DIPEA) B->D C Ethyl 3-amino-2-(ethylamino)isonicotinate C->D 2. Coupling F Attach Scaffold (e.g., via hydrolyzed ester) D->F E Resin G Resin-Scaffold E->G Loading F->G H Fmoc Deprotection (Piperidine/DMF) G->H I Standard SPPS Cycles H->I J Linear Peptide on Resin I->J

Caption: Workflow for incorporating the pyridine scaffold.

Materials:

  • Fmoc-protected amino acids

  • Ethyl 3-amino-2-(ethylamino)isonicotinate

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Rink Amide resin (or other suitable solid support)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane)

  • Piperidine

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

Procedure:

  • Selective Acylation of the 3-Amino Group (Solution Phase): a. In a round-bottom flask, dissolve the C-terminal Fmoc-amino acid (1.2 eq) and HATU (1.15 eq) in DMF. b. Add DIPEA (2.5 eq) and stir for 5 minutes at room temperature to pre-activate the amino acid. c. Add a solution of Ethyl 3-amino-2-(ethylamino)isonicotinate (1.0 eq) in DMF to the activated amino acid solution. d. Monitor the reaction by HPLC-MS. The reaction is typically complete within 2-4 hours. e. Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. f. The resulting product, Fmoc-AA-Scaffold, can be purified by flash chromatography if necessary.

  • Hydrolysis of the Ethyl Ester (Optional, for C-terminal attachment): a. Dissolve the Fmoc-AA-Scaffold in a mixture of THF and water. b. Add LiOH (2.0 eq) and stir at room temperature. Monitor the hydrolysis by HPLC. c. Upon completion, acidify the mixture with 1N HCl and extract the product. This provides the free carboxylic acid for attachment to an amine-functionalized resin.

  • Attachment to Solid Support: a. Swell the Rink Amide resin in DMF for 30 minutes. b. In a separate vessel, activate the hydrolyzed Fmoc-AA-Scaffold-COOH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF. c. Add the activated scaffold solution to the swelled resin and shake at room temperature for 4-6 hours. d. Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Peptide Elongation: a. Perform standard Fmoc-SPPS cycles. b. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. c. Coupling: Use a 4-fold excess of Fmoc-amino acid, activated with HATU/DIPEA, for 45 minutes. d. Wash the resin with DMF and DCM after each deprotection and coupling step.

Protocol 2: On-Resin Macrocyclization via the 2-Ethylamino Group

This protocol describes the formation of a bicyclic peptide by creating a lactam bridge between the N-terminus of the peptide and the 2-ethylamino group of the incorporated pyridine scaffold. This strategy creates a constrained, bicyclic structure.

Workflow for On-Resin Cyclization:

cyclization_workflow A Linear Peptide on Resin (with N-terminal Fmoc) B Fmoc Deprotection (20% Piperidine/DMF) A->B C Resin-Peptide-NH2 B->C D Intramolecular Coupling (PyBOP/DIPEA, high dilution) C->D Cyclization E Bicyclic Peptide on Resin D->E F Cleavage and Deprotection (TFA/TIS/H2O) E->F G Purified Bicyclic Peptide F->G Purification (RP-HPLC)

Caption: On-resin N-to-side-chain cyclization workflow.

Procedure:

  • Preparation of the Linear Precursor: a. Synthesize the desired linear peptide on the resin as described in Protocol 1. The final N-terminal amino acid should remain Fmoc-protected.

  • N-terminal Deprotection: a. Treat the resin with 20% piperidine in DMF (2 x 5 min) to expose the N-terminal amino group. b. Wash the resin extensively with DMF to remove all traces of piperidine.

  • Intramolecular Cyclization: a. Swell the resin in a large volume of DMF. The principle of pseudo-dilution is critical here to favor intramolecular over intermolecular reactions.[4] b. In a separate flask, prepare a solution of a suitable coupling reagent, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (3.0 eq) and DIPEA (6.0 eq) in DMF. c. Add the coupling reagent solution to the resin suspension and shake at room temperature. d. Monitor the cyclization by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS. The reaction typically takes 12-24 hours.

  • Cleavage and Global Deprotection: a. Once cyclization is complete, wash the resin with DMF and DCM and dry it. b. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized peptide analogs. A combination of analytical techniques should be employed.[4][5][6]

TechniquePurposeExpected Outcome
RP-HPLC Purity assessment and purification.A single major peak for the purified product, with purity typically >95%.
Mass Spectrometry (MS) Molecular weight confirmation.The observed mass should match the calculated mass of the desired cyclic peptide, confirming successful incorporation and cyclization.
Tandem MS (MS/MS) Sequence verification.Fragmentation analysis should confirm the amino acid sequence and the location of the cyclization bridge.
NMR Spectroscopy 3D structure determination.2D NMR experiments (COSY, TOCSY, NOESY) can provide insights into the peptide's conformation in solution, confirming the constrained structure.

Conclusion

Ethyl 3-amino-2-(ethylamino)isonicotinate is a powerful and versatile building block for the synthesis of conformationally constrained peptide analogs. The strategic, stepwise functionalization of its two distinct amino groups enables the rational design and synthesis of complex bicyclic structures via solid-phase methods. The protocols outlined in this guide provide a robust framework for researchers in medicinal chemistry and drug development to explore novel chemical space and generate peptidomimetics with potentially superior therapeutic profiles. The combination of a rigidifying heterocyclic core with peptide sequences offers a promising avenue for the development of next-generation therapeutics.

References

  • Kim, S. J., & McAlpine, S. R. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(1), 1111-1121. [Link]

  • Bock, V. D., et al. (2018). Synthesis of novel cyclopeptides containing heterocyclic skeletons. RSC Advances, 8(59), 33899-33929. [Link]

  • Ullrich, S., et al. (2021). Biocompatible and Selective Generation of Bicyclic Peptides. Angewandte Chemie International Edition, 60(40), 21753-21758. [Link]

  • Kessler, H., et al. (2012). Solid-Phase Synthesis of Oxazole-, Thiazole-, and Imidazole-Containing Peptide Mimetics. Organic Letters, 14(21), 5484-5487. [Link]

  • Liskamp, R. M. J., et al. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Society Reviews, 50(14), 8034-8073. [Link]

  • Ullrich, S., & Hackenberger, C. P. R. (2025). Synthesis of Bicyclic Peptides Using Cyanopyridine-Aminothiol Click Chemistry. Methods in Molecular Biology, 2901, 231-245. [Link]

  • Wojciechowska, M., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2736. [Link]

  • Deady, L. W., & Stillman, D. C. (1978). Mechanisms for the Acetylation of Aminopyridines. Australian Journal of Chemistry, 31(8), 1725-1731. [Link]

  • Fier, P. S., & Maloney, K. M. (2020). Easy Access to 2-Aminopyridines. GalChimia. [Link]

  • Hong, S., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Journal of the American Chemical Society, 141(39), 15694-15700. [Link]

  • Guchhait, G., et al. (2014). Solid-Phase Synthesis of Peptide Thioureas and Thiazole-Containing Macrocycles through Ru-Catalyzed Ring-Closing Metathesis. ACS Combinatorial Science, 16(5), 239-247. [Link]

  • Heinis, C., & Winter, G. (2015). Bicyclic peptides. Chimia, 69(5), 258-261. [Link]

  • Singh, S. K., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Journal of Pharmaceutical and Biomedical Analysis, 245, 116069. [Link]

  • Kelly, B. (2023). Peptide Characterisation Methods and Impurity Detection. Oxford Global. [Link]

  • Deady, L. W., & Stillman, D. C. (1978). Mechanisms for the acetylation of aminopyridines. Australian Journal of Chemistry, 31(8), 1725-1731. [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Wikipedia. [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts. ResolveMass Laboratories Inc.. [Link]

  • Katritzky, A. R., et al. (2010). N-Amino Pyridinium Salts in Organic Synthesis. Synthesis, 2010(21), 3671-3698. [Link]

  • Kas'yan, L. I., et al. (2009). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry, 45(1), 86-93. [Link]

  • Tundel, R. E., & Anderson, K. W. (2010). General and Mild Preparation of 2-Aminopyridines. Organic Letters, 12(22), 5275-5277. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(45), 14254-14255. [Link]

Sources

Method

Application Notes &amp; Protocols: Biochemical Probes for Studying Enzyme Activity

Authored by: A Senior Application Scientist Date: March 15, 2026 Abstract Enzymes are the cornerstone of biological catalysis, and understanding their activity is paramount in both basic research and therapeutic developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Date: March 15, 2026

Abstract

Enzymes are the cornerstone of biological catalysis, and understanding their activity is paramount in both basic research and therapeutic development. Biochemical probes have emerged as indispensable tools for the sensitive and specific interrogation of enzyme function directly in their native environment. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of biochemical probes to study enzyme activity. We will delve into the theoretical underpinnings of probe design, provide detailed, field-tested protocols for their application, and discuss the interpretation of the data generated. The focus is on providing a self-validating system for robust and reproducible results, grounded in established scientific principles.

Introduction: The Rationale for Using Biochemical Probes

Traditional enzyme assays often rely on purified enzymes and artificial substrates in vitro. While valuable, these methods can fail to recapitulate the complex regulatory environment of the cell. Biochemical probes, particularly activity-based probes (ABPs), offer a paradigm shift by allowing for the direct measurement of catalytically active enzymes within a complex proteome.

The core principle of an ABP is its three-part structure: a reactive group (or "warhead") that covalently binds to the active site of a specific enzyme or enzyme family, a linker, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. This covalent modification is activity-dependent, meaning the probe only labels enzymes that are in a catalytically competent state. This feature is critical for distinguishing active enzymes from inactive zymogens or inhibitor-bound forms.

Classes of Biochemical Probes for Enzyme Studies

The choice of probe is dictated by the target enzyme class and the specific biological question. Below, we summarize the major classes of probes.

Probe ClassTarget Enzyme SuperfamilyMechanism of ActionReporter TagsKey Applications
Fluorophosphonate (FP) Probes Serine Hydrolases (e.g., proteases, lipases, esterases)Covalent modification of the active site serine.Biotin, Fluorescein, RhodamineActivity-based protein profiling (ABPP), inhibitor screening.
Acyloxymethylketone (AOMK) Probes Cysteine Proteases (e.g., caspases, cathepsins)Covalent modification of the active site cysteine.Biotin, FluoresceinApoptosis studies, cancer research.
Vinyl Sulfone Probes Cysteine ProteasesCovalent, irreversible modification of the active site cysteine.Biotin, various fluorophoresTarget identification and validation.
ATP/ADP-based Probes Kinases, ATPasesCovalent modification of conserved lysine residues in the ATP-binding pocket.Biotin, DesthiobiotinKinome profiling, drug discovery.
Glycosidase Probes GlycosidasesMechanism-based covalent labeling of the active site nucleophile.Biotin, CyclopropylamineStudying carbohydrate metabolism, biomarker discovery.

Experimental Design: A Self-Validating System

To ensure the data generated is reliable, a well-designed experiment with appropriate controls is essential.

Core Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Probe Labeling cluster_2 Analysis p1 Cell Lysate / Tissue Homogenate l1 Incubate with Biochemical Probe p1->l1 l2 Competition with Inhibitor (Optional Control) p1->l2 a1 SDS-PAGE & In-gel Fluorescence Scanning l1->a1 a2 Affinity Purification (e.g., Streptavidin) l1->a2 l2->a1 l2->a2 a3 LC-MS/MS Proteomics a2->a3

Caption: A generalized workflow for an activity-based protein profiling experiment.

Essential Controls:
  • No-Probe Control: A sample that undergoes the entire procedure without the addition of the probe. This control is crucial for identifying background signals.

  • Heat-Killed Control: A sample that is boiled prior to probe incubation. This denatures the enzymes and should result in no probe labeling, confirming the activity-dependent nature of the probe.

  • Competitive Inhibition Control: Pre-incubation of the sample with a known inhibitor of the target enzyme before adding the probe. A significant reduction in probe signal for the target enzyme validates the specificity of the probe.

Detailed Protocol: In-Gel Fluorescence Profiling of Serine Hydrolase Activity

This protocol details the use of a fluorophosphonate (FP) probe coupled to a fluorescent reporter (e.g., TAMRA-FP) for the in-gel visualization of active serine hydrolases.

Materials:
  • TAMRA-FP probe (10 µM stock in DMSO)

  • Cell or tissue lysate (1 mg/mL total protein concentration)

  • Protease inhibitor cocktail (serine hydrolase inhibitors omitted)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • 4x SDS-PAGE loading buffer

  • Tris-Glycine SDS-PAGE gels

  • Fluorescence gel scanner (e.g., Typhoon or ChemiDoc MP)

Procedure:
  • Lysate Preparation:

    • Prepare cell or tissue lysate in DPBS containing a protease inhibitor cocktail (excluding serine hydrolase inhibitors).

    • Determine the total protein concentration using a standard method (e.g., BCA assay).

    • Normalize all samples to a final concentration of 1 mg/mL in DPBS.

  • Probe Labeling:

    • In separate microcentrifuge tubes, aliquot 50 µL of each lysate sample (50 µg total protein).

    • For the competitive inhibition control, pre-incubate the lysate with a known serine hydrolase inhibitor (e.g., 1 µM of a specific inhibitor) for 30 minutes at room temperature.

    • Add 1 µL of the 10 µM TAMRA-FP probe stock solution to each sample for a final concentration of 200 nM.

    • Incubate for 30 minutes at room temperature, protected from light.

  • SDS-PAGE:

    • Quench the labeling reaction by adding 17 µL of 4x SDS-PAGE loading buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load 20 µL of each sample onto a Tris-Glycine SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • In-Gel Fluorescence Scanning:

    • Carefully remove the gel from the cassette and wash it briefly in deionized water.

    • Scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for TAMRA (e.g., 532 nm excitation, 580 nm emission).

Data Interpretation:
  • Fluorescent bands on the gel correspond to active serine hydrolases that have been covalently labeled by the TAMRA-FP probe.

  • The intensity of each band is proportional to the abundance of the active enzyme.

  • A decrease in the intensity of a specific band in the competitive inhibition lane confirms the identity of the enzyme, assuming a specific inhibitor was used.

Advanced Application: Quantitative Proteomics using Biotinylated Probes

For a more global and quantitative analysis of enzyme activity, biotinylated probes can be used in conjunction with mass spectrometry-based proteomics.

Workflow for Quantitative ABPP

G cluster_0 Sample Labeling cluster_1 Enrichment & Digestion cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis s1 Control Sample + Biotin-Probe e1 Streptavidin Affinity Purification s1->e1 s2 Treated Sample + Biotin-Probe s2->e1 d1 On-bead Tryptic Digestion e1->d1 lcms LC-MS/MS Analysis d1->lcms da Protein Identification & Quantification lcms->da

Caption: Workflow for quantitative activity-based protein profiling (ABPP) using biotinylated probes.

Protocol Outline:
  • Probe Labeling: Label control and treated samples with a biotinylated probe as described in the previous protocol.

  • Streptavidin Enrichment: Use streptavidin-coated beads to enrich for biotin-probe-labeled proteins.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins, then perform an on-bead tryptic digestion to release the peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the labeled proteins and quantify the relative abundance of the corresponding peptides between the control and treated samples. This will reveal changes in the activity of specific enzymes.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Background Signal - Insufficient washing during enrichment.- Probe concentration is too high.- Non-specific binding of the probe.- Increase the number and stringency of wash steps.- Titrate the probe to determine the optimal concentration.- Include a "no-probe" control to identify non-specific binders.
No or Weak Signal - Enzyme of interest is not active or not expressed.- Probe is degraded.- Incorrect incubation conditions.- Confirm enzyme expression by Western blot.- Use a fresh aliquot of the probe.- Optimize incubation time and temperature.
Inconsistent Results - Variability in lysate preparation.- Inconsistent probe concentration.- Ensure consistent and reproducible lysate preparation.- Prepare a master mix of the probe for all samples.

Conclusion and Future Directions

Biochemical probes, particularly ABPs, are powerful tools for functional proteomics that provide a direct readout of enzyme activity in complex biological systems. The methodologies described herein offer a robust framework for their application in academic research and drug discovery. The continued development of novel probes with improved selectivity and diverse functionalities promises to further expand our ability to understand and manipulate enzymatic pathways in health and disease.

References

  • Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Annual review of biochemistry, 77, 383-414. [Link]

  • Global analysis of protein activities using activity-based protein profiling. Evans, M. J., & Cravatt, B. F. (2006). Chemical reviews, 106(8), 3279-3301. [Link]

  • A general method for the covalent capture of kinase- and ATP-binding proteins. Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., & Weissig, H. (2011). Chemistry & biology, 18(8), 1031-1041. [Link]

Technical Notes & Optimization

Troubleshooting

Purification of crude Ethyl 3-amino-2-(ethylamino)isonicotinate by column chromatography.

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of Ethyl 3-amino-2-(ethylamino)isoni...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of Ethyl 3-amino-2-(ethylamino)isonicotinate —a highly polar, polybasic heteroaromatic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (e.g., Dabigatran).

Below, you will find a deep-dive into the chromatographic behavior of this compound, field-validated protocols, and a dedicated troubleshooting matrix.

Mechanistic Overview: The Chromatography of Polybasic Heterocycles

To successfully purify Ethyl 3-amino-2-(ethylamino)isonicotinate, one must first understand the causality behind its chromatographic behavior. Structurally, this compound possesses three distinct nitrogenous centers:

  • Pyridine Ring Nitrogen: A strong hydrogen-bond acceptor and basic center (pKa ~5-6).

  • C3 Primary Amine: An electron-donating group that increases the electron density of the aromatic ring.

  • C2 Secondary Ethylamine: A sterically hindered but highly polar moiety.

The Causality of Tailing and Irreversible Binding: When utilizing standard normal-phase column chromatography, these basic nitrogen atoms interact aggressively with the acidic, unendcapped silanol groups (Si-OH) present on the surface of standard Type A silica gel[1]. This interaction is not merely driven by polarity; it is a strong ion-exchange and hydrogen-bonding event[2]. Because the distribution of these active silanol sites is heterogeneous, the analyte experiences multiple retention mechanisms simultaneously. This causes the trailing edge of the elution band to broaden significantly, leading to severe peak tailing, co-elution with impurities, and poor mass recovery[2].

To achieve high-purity isolation, the chromatographic system must be engineered as a self-validating system that actively suppresses these secondary interactions—either by chemically masking the silanols (in normal phase) or protonating them (in reversed phase)[3].

Standardized Experimental Protocols

Protocol A: Normal-Phase Silica Gel Chromatography (Silanol-Masked)

Objective: Purify crude reaction mixtures at the multi-gram scale while preventing basic-site adsorption.

  • Stationary Phase Selection: Utilize Type B silica gel (which features a low metal content and a higher pKa of residual silanols) to minimize baseline tailing[1]. Alternatively, employ an aminopropyl-functionalized (NH2) silica gel[4].

  • Solvent System Preparation: Prepare a mobile phase consisting of Dichloromethane (DCM) and Methanol (MeOH). Critical Step: Add 1% to 2% (v/v) Triethylamine (TEA) to the entire solvent system.

    • Causality: TEA acts as a sacrificial competing base. Its lone pair interacts preferentially with the acidic silanols, effectively shielding them from the isonicotinate derivative[5].

  • Column Pre-Equilibration: Slurry pack the silica gel using the TEA-modified starting solvent. Pass at least 3 column volumes (CV) of the mobile phase through the bed. If you do not pre-equilibrate with TEA, the basic analyte will bind irreversibly to the top of the column before the TEA can mask the sites.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DCM (containing 1% TEA) and apply evenly to the column head.

  • Elution: Run a step gradient from 100% DCM (1% TEA) to 95:5 DCM:MeOH (1% TEA). Collect fractions and monitor via TLC.

  • Post-Processing: Pool product-containing fractions. To remove residual TEA, concentrate under reduced pressure, add toluene, and co-evaporate twice.

Protocol B: Reversed-Phase Preparative HPLC (Ion-Suppressed)

Objective: Isolate the target compound from closely eluting structural analogs (e.g., regioisomers or des-ethyl impurities) at the milligram to gram scale.

  • Column Selection: Select a base-deactivated, fully endcapped C18 column or a polar-embedded reversed-phase column designed to resist hydrolysis[3].

  • Mobile Phase Setup:

    • Solvent A (Aqueous): 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with phosphoric acid, OR 0.1% Formic Acid in MS-grade water.

    • Causality: At pH 2.5, the surface silanols of the silica support are fully protonated (neutralized), preventing cation-exchange interactions with the basic analyte[6].

    • Solvent B (Organic): Acetonitrile (ACN).

  • Gradient Elution: Initiate at 5% B, ramping to 60% B over 20 minutes at a flow rate appropriate for the column diameter. Monitor UV absorbance at 254 nm and 230 nm[7].

  • Recovery: Lyophilize the collected fractions. If phosphate buffer was used, a subsequent desalting step is required.

Troubleshooting Guides & FAQs

Q: My compound is streaking across the entire TLC plate and co-eluting with impurities on the column. How do I fix this? A: Streaking is the macroscopic manifestation of silanol-analyte binding. First, ensure you are using a basic modifier like TEA (1-5%) in your mobile phase[2]. If streaking persists, your crude may contain highly polar polymeric byproducts. Pre-absorb the crude onto Celite or silica (dry loading) to improve the initial band shape, and switch to a more polar solvent system (e.g., EtOAc/Hexane with TEA instead of DCM/MeOH) to alter selectivity.

Q: I added Triethylamine (TEA) to my mobile phase, but my column lifetime has decreased significantly. Why? A: While TEA effectively masks silanols, it is a strong enough base (pKa ~10.75 in water) that prolonged exposure can accelerate the dissolution of the silica matrix and hydrolyze the bonded phase (in endcapped columns)[3]. To mitigate this, use the minimum effective concentration of TEA (typically 0.1% to 1% v/v is sufficient) and flush the column with neutral solvents immediately after the run.

Q: Can I use Reversed-Phase (RP) chromatography without acidic buffers? A: It is highly discouraged for polybasic heterocycles. Running a C18 column with plain water/acetonitrile will result in the basic pyridine and amine groups ionizing the residual silanols, leading to extreme tailing and potentially irreversible binding[6]. Always control the pH.

Q: How do I separate the target compound from the mono-amino or des-ethyl starting materials? A: The ethyl group adds lipophilicity. In reversed-phase chromatography, the target Ethyl 3-amino-2-(ethylamino)isonicotinate will elute later than the des-ethyl impurity due to increased hydrophobic interaction with the C18 stationary phase. Optimize the gradient slope (e.g., a shallow gradient of 0.5% B/min) around the expected elution time to maximize resolution.

Quantitative Data Presentation

Table 1: Mobile Phase Modifiers and Impact on Basic Aminopyridine Retention

Modifier AddedMechanism of ActionOptimal ConcentrationImpact on Peak Shape / Retention
Triethylamine (TEA) Sacrificial competing base; masks acidic silanols[5].1.0% - 5.0% (NP) 5-10 mM (RP)Eliminates tailing; drastically improves mass recovery[2].
Formic Acid Lowers pH to protonate/neutralize silanol groups[6].0.1% v/v (RP only)Sharpens peaks; MS-compatible; increases retention of protonated bases[2].
Phosphate Buffer Buffers mobile phase to pH 2.5; suppresses ion exchange[3].10 - 20 mM (RP only)Excellent peak symmetry; requires desalting post-purification[3].

Table 2: Stationary Phase Comparison for Polybasic Heterocycles

Stationary PhaseSilanol ActivityBest Use CaseTailing Risk for Aminopyridines
Type A Silica High (High metal content)[1]Non-polar, neutral compounds.Critical (Requires heavy TEA modification)
Type B Silica Low (Ultra-pure)[1]General basic heterocycle purification.Moderate (Still requires 1% TEA)
NH2-Silica Neutralized (Amine bonded)[4]Highly polar, basic compounds[4].Low (Built-in basic environment)
C18 (Endcapped) SuppressedHigh-resolution impurity profiling.Low (If run at pH 2.5)[6]

Purification Decision Workflow

TroubleshootingPathway Start Crude Aminopyridine Exhibits Severe Tailing CheckPhase Which Stationary Phase is currently in use? Start->CheckPhase TypeA Normal Phase (Type A Silica) CheckPhase->TypeA Standard Silica TypeB Normal Phase (Type B / NH2-Silica) CheckPhase->TypeB Deactivated Silica RP Reversed Phase (C18 Column) CheckPhase->RP HPLC/Prep-LC ActionA Add 1-5% Triethylamine to Mobile Phase TypeA->ActionA Mask Acidic Silanols ActionB Optimize Solvent Selectivity (DCM/MeOH) TypeB->ActionB Fine-tune Polarity ActionRP Lower Mobile Phase pH to 2.5 (Phosphate/Formic) RP->ActionRP Protonate Silanols Success Symmetrical Peak Shape & High Recovery ActionA->Success ActionB->Success ActionRP->Success

Decision tree for troubleshooting peak tailing in basic aminopyridine chromatography.

References

  • "The little secrets of silica gel in liquid chromatography columns" - uHPLCs Lab.
  • "HPLC Tech Tip: Peak Tailing of Basic Analytes" - Phenomenex.
  • "Tip on Peak Tailing of Basic Analytes" - Phenomenex.
  • "Silica Gel Packing Agent | Column Chromatography" - FUJIFILM Wako.
  • "Chromatographic Purification of Pyridine Derivatives" - Benchchem.
  • "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?" - Waters Knowledge Base.
  • "Understanding the volatile nature and strong basicity of triethylamine in organic synthesis" - BDMAEE.

Sources

Optimization

Common side products in the synthesis of Ethyl 3-amino-2-(ethylamino)isonicotinate.

Technical Support Center: Synthesis of Ethyl 3-amino-2-(ethylamino)isonicotinate Document ID: TSC-CHEM-2026-03-16-001 Version: 1.0 Last Updated: March 16, 2026 Introduction This technical guide provides researchers, scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Ethyl 3-amino-2-(ethylamino)isonicotinate

Document ID: TSC-CHEM-2026-03-16-001 Version: 1.0 Last Updated: March 16, 2026

Introduction

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of Ethyl 3-amino-2-(ethylamino)isonicotinate. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between a 2-halo-3-aminopyridine precursor and ethylamine. While seemingly straightforward, this reaction is often accompanied by the formation of several side products that can complicate purification and reduce yields. This document outlines the causes of these side products and provides actionable strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route for Ethyl 3-amino-2-(ethylamino)isonicotinate?

The most prevalent method is the nucleophilic aromatic substitution (SNAr) of an electron-deficient 2-halopyridine. Typically, Ethyl 2-chloro-3-aminoisonicotinate is reacted with excess ethylamine in a suitable solvent. The reaction often requires elevated temperatures to overcome the activation barrier for substituting the halogen on the pyridine ring.[1][2]

Q2: What are the primary side products I should anticipate in this synthesis?

The main side products include unreacted starting material, the hydrolyzed isonicotinic acid derivative, and potential dimerization products. The specific side products and their prevalence are highly dependent on the reaction conditions, such as temperature, reaction time, and the purity of reagents and solvents.

Q3: Why is rigorous temperature control so critical for this reaction?

Temperature control is paramount for several reasons. Excessively high temperatures can promote the formation of degradation products and can lead to pressure buildup when using a volatile nucleophile like ethylamine in a sealed vessel.[1] Conversely, insufficient temperature will result in a sluggish or incomplete reaction, leaving a high percentage of unreacted starting material.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a practical question-and-answer format.

Problem 1: My reaction is incomplete. TLC and LC-MS analysis shows a significant amount of unreacted Ethyl 2-chloro-3-aminoisonicotinate.

  • Potential Cause A: Insufficient Reaction Temperature or Time. The SNAr reaction on unactivated 2-chloropyridines can be slow and often requires forcing conditions to proceed to completion.[1]

    • Solution: Gradually increase the reaction temperature in increments of 10 °C. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours). Consider extending the reaction time if a slow but steady conversion is observed. For particularly stubborn reactions, a flow reactor can be employed to safely reach higher temperatures with short residence times, which can improve yield and reduce side product formation.[1]

  • Potential Cause B: Insufficient Ethylamine. As a volatile reagent, ethylamine can escape if the reaction vessel is not properly sealed, leading to a change in stoichiometry and an incomplete reaction.

    • Solution: Ensure the reaction is conducted in a well-sealed pressure vessel. It is common practice to use a significant excess of the amine nucleophile (3-5 equivalents) to drive the reaction to completion.

Problem 2: My final product is contaminated with a significant amount of a compound with a mass of 182.17 g/mol , corresponding to 3-Amino-2-(ethylamino)isonicotinic acid.

  • Potential Cause: Hydrolysis of the Ethyl Ester. The ethyl ester functional group is susceptible to hydrolysis, especially if there is residual water in the reaction mixture or during aqueous workup procedures, particularly under basic or acidic conditions.[3]

    • Solution A (Reaction): Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. If ethylamine is used as an aqueous solution, consider using anhydrous ethylamine or a solution in an organic solvent.

    • Solution B (Workup): Minimize the duration of contact with aqueous acidic or basic solutions during the workup. If an extraction is necessary, perform it quickly and at a reduced temperature (e.g., using an ice bath). Neutralize the reaction mixture carefully to a pH of ~7-8 before extraction.

Problem 3: LC-MS analysis indicates a byproduct with a higher molecular weight than the desired product, possibly a dimer.

  • Potential Cause: Oxidative Dimerization or Self-Condensation. Aminopyridine derivatives can be susceptible to oxidative dimerization, a process that can sometimes be mediated by trace metals or air (oxygen).[4][5] While less common under typical SNAr conditions, it can occur at high temperatures or during extended reaction times.

    • Solution: Degas the solvent before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. Avoid unnecessarily high temperatures or prolonged heating. The formation of pyridyl-pyridinium species through dimerization has also been observed, particularly in the presence of halogens or oxidizing agents.[6][7]

Reference Experimental Protocol

This protocol describes a general procedure for the synthesis of Ethyl 3-amino-2-(ethylamino)isonicotinate.

Materials:

  • Ethyl 2-chloro-3-aminoisonicotinate (1.0 equiv)

  • Ethylamine (70% solution in water, 5.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sealed pressure vessel with a magnetic stir bar

Procedure:

  • To a dry, sealed pressure vessel, add Ethyl 2-chloro-3-aminoisonicotinate (1.0 equiv).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.5 M).

  • Add the ethylamine solution (5.0 equiv) to the vessel.

    • Scientist's Note: The use of excess amine is crucial to ensure the reaction goes to completion.

  • Seal the vessel tightly.

    • Troubleshooting Checkpoint: An improper seal is a common cause of failure, leading to the evaporation of ethylamine and an incomplete reaction.

  • Place the vessel in a pre-heated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-18 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is complete when the starting material spot/peak is no longer visible.

  • After completion, cool the reaction vessel to room temperature, and then further cool in an ice bath before carefully opening.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with brine (saturated NaCl solution) three times to remove DMF and excess ethylamine.

    • Scientist's Note: A gentle workup is key to preventing hydrolysis of the ester. Avoid strong acids or bases.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Data Summary: Product and Potential Side Products

The table below summarizes the key characteristics of the target product and its most common side products to aid in their identification during analysis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Common Analytical Signature (LC-MS, [M+H]⁺)
Ethyl 3-amino-2-(ethylamino)isonicotinate C₁₀H₁₅N₃O₂209.25210.12
Ethyl 2-chloro-3-aminoisonicotinate (Starting Material)C₈H₉ClN₂O₂200.62201.04
3-Amino-2-(ethylamino)isonicotinic acid (Hydrolysis Product)C₈H₁₁N₃O₂181.19182.09

Reaction Pathway and Side Product Formation

The following diagram illustrates the primary synthetic pathway and the points at which common side products can emerge.

Synthesis_Pathway SM Ethyl 2-chloro-3-aminoisonicotinate midpoint SM->midpoint SₙAr Reaction (DMF, 100°C) EtNH2 Ethylamine (excess) EtNH2->midpoint Product Ethyl 3-amino-2-(ethylamino)isonicotinate Hydrolysis 3-Amino-2-(ethylamino)isonicotinic acid Product->Hydrolysis H₂O (Workup/Trace) Dimer Dimerization Products Product->Dimer Oxidation (Air) (High Temp) midpoint->Product

Caption: Synthetic pathway for Ethyl 3-amino-2-(ethylamino)isonicotinate and key side reactions.

References

  • den Hertog, H. J., & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132. [Link]

  • Li, J., et al. (2022). Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. Chemistry – An Asian Journal, 17(9), e202200083. [Link]

  • ChemSurvival. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Various Authors. (2024). Synthesis of 2-aminopyridines. ResearchGate. [Link]

  • Katritzky, A. R., et al. (2008). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry, 73(21), 8561–8564. [Link]

  • Various Authors. (2018). Scope of the reaction with various substituted 2-aminopyridines. ResearchGate. [Link]

  • Gein, V. L., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(12), 8236–8253. [Link]

  • Chivers, T., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(4), 2426–2435. [Link]

  • Gein, V. L., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]

  • Chivers, T., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. [Link]

  • Getlik, M., et al. (2013). Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. The Journal of Organic Chemistry, 78(11), 5705-5710. [Link]

  • Zhang, W. (2020). Preparation method of isoniazid.
  • Hansen, H. C., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Beijer, F. H., et al. (1996). Hydrogen-Bonded Complexes of Diaminopyridines and Diaminotriazines: Opposite Effect of Acylation on Complex Stabilities. The Journal of Organic Chemistry, 61(18), 6341-6351. [Link]

  • Various Authors. (2019). shows the ethyl isonicotinate (INE) conversion to INH by the... ResearchGate. [Link]

  • Bano, A., & Singh, A. K. (2016). Values of Iso-composition activation Energy of Alkaline Hydrolysis of... ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues for Ethyl 3-amino-2-(ethylamino)isonicotinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor solubility of highly functionalized heteroaromatics.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor solubility of highly functionalized heteroaromatics. This guide is designed to help you troubleshoot and resolve the stubborn solubility profile of [1] in various reaction media.

Mechanistic Insight: The Root Cause of Insolubility

Before attempting to dissolve a compound, it is critical to understand why it resists solvation. Ethyl 3-amino-2-(ethylamino)isonicotinate features a highly functionalized pyridine core that creates a "perfect storm" for high crystal lattice energy:

  • Intramolecular Hydrogen Bonding: The primary amine at the C3 position is situated ortho to the C4 ethyl ester. This proximity allows the amine protons to form a highly stable, 6-membered intramolecular hydrogen bond with the ester's carbonyl oxygen.

  • Intermolecular Networks: The secondary ethylamino group at C2 and the remaining C3 amine proton act as potent hydrogen bond donors. Concurrently, the basic pyridine nitrogen acts as a strong hydrogen bond acceptor. This complementary donor-acceptor relationship facilitates an extensive, tightly packed intermolecular hydrogen-bonded network in the solid state.

  • π−π Stacking: The planar heteroaromatic core promotes strong π−π stacking interactions.

The Causality of Solvent Failure: Standard non-polar solvents (e.g., hexane, toluene) or weakly polar aprotic solvents (e.g., dichloromethane, ethyl acetate) simply cannot supply enough solvation energy to break these robust lattice forces. To achieve complete dissolution, you must use solvent systems capable of outcompeting the solute's internal hydrogen-bonding network.

Troubleshooting FAQs

Q1: Why does Ethyl 3-amino-2-(ethylamino)isonicotinate form a stubborn suspension in dichloromethane (DCM) and ethyl acetate? A: Solvents like DCM and ethyl acetate lack the strong hydrogen-bond accepting capabilities required to break the solute-solute intermolecular bonds. Studies on structurally analogous aminopyridines demonstrate that than in strong polar aprotic solvents[2].

Q2: What are the optimal solvents for preparing high-concentration stock solutions or conducting homogeneous reactions? A: Based on empirical solubility data for highly functionalized aminopyridines, the optimal solvents follow this hierarchy: N-Methyl-2-pyrrolidone (NMP) > N,N-Dimethylformamide (DMF) > Dimethyl sulfoxide (DMSO) > Methanol > Ethanol [2]. NMP and DMSO are exceptional because their highly polarized carbonyl and sulfoxide groups act as powerful hydrogen bond acceptors, effectively disrupting the pyridine-amine networks.

Q3: How can I solubilize this compound for aqueous biological assays without precipitating the compound? A: Direct addition to aqueous buffers will result in immediate precipitation due to the compound's lipophilic ethyl ester group. You must first create a concentrated stock solution in DMSO or DMF. When diluting into aqueous media, ensure the final organic solvent concentration remains below 1-5% (v/v). Alternatively, exploit the basicity of the pyridine/amine nitrogens by slightly acidifying the aqueous buffer to protonate the molecule, forming a highly [3].

Q4: Does temperature significantly impact the solubility of this compound? A: Yes. The dissolution of aminopyridine derivatives is an endothermic process. Gentle heating (40–50 °C) significantly increases the kinetic energy of the system, helping to overcome the activation energy barrier for [4].

Quantitative Data: Solvent Efficacy Profile

Table 1: Relative Solubility Profile for Aminopyridine Derivatives (Predictive for Ethyl 3-amino-2-(ethylamino)isonicotinate)

Solvent ClassSpecific SolventSolvation MechanismRelative SolubilityRecommended Application
Polar Aprotic NMP, DMSO, DMFStrong H-bond acceptor; disrupts latticeHigh (>50 mg/mL)Stock solutions, SNAr, cross-coupling
Polar Protic Methanol, EthanolH-bond donor/acceptor; moderate dipoleModerate (10-30 mg/mL)Recrystallization, reduction reactions
Weakly Polar Ethyl Acetate, DCMWeak dipole-dipole interactionsLow (<5 mg/mL)Extraction, chromatography
Non-Polar Hexane, CyclohexaneDispersion forces onlyVery Low (<1 mg/mL)Anti-solvent for precipitation

(Note: Values are extrapolated from baseline [2] and should be optimized per specific reaction molarity requirements).

Standard Operating Protocols (SOPs)

Protocol A: Preparation of High-Concentration Stock Solutions (Organic Media)

Objective: Achieve a clear, homogenous solution for subsequent synthetic steps.

  • Weighing: Accurately weigh the required mass of Ethyl 3-amino-2-(ethylamino)isonicotinate into a dry, inert-gas-flushed vial.

  • Solvent Addition: Add anhydrous NMP or DMSO to achieve the desired molarity (e.g., 0.5 M).

    • Scientific Rationale: Anhydrous solvents prevent unwanted hydrolysis of the C4 ethyl ester during prolonged storage.

  • Agitation: Vortex the mixture vigorously for 60 seconds.

  • Thermal Disruption & Sonication: If a suspension persists, place the vial in an ultrasonic bath heated to 45 °C for 5–10 minutes.

    • Scientific Rationale: Acoustic cavitation combined with thermal energy rapidly breaks the π−π stacking and H-bond networks[4].

  • Validation: Visually inspect the solution against a strong light source. A self-validating successful protocol will yield a completely transparent solution with no light scattering (Tyndall effect) from micro-crystals.

Protocol B: Acid-Mediated Solubilization (Aqueous/Biphasic Media)

Objective: Solubilize the compound in aqueous environments via salt formation without relying on organic co-solvents.

  • Suspension: Suspend the compound in the target aqueous buffer (e.g., PBS or pure LC-MS grade water).

  • Titration: Dropwise, add a dilute acid (e.g., 0.1 M HCl or 0.1% Trifluoroacetic acid) while stirring continuously.

  • pH Monitoring: Monitor the pH using a calibrated probe. The compound will dissolve as the pH drops below the pKa of the pyridine/amine nitrogens (typically pH 4.0 - 5.5), forming a soluble hydrochloride or trifluoroacetate salt.

  • Equilibration & Validation: Once fully dissolved (solution turns clear), carefully back-titrate with 0.1 M NaOH if a higher pH is required for your assay. Crucial: Stop the titration 0.5 pH units before the predetermined precipitation point to prevent free-base regeneration.

Visual Workflows and Mechanistic Diagrams

SolubilizationWorkflow Start Solid Ethyl 3-amino-2- (ethylamino)isonicotinate Assess Determine Target Media (Aqueous vs. Organic) Start->Assess Org Organic Reaction Assess->Org Synthesis Aq Aqueous/Biological Assay Assess->Aq Assay PolarAprotic Use Polar Aprotic (NMP, DMF, DMSO) Org->PolarAprotic Acid Acidify to form Salt (e.g., HCl, TFA) Aq->Acid pH tolerant CoSolvent Use 1-5% DMSO/NMP Co-solvent Aq->CoSolvent pH sensitive Heating Apply Gentle Heating (40-50°C) & Sonication PolarAprotic->Heating If suspension remains Success Fully Solubilized Reaction Mixture Heating->Success Acid->Success CoSolvent->Success

Workflow for determining the optimal solubilization strategy based on target media.

Mechanism Lattice High Crystal Lattice Energy (Intermolecular H-Bonds) Solvent Addition of Strong H-Bond Acceptor (NMP/DMSO) Lattice->Solvent Disruption Disruption of Pyridine-Amine Networks Solvent->Disruption Solvation Solvation Shell Formation (Homogeneous Solution) Disruption->Solvation

Mechanistic pathway of solubilization via disruption of intermolecular hydrogen bonds.

References

  • Li, Y., et al. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K." Journal of Chemical & Engineering Data, ACS Publications, 2022. URL:[Link]

  • Wang, J., et al. "Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate." Journal of Chemical & Engineering Data, ACS Publications, 2009. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 65697894, Ethyl 3-amino-2-(ethylamino)isonicotinate." PubChem, 2024. URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of Ethyl 3-amino-2-(ethylamino)isonicotinate

Welcome to the Technical Support Center. This guide provides drug development professionals and analytical chemists with field-proven, mechanistically grounded strategies for maintaining the chemical integrity of Ethyl 3...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and analytical chemists with field-proven, mechanistically grounded strategies for maintaining the chemical integrity of Ethyl 3-amino-2-(ethylamino)isonicotinate during storage and handling.

Because this compound features a highly functionalized 2,3-diaminopyridine core and a C4 ethyl ester, it presents specific vulnerabilities to oxidation, hydrolysis, and photodegradation. The following troubleshooting guides and self-validating protocols are designed to help you identify, resolve, and prevent these degradation pathways.

Part 1: Core Troubleshooting Guides & FAQs

Q1: My stored batch of Ethyl 3-amino-2-(ethylamino)isonicotinate is turning yellow/brown over time. What is causing this discoloration? A1: This discoloration is the hallmark of oxidative degradation . The compound contains a primary amine at the C3 position and a secondary amine at the C2 position.

  • Causality: The lone electron pairs on these adjacent nitrogen atoms are highly electron-donating, which significantly increases the electron density of the pyridine ring and lowers its oxidation potential. When exposed to atmospheric oxygen or reactive oxygen species (ROS), these amines readily oxidize to form N-oxides, nitroso derivatives, or azo dimers.

  • Solution: Store the compound under an inert atmosphere (Argon or Nitrogen). For long-term formulation stability, consider converting the free base into a salt form (e.g., hydrochloride). Protonating the amines ties up their lone pairs, removing their electron-donating capability and drastically reducing the molecule's susceptibility to oxidation, a mechanism well-validated in structurally similar diaminopyridines .

Q2: During routine LC-MS analysis, a new polar impurity peak appeared with a mass shift of -28 Da relative to the parent compound. What is this impurity? A2: A mass loss of 28 Da indicates hydrolysis of the C4 ethyl ester .

  • Causality: Esters undergo nucleophilic acyl substitution when exposed to ambient moisture. This process is accelerated by trace acidic or basic impurities in the solvent or environment. The reaction cleaves the ethyl group (released as ethanol) and leaves behind the corresponding isonicotinic acid derivative. The net loss of C2​H4​ corresponds to the -28 Da shift .

  • Solution: Ensure strict desiccation. Store the compound in tightly sealed vials with silica gel desiccants at -20°C. Avoid prolonged exposure to aqueous buffers outside of a defined pH range (typically pH 4.0–7.0) during sample preparation.

Q3: Does ambient laboratory lighting affect the stability of this compound on the benchtop? A3: Yes. The conjugated π -system of the substituted pyridine ring absorbs UV and near-visible light, which can catalyze photo-oxidation or radical-mediated polymerization. Always use amber glass vials and minimize benchtop exposure during experimental workflows.

Part 2: Experimental Protocols for Stability Assessment

To definitively profile the degradation behavior of your specific batch, we recommend a Self-Validating Forced Degradation Study compliant with ICH Q1A(R2) guidelines .

This protocol is "self-validating" because it relies on strict mass balance verification . The total area under the curve (AUC) of the parent compound plus all degradant peaks must equal 95–105% of the unstressed control. If the mass balance fails, it indicates that secondary degradation (e.g., volatile loss, precipitation, or column retention) has occurred, prompting a protocol adjustment.

Step-by-Step Forced Degradation Methodology
  • Preparation of Stock: Dissolve the compound in LC-MS grade Acetonitrile/Water (50:50) to achieve a concentration of 1.0 mg/mL.

  • Hydrolytic Stress (Acid/Base):

    • Acid: Add 100 µL of 0.1 N HCl to 1 mL of stock. Incubate at 40°C for 24 hours.

    • Base: Add 100 µL of 0.1 N NaOH to 1 mL of stock. Incubate at 40°C for 24 hours.

  • Oxidative Stress: Add 100 µL of 3% H2​O2​ to 1 mL of stock. Incubate at room temperature for 24 hours in the dark.

  • Photolytic Stress: Expose a 1 mL aliquot to UV light (minimum 1.2 million lux hours and 200 watt hours/square meter) per ICH Q1B standards.

  • Neutralization & Analysis: Neutralize the acid/base samples to pH 7.0. Inject all stressed samples alongside an unstressed control into an HPLC-UV/MS system.

  • Mass Balance Validation: Calculate the total peak area for each chromatogram. Verify that the sum of the parent and degradant peaks aligns with the control AUC.

Part 3: Data Presentation

Table 1: Quantitative Summary of Degradation Pathways & Preventive Strategies
Degradation PathwayTriggering FactorStructural TargetExpected LC-MS ShiftPreventive Storage Solution
Oxidation O2​ , ROS, Light2,3-diaminopyridine core+16 Da (N-oxide)Inert atmosphere (Ar/ N2​ ), Salt formation
Hydrolysis Moisture, pH extremesC4 Ethyl Ester-28 Da (Ester to Acid)Strict desiccation, -20°C storage
Photodegradation UV/Visible LightConjugated π -systemVariableAmber glass vials, Dark storage
Table 2: ICH Q1A(R2) Recommended Storage Conditions for Drug Substances
Study TypeStorage ConditionMinimum Time PeriodTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months
Refrigerated 5°C ± 3°C12 Months0, 3, 6, 9, 12 months

Part 4: Visualizations

Degradation Parent Ethyl 3-amino-2-(ethylamino)isonicotinate (Parent API) Oxidation Oxidative Stress (O2, ROS, Light) Parent->Oxidation Hydrolysis Hydrolytic Stress (H2O, Acid/Base) Parent->Hydrolysis Deg1 N-Oxide / Nitroso Impurities (+16 Da) Oxidation->Deg1 Amine Oxidation Deg2 Isonicotinic Acid Impurity (-28 Da) Hydrolysis->Deg2 Ester Cleavage Prev1 Intervention: Inert Gas & Salt Formation Deg1->Prev1 Prev2 Intervention: Desiccation at -20°C Deg2->Prev2

Caption: Mechanistic degradation pathways and targeted preventive interventions.

Workflow Start Batch Preparation (Free Base vs. Salt) Stress Forced Degradation (0.1N HCl, 0.1N NaOH, 3% H2O2) Start->Stress LongTerm Long-Term Storage (25°C / 60% RH, 12 Months) Start->LongTerm Accel Accelerated Storage (40°C / 75% RH, 6 Months) Start->Accel Analysis HPLC-UV/MS Analysis (Mass Balance Verification) Stress->Analysis LongTerm->Analysis Accel->Analysis

Caption: Self-validating ICH Q1A(R2) stability testing workflow for drug substances.

References

  • Raust, J. A., et al. "Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products." Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-88 (2007). URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q1A (R2) Stability Testing of New Drug Substances and Products." (2003). URL:[Link]

  • Murgich, J., et al. "The concept of substituent-induced force in the rationale of substituent effect." The Journal of Chemical Physics, 154(22), 224304 (2021). URL:[Link]

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of Ethyl 3-amino-2-(ethylamino)isonicotinate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of Ethyl 3-amino-2-(ethylamino)isonicotinate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of Ethyl 3-amino-2-(ethylamino)isonicotinate . This electron-rich 2,3-diaminopyridine derivative is a critical intermediate in the development of various heterocyclic pharmaceutical scaffolds.

The synthesis is typically achieved via a highly robust two-phase workflow: a Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic nitro reduction. Below, you will find mechanistic insights, self-validating protocols, quantitative optimization data, and targeted troubleshooting FAQs.

Synthetic Workflow Overview

SynthesisWorkflow A Ethyl 2-chloro-3-nitroisonicotinate (Starting Material) C Ethyl 2-(ethylamino)-3-nitroisonicotinate (Intermediate) A->C Phase 1: SNAr B Ethylamine (Nucleophile) B->C E Ethyl 3-amino-2-(ethylamino)isonicotinate (Target Product) C->E Phase 2: Reduction D H2 Gas + Pd/C (Reductant) D->E

Figure 1: Two-phase synthetic workflow for Ethyl 3-amino-2-(ethylamino)isonicotinate.

Phase 1: SNAr Amination

Mechanistic Grounding

The starting material, ethyl 2-chloro-3-nitroisonicotinate (a highly crystalline solid, M.P. 102–103 °C[1]), features a pyridine ring that is severely electron-deficient. The strongly electron-withdrawing nitro group at the C3 position (-I, -M effects) significantly activates the C2 position towards nucleophilic attack, facilitating the rapid displacement of the chlorine atom by ethylamine[2]. Because ethylamine acts as both the nucleophile and the acid scavenger, an excess is required.

Step-by-Step Protocol
  • Preparation : Charge a dry, argon-purged round-bottom flask with Ethyl 2-chloro-3-nitroisonicotinate (1.0 eq) and anhydrous acetonitrile to achieve a 0.2 M concentration.

  • Addition : Cool the solution to 0–5 °C using an ice-water bath. Add Ethylamine (2.0 M in THF, 2.5 eq) dropwise over 15 minutes to control the exothermic neutralization of the generated HCl.

  • Reaction : Remove the ice bath and allow the reaction to stir at 25 °C for 2–4 hours.

  • Self-Validation (IPC) : Monitor by TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​ ~0.6) will be replaced by a bright yellow spot ( Rf​ ~0.4). Confirm completion via LC-MS (Expected m/z: [M+H]+=240.1 ).

  • Workup : Concentrate the mixture under reduced pressure (water bath < 30 °C). Partition the residue between EtOAc and saturated aqueous NaHCO3​ . Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield Ethyl 2-(ethylamino)-3-nitroisonicotinate.

Optimization Data

Table 1: Influence of Solvent and Temperature on SNAr Yield and Purity

SolventTemperatureEthylamine (equiv)Conversion (%)Transamidation Byproduct (%)
Ethanol50 °C3.0>99%18.5%
Ethanol25 °C3.098%1.2%
THF25 °C1.562%0.0%
Acetonitrile 25 °C 2.5 >99% <0.5%
Troubleshooting FAQ

Q: Why am I seeing a byproduct with a mass of [M+H]+=239.1 ? A: This mass corresponds to the transamidation byproduct, 2-(ethylamino)-N-ethyl-3-nitroisonicotinamide. The ethyl ester at C4 is susceptible to nucleophilic attack by excess ethylamine if the temperature exceeds 30 °C or if reaction times are unnecessarily prolonged. Maintain the reaction strictly at or below 25 °C.

Q: The SNAr reaction is sluggish. Can I heat it to reflux? A: Heating is strongly discouraged due to the transamidation risk. The pyridine ring is already highly activated[2]. If the reaction is slow, ensure your ethylamine reagent has not degraded (titrate if necessary) or ensure you are using a polar aprotic solvent like acetonitrile, which accelerates SNAr reactions by poorly solvating the nucleophilic amine, thereby increasing its reactivity.

Phase 2: Catalytic Nitro Reduction

Mechanistic Grounding

Following the SNAr, the nitro group must be reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) under pressurized hydrogen is the most efficient, atom-economical method for this transformation[3],[4]. The reduction proceeds stepwise via nitroso ( −NO ) and hydroxylamine ( −NHOH ) intermediates.

Step-by-Step Protocol
  • Preparation : Dissolve the intermediate in anhydrous, degassed methanol in a heavy-walled hydrogenation vessel (0.1 M).

  • Catalyst Addition : Purge the vessel with argon for 5 minutes. Carefully add 10% Pd/C (5 mol%). Caution: Pd/C is highly pyrophoric; ensure the solvent is strictly degassed and the atmosphere is inert.

  • Hydrogenation : Seal the vessel, purge with H2​ gas three times, and pressurize to 40 psi using a Parr shaker[4]. Agitate vigorously at 25 °C for 4 hours.

  • Self-Validation (IPC) : Monitor hydrogen uptake. Once stabilized, vent the H2​ and sample for LC-MS. Ensure complete disappearance of m/z 240.1 and the strict absence of the hydroxylamine intermediate (m/z 226.1). The target product m/z is 210.1.

  • Workup : Filter the reaction mixture through a tightly packed Celite pad under a blanket of argon. Wash the pad with degassed methanol.

  • Isolation : Concentrate the filtrate in vacuo to afford Ethyl 3-amino-2-(ethylamino)isonicotinate. Store immediately at -20 °C under argon.

Optimization Data

Table 2: Impact of Catalyst and Pressure on Nitro Reduction Profile

Catalyst H2​ PressureSolventTime (h)Yield (%)Hydroxylamine Impurity (%)
5% Pd/C1 atm (Balloon)Ethanol1272%18.0%
10% Pd/C1 atm (Balloon)Ethanol885%6.5%
10% Pd/C 40 psi (Parr) Methanol 4 98% <0.5%
Raney Ni40 psi (Parr)Methanol681%2.0%
Troubleshooting FAQ

Q: During Phase 2, my reaction stalled, and LC-MS shows a major peak at m/z 226.1. What happened? A: The reaction has stalled at the hydroxylamine ( −NHOH ) intermediate. This is a common bottleneck in nitro reductions if gas-liquid mass transfer is poor or the catalyst is poisoned. To resolve this, increase the H2​ pressure to 40 psi[4], ensure vigorous mechanical agitation, and verify that your starting material is completely free of residual halide salts from the Phase 1 workup.

Q: The isolated final product turns dark purple/brown upon standing. How do I prevent this? A: Ethyl 3-amino-2-(ethylamino)isonicotinate is an electron-rich 2,3-diaminopyridine derivative. These scaffolds are highly susceptible to auto-oxidation in air, forming highly colored azo/azoxy dimers or polymeric species. You must perform the post-reduction Celite filtration under an inert atmosphere (argon), use degassed solvents, and store the neat product at -20 °C under argon. Ideally, carry it forward to the next synthetic step immediately.

References

  • Source: nih.
  • Diethyl 2-(3-nitropyridin-2-yl)
  • Source: benchchem.
  • Source: drugfuture.

Sources

Optimization

Technical Support Center: NMR Troubleshooting for Ethyl 3-amino-2-(ethylamino)isonicotinate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering anomalous Nuclear Magnetic Resonance (NMR) data when characterizing Ethyl 3-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering anomalous Nuclear Magnetic Resonance (NMR) data when characterizing Ethyl 3-amino-2-(ethylamino)isonicotinate .

Due to its dense functionalization—featuring a basic pyridine core, an electron-withdrawing ethyl ester, and two distinct amino groups capable of hydrogen bonding—this molecule frequently exhibits complex electronic and steric behaviors. This guide dissects the causality behind these phenomena and provides self-validating protocols to ensure scientific integrity in your structural characterization.

Part 1: Diagnostic FAQ & Mechanistic Causality

Q1: Why do the chemical shifts of the 2-ethylamino and 3-amino protons drift significantly between different NMR runs?

The Causality: This is a classic manifestation of concentration dependence driven by intermolecular hydrogen bonding. In non-polar solvents like CDCl₃, aminopyridines exist in a dynamic equilibrium between free monomers and hydrogen-bonded dimers[1]. As the concentration of your sample increases, Le Chatelier's principle shifts the equilibrium toward the dimer state. The hydrogen-bonded protons become heavily deshielded, causing their peaks to drift downfield (+δ)[2]. The Solution: Standardize your sample concentration (e.g., exactly 20 mg/mL) across all batches, or switch to a strongly hydrogen-bonding solvent like DMSO-d₆. DMSO disrupts intermolecular dimers by forming consistent, uniform solvent-solute hydrogen bonds, effectively locking the chemical shift in place[2].

Q2: My pyridine ring protons (H5 and H6) appear 0.5 to 1.0 ppm further downfield than predicted. Is my compound degraded?

The Causality: It is highly likely your compound is intact, but your solvent has degraded. Chloroform-d (CDCl₃) degrades over time upon exposure to light and oxygen, generating trace amounts of DCl. The highly basic pyridine nitrogen in the aminopyridine core readily protonates to form a pyridinium salt[3]. This positive charge withdraws electron density from the aromatic ring, heavily deshielding the H5 and H6 protons and shifting them downfield. The Solution: Neutralize your NMR solvent immediately prior to use (See Protocol 1).

Q3: I observe two distinct sets of signals for the ethyl ester and ethylamino groups, suggesting a mixture. However, LC-MS shows >99% purity. What is happening?

The Causality: You are observing restricted rotation leading to rotamers. The bulky substituents at C2, C3, and C4 create severe steric hindrance. Furthermore, the lone pair on the 2-ethylamino nitrogen delocalizes into the pyridine ring, giving the C2–N bond partial double-bond character. This restricts free rotation at room temperature, resulting in distinct conformational isomers (rotamers) that exchange slowly on the NMR timescale, appearing as duplicate peaks. The Solution: Perform Variable Temperature (VT) NMR to accelerate the exchange rate until the peaks coalesce (See Protocol 2).

Q4: The 3-amino (-NH₂) group shows two distinct, widely separated proton signals (e.g., 5.5 ppm and 7.8 ppm) instead of a single 2H broad singlet. Why?

The Causality: Intramolecular hydrogen bonding. The 3-amino group is perfectly positioned to form a stable 6-membered intramolecular hydrogen bond with the carbonyl oxygen of the C4-ethyl ester. This locks the -NH₂ group in a rigid orientation where one proton is hydrogen-bonded (strongly deshielded, shifted downfield to ~7.8 ppm) and the other remains free (shifted upfield to ~5.5 ppm). This is a structural feature, not an analytical error.

Part 2: Quantitative Data Summary

The following table summarizes the expected chemical shifts versus the anomalous shifts typically observed during troubleshooting, along with their primary mechanistic drivers.

Proton EnvironmentExpected Shift (DMSO-d₆)Observed Anomalous Shift (CDCl₃)Primary CauseResolution
Pyridine H6 ~7.8 ppm (d)~8.5 ppm (d)Solvent Acidity (Protonated Pyridine N)Filter CDCl₃ through basic alumina.
Pyridine H5 ~6.8 ppm (d)~7.4 ppm (d)Solvent Acidity (Protonated Pyridine N)Filter CDCl₃ through basic alumina.
3-NH₂ (H-bonded) ~7.8 ppm (br s, 1H)~7.5 - 8.0 ppm (drifting)Intramolecular H-bond + ConcentrationSwitch to DMSO-d₆ to lock shift.
3-NH₂ (Free) ~5.5 ppm (br s, 1H)~5.0 - 6.0 ppm (drifting)Concentration-dependent dimerizationStandardize sample concentration.
Aliphatic Ethyls Sharp quartets/tripletsDuplicate sets of multipletsRestricted rotation (Rotamers)Perform VT-NMR at 80 °C.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of Acid-Free CDCl₃ (Solvent Neutralization)

Purpose: To eliminate trace DCl/HCl from CDCl₃ that causes artificial downfield shifts of the pyridine ring protons.

  • Preparation: Pack a clean glass Pasteur pipette with a small plug of glass wool.

  • Stationary Phase: Add 1.5 inches of activated Basic Alumina (Brockmann Grade I) into the pipette.

  • Elution: Elute 1.0 mL of commercial CDCl₃ through the pipette directly into a clean, dry vial.

  • Sample Prep: Dissolve 15 mg of Ethyl 3-amino-2-(ethylamino)isonicotinate in 0.6 mL of the freshly filtered CDCl₃.

  • Self-Validation Step: Acquire the ¹H NMR spectrum. Compare the H5/H6 chemical shifts to a spectrum taken in unfiltered solvent. A successful neutralization is validated by an upfield shift of ~0.5–1.0 ppm, restoring the peaks to their expected unprotonated baseline.

Protocol 2: Variable Temperature (VT) NMR for Rotamer Coalescence

Purpose: To differentiate between true chemical impurities and conformational rotamers caused by restricted C–N bond rotation.

  • Sample Prep: Dissolve 20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (DMSO is chosen for its high boiling point, allowing safe heating).

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K (25 °C). Note the integration ratio of the duplicate aliphatic peaks.

  • Thermal Titration: Increment the probe temperature in 10 °C steps up to 353 K (80 °C). Allow exactly 5 minutes for thermal equilibration at each step before acquiring a spectrum.

  • Observation: Monitor the duplicate ethyl signals. As thermal energy overcomes the rotational barrier, the peaks will broaden and eventually coalesce into a single, time-averaged signal.

  • Self-Validation Step (Critical): Return the probe temperature to 298 K, allow 10 minutes for equilibration, and re-acquire the spectrum. The spectrum must perfectly match the initial baseline. This validates that the coalescence was due to reversible dynamic exchange, completely ruling out thermal degradation.

Part 4: Diagnostic Workflow Visualization

NMR_Troubleshooting_Workflow Start Unexpected NMR Shift Detected Solvent Is the solvent CDCl3? Start->Solvent Acid Check for trace HCl (Protonation of Pyridine N) Solvent->Acid Yes Broad Are NH/NH2 peaks broad or drifting? Solvent->Broad No Alumina Filter through Basic Alumina to Neutralize Acid->Alumina Moisture Check for trace H2O or Concentration Effects Broad->Moisture Yes Rotamer Are there duplicate aliphatic peaks? Broad->Rotamer No Dry Standardize Concentration or Switch to DMSO-d6 Moisture->Dry VT Perform Variable Temperature (VT) NMR Rotamer->VT Yes

Fig 1: Logical workflow for diagnosing and resolving unexpected NMR shifts in aminopyridines.

Part 5: References

  • Proton magnetic resonance studies of the association of amino methyl pyridines. ias.ac.in. Available at:

  • NMR Spectroscopy :: 5-HMR-2 Chemical Shift - Organic Chemistry Data. organicchemistrydata.org. Available at:

  • 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and Aminopyridines (APYs). researchgate.net. Available at:

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of Ethyl 3-amino-2-(ethylamino)isonicotinate

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of Ethyl 3-amino-2-(ethylamino)isonicotinate. Addressing the practical cha...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of Ethyl 3-amino-2-(ethylamino)isonicotinate. Addressing the practical challenges of scaling up this process, this document offers in-depth troubleshooting, frequently asked questions (FAQs), a detailed experimental protocol, and mechanistic insights grounded in established chemical principles.

I. Overview of Synthetic Strategy

The synthesis of Ethyl 3-amino-2-(ethylamino)isonicotinate is most effectively approached via a two-step sequence starting from the commercially available Ethyl 2-chloro-3-nitroisonicotinate. This strategy involves:

  • Nucleophilic Aromatic Substitution (SNA r): Selective displacement of the chloride at the C2 position with ethylamine.

  • Reduction of the Nitro Group: Conversion of the C3 nitro group to the corresponding primary amine.

This pathway is advantageous for its high selectivity and reliance on well-understood, scalable reaction classes.

Synthetic_Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Nitro Reduction SM Ethyl 2-chloro-3-nitroisonicotinate INT Intermediate: Ethyl 2-(ethylamino)-3-nitroisonicotinate SM->INT Ethylamine, Base (e.g., Et3N) Solvent (e.g., THF, EtOH) Heat PROD Final Product: Ethyl 3-amino-2-(ethylamino)isonicotinate INT->PROD Reducing Agent (e.g., Fe/NH4Cl) Solvent (e.g., EtOH/H2O) Heat PUR Final Purification (Crystallization/Chromatography) PROD->PUR

Caption: High-level workflow for the two-step synthesis.

II. Detailed Experimental Protocol

This protocol is optimized for a laboratory scale and provides a foundation for further scale-up.

Step 1: Synthesis of Ethyl 2-(ethylamino)-3-nitroisonicotinate (Intermediate)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 2-chloro-3-nitroisonicotinate (1.0 eq), and a suitable solvent such as Tetrahydrofuran (THF) or Ethanol (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Add triethylamine (1.5 eq) to the mixture to act as an acid scavenger. In a separate container, dissolve ethylamine (2.0 M solution in THF, 1.2 eq) and add it dropwise to the stirred reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (usually 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate. This product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.

Step 2: Synthesis of Ethyl 3-amino-2-(ethylamino)isonicotinate (Final Product)

  • Reaction Setup: In a round-bottom flask, create a slurry of iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 4.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).[2]

  • Reagent Addition: Add the crude Ethyl 2-(ethylamino)-3-nitroisonicotinate from the previous step to the slurry.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C). The reaction is often vigorous initially and its progress can be monitored by TLC, observing the disappearance of the yellow nitro-intermediate.[2] The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Upon completion, cool the mixture to room temperature.

    • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with hot ethanol.[2]

    • Combine the filtrates and remove the ethanol under reduced pressure.

    • The remaining aqueous residue can be extracted with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude final product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography to yield the final product as a solid.[3]

III. Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis.

Issue / Question Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of the amination product. 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Base Inefficiency: The generated HCl was not effectively neutralized, inhibiting the reaction. 3. Reagent Volatility: Loss of ethylamine, especially if the reaction setup is not properly sealed.1. Extend Reaction Time/Increase Temperature: Continue monitoring by TLC until no starting material is observed. 2. Ensure Sufficient Base: Use at least 1.5 equivalents of a non-nucleophilic base like triethylamine or diisopropylethylamine. 3. Use a Sealed System: Ensure the reflux condenser is efficient and all joints are properly sealed. Consider using a stock solution of ethylamine of known concentration.
Step 1: Multiple spots on TLC, indicating side products. 1. Di-substitution: Reaction of a second ethylamine molecule at the ester carbonyl (less likely under these conditions but possible at high temperatures). 2. Hydrolysis: Presence of water leading to hydrolysis of the ethyl ester to the carboxylic acid.1. Control Stoichiometry and Temperature: Avoid a large excess of ethylamine and do not use excessively high temperatures. 2. Use Anhydrous Conditions: Ensure all solvents and reagents are dry. If hydrolysis is a major issue, the acid can be re-esterified if necessary.
Step 2: Incomplete reduction of the nitro group. 1. Insufficient Reducing Agent: The amount of iron was not sufficient for the six-electron reduction.[2] 2. Deactivation of Iron: The surface of the iron powder may be oxidized or passivated. 3. Suboptimal pH: The reaction works best in a slightly acidic to neutral medium, facilitated by ammonium chloride.1. Increase Equivalents of Iron: Use a larger excess of iron powder (up to 10 equivalents for difficult reductions). 2. Activate Iron: Briefly wash the iron powder with dilute HCl before use, followed by water and ethanol washes. 3. Ensure NH₄Cl is Present: This is crucial for the reaction mechanism, acting as a proton source.[2][4]
Step 2: Product is difficult to purify from iron salts. Inadequate Filtration: Fine iron oxides and salts are passing through the filter paper.Use a Filter Aid: Always filter the hot reaction mixture through a pad of Celite® or a similar filter aid. This creates a fine mesh that traps the particulate matter. Wash the pad thoroughly with hot solvent to maximize product recovery.[2]
General: Product appears as an oil instead of a solid. 1. Presence of Impurities: Residual solvent or side products can lower the melting point. 2. Product is a Polymorph or Amorphous: The product may exist in a different solid state.1. Thorough Purification: Ensure the product is pure via chromatography or recrystallization. Remove all solvent under high vacuum. 2. Induce Crystallization: Try scratching the side of the flask with a glass rod or adding a seed crystal if available.

IV. Frequently Asked Questions (FAQs)

  • Q1: Why is Ethyl 2-chloro-3-nitroisonicotinate the preferred starting material?

    • A1: The chloro group at the 2-position and the nitro group at the 3-position activate the pyridine ring for nucleophilic aromatic substitution (SNA r). The electron-withdrawing nature of the nitro and ester groups stabilizes the negative charge in the Meisenheimer complex intermediate, facilitating the displacement of the chloride by ethylamine.

  • Q2: Can I use a different method for the nitro group reduction?

    • A2: Yes, several methods exist. Catalytic hydrogenation (e.g., H₂, Pd/C) is a very clean and efficient method, especially for large-scale synthesis, as it avoids metal salt byproducts.[5] However, it requires specialized equipment for handling hydrogen gas.[6] Other reagents like Tin(II) chloride (SnCl₂) in HCl are also effective but result in tin-based waste streams that require careful disposal.[5] The iron/ammonium chloride method is often chosen for its low cost, effectiveness, and more environmentally benign nature compared to other metal-acid reductions.[2]

Nitro_Reduction_Mechanism cluster_info R_NO2 Ar-NO₂ (Nitro) R_NO Ar-N=O (Nitroso) R_NO2->R_NO + 2e⁻, + 2H⁺ R_NHOH Ar-NHOH (Hydroxylamine) R_NO->R_NHOH + 2e⁻, + 2H⁺ R_NH2 Ar-NH₂ (Amine) R_NHOH->R_NH2 + 2e⁻, + 2H⁺ info The reduction of a nitro group is a six-electron process. It proceeds through nitroso and hydroxylamine intermediates. This pathway is common for both catalytic hydrogenation and metal-mediated reductions.

Caption: General mechanistic pathway for nitro group reduction.

  • Q3: How critical is the choice of solvent in the amination step?

    • A3: The solvent choice is important. Aprotic polar solvents like THF or acetonitrile are excellent choices as they effectively dissolve the starting materials without interfering with the reaction. Protic solvents like ethanol can also be used and may even accelerate the reaction in some cases, but ensure they are anhydrous to prevent side reactions.

  • Q4: What are the key safety considerations for this synthesis?

    • A4: Ethylamine is volatile, flammable, and corrosive; it should be handled in a well-ventilated fume hood. Nitroaromatic compounds can be energetic and should be handled with care, avoiding excessive heat or shock. The reduction with iron can be exothermic, so controlled addition and heating are necessary. Always consult the Safety Data Sheets (SDS) for all chemicals before use.[7]

V. References

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of "Ethyl 3-amino-2-methylbut-2-enoate".

  • Scholars Research Library. (n.d.). Der Pharma Chemica.

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • BenchChem. (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.

  • BenchChem. (2025). Application Note: A Scalable and Efficient Protocol for the Synthesis of Ethyl 3-amino-2-methylbut-2-enoate.

  • Google Patents. (2022). US20220017452A1 - Method of reducing aromatic nitro compounds.

Sources

Optimization

Identifying and removing impurities from Ethyl 3-amino-2-(ethylamino)isonicotinate.

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with Ethyl 3-amino-2-(ethylamino)isonicotinate. Here, you will find in-depth troubleshooting g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with Ethyl 3-amino-2-(ethylamino)isonicotinate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges encountered during the purification and handling of this compound. Our guidance is grounded in established chemical principles and practical, field-proven experience.

Troubleshooting Guide: Purification of Ethyl 3-amino-2-(ethylamino)isonicotinate

This section addresses common issues that may arise during the purification of Ethyl 3-amino-2-(ethylamino)isonicotinate, providing step-by-step solutions to overcome these challenges.

Issue 1: Persistent Colored Impurities in the Isolated Product

Question: My synthesized Ethyl 3-amino-2-(ethylamino)isonicotinate is a dark oil or discolored solid, and the color persists even after initial purification attempts. What is causing this, and how can I obtain a pure, colorless product?

Answer:

Causality: The presence of color in your product often indicates the presence of oxidized species or other chromophoric impurities. Aromatic amines, particularly those with multiple amino groups like your target compound, can be susceptible to air oxidation, which can lead to the formation of colored byproducts.[1][2] The reaction conditions, such as elevated temperatures or the presence of certain reagents, can also contribute to the formation of these impurities.

Troubleshooting Protocol:

  • Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon.[1]

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at room temperature.

      • Add a small amount of activated carbon (typically 1-5% by weight of the crude product).

      • Stir the suspension for 15-30 minutes at room temperature.

      • Filter the mixture through a pad of celite to remove the activated carbon.

      • Concentrate the filtrate under reduced pressure to recover the decolorized product.

  • Recrystallization: This is a powerful technique for both purification and color removal.[1] The key is to select an appropriate solvent or solvent system.

    • Solvent Selection: For aminopyridine derivatives, a range of solvents can be effective. A good starting point is a solvent system that balances polarity. Common choices include:

      • Ethanol/Water

      • Ethyl acetate/Hexane

      • Dichloromethane/Hexane

      • Toluene

    • Protocol:

      • Dissolve the crude product in a minimal amount of the chosen hot solvent.

      • If the solution is still colored, consider a hot filtration after adding a small amount of activated carbon.[1]

      • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

      • Further cool the flask in an ice bath to maximize crystal yield.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[1]

Logical Workflow for Color Removal:

Caption: Workflow for the removal of colored impurities.

Issue 2: Co-elution of Impurities During Column Chromatography

Question: I am attempting to purify Ethyl 3-amino-2-(ethylamino)isonicotinate using silica gel column chromatography, but I am observing co-elution of impurities with my desired product. How can I improve the separation?

Answer:

Causality: Co-elution during column chromatography typically occurs when the polarity of the eluent is too high, causing the desired compound and impurities to travel down the column at similar rates. The basic nature of the amino groups on your compound can also lead to tailing on standard silica gel, which can obscure the separation of closely related impurities.[3]

Troubleshooting Protocol:

  • Optimize the Eluent System: The key to good separation is finding an eluent system with the right polarity.

    • Starting Point: A common mobile phase for aminopyridine derivatives is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.[4]

    • Gradient Elution: Instead of using a single eluent mixture (isocratic elution), a gradient elution can significantly improve separation. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent.[4]

    • TLC Analysis: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.

  • Modify the Stationary Phase:

    • Base-Washed Silica: To minimize peak tailing caused by the interaction of the basic amino groups with acidic silanol groups on the silica surface, you can use base-washed silica gel or add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[3]

Experimental Protocol for Optimized Column Chromatography:

ParameterRecommendationRationale
Stationary Phase Silica gel (60-120 mesh)Standard choice for many organic purifications.[4]
Eluent System Hexane/Ethyl Acetate with 0.5% TriethylamineThe addition of triethylamine helps to prevent peak tailing.
Elution Method Gradient ElutionStart with a low concentration of ethyl acetate and gradually increase to elute compounds of increasing polarity.
Monitoring TLC analysis of collected fractionsAllows for the identification and combination of pure fractions.[4]

Logical Flow for Optimizing Column Chromatography:

Caption: Optimization workflow for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of Ethyl 3-amino-2-(ethylamino)isonicotinate?

A1: Without a specific documented synthesis route, we can predict potential impurities based on common synthetic strategies for similar molecules. A plausible route would involve the reaction of a di-substituted isonicotinate precursor. Potential impurities could include:

  • Unreacted Starting Materials: Such as a halogenated or nitro-substituted ethyl isonicotinate precursor.

  • Mono-substituted Byproducts: For instance, Ethyl 3-amino-2-chloroisonicotinate if the starting material was dichlorinated.

  • Over-alkylated Products: Formation of species with more than one ethyl group on one of the amino nitrogens.

  • Hydrolysis Products: 3-amino-2-(ethylamino)isonicotinic acid, if the ester is hydrolyzed during workup.

Q2: How should I store purified Ethyl 3-amino-2-(ethylamino)isonicotinate to prevent degradation?

A2: Aminopyridine derivatives can be sensitive to light and air.[2] It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and at a low temperature (refrigerated at 2-8 °C).[5]

Q3: What analytical techniques are most suitable for assessing the purity of my final product?

A3: A combination of techniques is often best for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying purity and detecting non-volatile impurities. A reversed-phase C18 column is a good starting point, and the mobile phase can be optimized (e.g., acetonitrile/water with a buffer) for the best separation.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of your desired product and can reveal the presence of impurities if they are at a sufficient concentration.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help in identifying unknown impurities.

Q4: Can I use acid-base extraction for purification?

A4: Yes, acid-base extraction can be a useful technique, especially for removing non-basic organic impurities. The basic amino groups on your molecule will be protonated in an acidic aqueous solution, allowing them to be separated from non-basic impurities that remain in an organic layer. Subsequent basification of the aqueous layer will regenerate your product, which can then be extracted back into an organic solvent.

References

  • Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). †Electronic Supplementary Information (ESI). Retrieved from [Link]

  • Nakazato, A., Kumagai, T., & Sakagami, K. (2000). Synthesis, SARs, and Pharmacological Characterization of 2-Amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent, Selective, and Orally Active Group II Metabotropic Glutamate Receptor Agonists. Journal of Medicinal Chemistry, 43(24), 4893–4909.
  • Waters. (n.d.). [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column. Retrieved from [Link]

  • Cytiva. (n.d.). Principles and methods. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Summary of Common Crystallization Solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • Salih, Q. M. (2024). Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique. Methods and Objects of Chemical Analysis, 19(4), 213-218.
  • Imtakt. (n.d.). Amino Acids Separation Column for LC-MS. Retrieved from [Link]

  • ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid?. Retrieved from [Link]

  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • ACS Publications. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

  • MDPI. (2017). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Retrieved from [Link]

  • Fekkes, D. (1996). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples.
  • Shimadzu. (n.d.). 01-01047-EN Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of Integrated HPLC. Retrieved from [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Chemistry, 11(3), 59-69.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • WUR eDepot. (n.d.). THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM THE OCCURRENCE OF GEOMETRICAL ISOMERISM IN THE ANIONS OF AROMATIC. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Retrieved from [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Al-Abachi, M. Q., & Al-Qaisi, A. F. (2014). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase.
  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • Technical Disclosure Commons. (2026, January 22). AN IMPROVED PROCESS FOR THE PREPARATION, ISOLATION AND PURIFICATION OF DUAL AGONIST POLYPEPTIDE. Retrieved from [Link]

Sources

Troubleshooting

Alternative synthetic routes to Ethyl 3-amino-2-(ethylamino)isonicotinate.

Welcome to the Technical Support Center for the synthesis of Ethyl 3-amino-2-(ethylamino)isonicotinate ( [1]). As a key intermediate in the development of imidazo[4,5-b]pyridine-7-carboxylate scaffolds and related pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 3-amino-2-(ethylamino)isonicotinate ( [1]). As a key intermediate in the development of imidazo[4,5-b]pyridine-7-carboxylate scaffolds and related pharmacophores, achieving high purity and yield for this compound is critical.

This guide is designed for process chemists and researchers. It bypasses generic advice to focus on the mechanistic causality behind synthetic bottlenecks, offering self-validating protocols and troubleshooting steps for the most viable synthetic routes.

Pathway Visualization: Synthetic Strategies

The synthesis of this target molecule generally relies on establishing the 2-ethylamino group and reducing the 3-nitro group. Below is the logical workflow mapping the two most viable routes: Route A (Nucleophilic Aromatic Substitution - SNAr) and Route B (Reductive Amination).

SyntheticRoutes SM1 Ethyl 2-chloro-3-nitroisonicotinate (Starting Material A) Int1 Ethyl 2-(ethylamino)-3-nitroisonicotinate (Key Intermediate) SM1->Int1 Route A: SNAr Ethylamine, DIPEA THF, 0°C to RT SM2 Ethyl 2-amino-3-nitroisonicotinate (Starting Material B) SM2->Int1 Route B: Reductive Amination Acetaldehyde, NaBH(OAc)3 DCE, RT Prod Ethyl 3-amino-2-(ethylamino)isonicotinate (Target Product) Int1->Prod Nitro Reduction H2, Pd/C, AcOH EtOH, RT

Fig 1.

Comparative Route Analysis

To select the optimal path for your scale and constraints, review the quantitative and qualitative data summarized below. Route A is the industry standard due to the highly activated nature of the 2-chloro position.

MetricRoute A: SNAr (Standard)Route B: Reductive AminationRoute C: Buchwald-Hartwig
Primary Step Displacement of 2-chloro groupAlkylation of 2-amino groupCross-coupling of 2-halo group
Overall Yield 75 – 85%40 – 55%60 – 70%
Reaction Time 2 – 4 hours12 – 18 hours8 – 12 hours
Scalability High (Readily scales to >1 kg)MediumLow (Requires expensive Pd/ligands)
Key Impurity Risk Ester aminolysis (Ethylamide)Over-alkylation (Diethylamino)Dehalogenation / Dimerization

Step-by-Step Experimental Methodologies

Every robust protocol must be a self-validating system. The following methodologies include built-in checks to ensure the reaction is proceeding as mechanistically intended.

Protocol A: SNAr Synthesis of the Key Intermediate

Objective: Synthesize Ethyl 2-(ethylamino)-3-nitroisonicotinate.

  • Setup: In an oven-dried flask under N₂, dissolve Ethyl 2-chloro-3-nitroisonicotinate (1.0 eq) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath. Mechanistic Note: The 2-position is highly electrophilic due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the ortho-nitro group, which stabilize the Meisenheimer intermediate ( [2]). Cooling prevents competitive attack at the C4 ester.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Nucleophile Addition: Dropwise add Ethylamine (2.0 M solution in THF, 1.05 eq) over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Self-Validation Check (TLC): Spot the reaction against the starting material (Eluent: Hexanes/EtOAc 3:1). The highly polar starting material should be completely consumed, replaced by a bright yellow spot (the nitro-amine product).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Catalytic Hydrogenation to Target Molecule

Objective: Reduce the 3-nitro group to yield Ethyl 3-amino-2-(ethylamino)isonicotinate.

  • Setup: Dissolve the intermediate from Protocol A (1.0 eq) in absolute Ethanol (0.1 M).

  • Additive: Add Glacial Acetic Acid (1.5 eq). Mechanistic Note: The resulting 2,3-diaminopyridine product is a strong chelator that can poison the palladium surface. Acetic acid protonates the basic amines, preventing catalyst deactivation ( [3]).

  • Catalyst: Carefully add 10% Pd/C (10 wt% relative to substrate) under a stream of N₂.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon or Parr shaker at 30 psi). Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation Check (Filtration): Filter the mixture through a tightly packed Celite pad. Crucial Check: The filtrate must be pale yellow or colorless. A dark brown filtrate indicates colloidal palladium breakthrough, which will catalyze unwanted ester hydrolysis during concentration. If brown, re-filter through a finer silica plug.

  • Workup: Concentrate the filtrate. Neutralize the acetic acid salt by partitioning between EtOAc and saturated aqueous NaHCO₃ until the aqueous layer is pH 8. Extract, dry (Na₂SO₄), and concentrate to afford the product.

Troubleshooting & FAQs

Q1: During the SNAr step (Route A), I am observing a significant byproduct with a mass corresponding to[M+H]+ = 238 instead of 239. What is happening? Cause: You are observing ester aminolysis. Ethylamine is a strong nucleophile. If the local concentration of ethylamine is too high, or if the temperature exceeds 10 °C during addition, ethylamine will attack the C4 ethyl ester, converting it into an ethylamide. Solution: Strictly control the stoichiometry of ethylamine to 1.05 equivalents. Do not use excess ethylamine as the base; instead, use DIPEA as a non-nucleophilic proton sponge to neutralize the generated HCl. Ensure the addition is strictly maintained at 0 °C.

Q2: I attempted Route B (Reductive Amination of the 2-amino group), but LC-MS shows a mixture of mono-ethylated and di-ethylated products. How do I control regioselectivity? Cause: The secondary amine formed after the first alkylation (ethylamino) remains nucleophilic and can react with a second equivalent of acetaldehyde. While the 3-nitro group deactivates the 2-amino position, making the first alkylation sluggish, the steric hindrance is not always sufficient to prevent a second alkylation if excess aldehyde or reducing agent is present. Solution: Route A is fundamentally superior for mono-alkylation. However, if you must use Route B, use strictly 0.95 equivalents of acetaldehyde, add it slowly via syringe pump, and use Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than NaCNBH₃, as it is milder and more selective for imine reduction over aldehyde reduction.

Q3: My nitro reduction stalls at 60-70% conversion, even after refreshing the H₂ balloon. Why? Cause: Catalyst poisoning. The reduction of nitroarenes on heterocyclic substrates often stalls because the newly formed adjacent amino groups (at positions 2 and 3) coordinate tightly to the active palladium sites, effectively blocking further H₂ activation ( [4]). Furthermore, intermediate hydroxylamines can also poison the catalyst. Solution: As outlined in Protocol B, the addition of an acidic modifier (1.5 eq of Acetic Acid or 0.5 eq of TFA) is mandatory. This protonates the highly basic pyridine and amine nitrogens, preventing them from coordinating to the Pd/C catalyst.

Q4: After the nitro reduction workup, my ester is hydrolyzed to the carboxylic acid. How did this happen? Cause: The 4-carboxylate on an electron-rich 2,3-diaminopyridine ring is highly susceptible to hydrolysis if the workup is too basic or if residual palladium catalyzes the cleavage during solvent evaporation. Solution: Avoid using strong bases like NaOH during the neutralization of the acetic acid salt. Use only mild bases like saturated NaHCO₃, and keep the biphasic mixture cool. Ensure complete removal of Pd/C before concentrating the solvent.

References

  • National Center for Biotechnology Information (PubChem). "Ethyl 3-amino-2-(ethylamino)isonicotinate - PubChem CID 65697894". NIH. Available at:[Link]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Master Organic Chemistry. Available at:[Link]

  • University of Liverpool Repository. "Reductive Transformation of Pyridinium Salts to Functionalised Molecules" (Discussion on Pyridine Catalyst Poisoning). University of Liverpool. Available at: [Link]

  • The Journal of Organic Chemistry. "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides". ACS Publications. Available at:[Link]

Optimization

Technical Support Center: Characterization of Ethyl 3-amino-2-(ethylamino)isonicotinate

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & FAQs

Introduction

Ethyl 3-amino-2-(ethylamino)isonicotinate (C₁₀H₁₅N₃O₂, Exact Mass: 209.1164) is a highly functionalized diaminopyridine derivative frequently utilized as a critical precursor in the synthesis of fused heterocyclic scaffolds, such as pyrido[4,3-d]pyrimidines, for oncology and kinase inhibition research[1].

Despite its synthetic utility, characterizing this compound presents distinct analytical bottlenecks. The molecule possesses multiple basic nitrogen centers, overlapping aliphatic chains, and a propensity for proton exchange and intramolecular hydrogen bonding. As a Senior Application Scientist, I have designed this self-validating troubleshooting guide to help you bypass common pitfalls in HPLC, LC-MS, and NMR characterization.

Chromatography (HPLC/UHPLC) Troubleshooting

Q1: Why does my compound exhibit severe peak tailing on standard C18 columns, and how do I achieve baseline resolution?

The Mechanistic Cause: Peak tailing for this compound is rarely a physical column void issue; it is a chemical phenomenon. The molecule contains a basic pyridine nitrogen (pKa ~5.2) and a secondary ethylamino group. Standard silica-based C18 columns contain residual, unreacted silanol groups (Si-OH) on their surface. At a neutral mobile phase pH, these silanols deprotonate to form acidic Si-O⁻ sites. As your basic analyte travels through the column, it undergoes a secondary ion-exchange interaction with these negatively charged sites, causing the peak to drag or "tail" [2].

Self-Validating Protocol: The Toluene Test & Method Optimization To prove the tailing is chemically driven by silanol interactions rather than a physical column defect, inject a neutral marker like toluene. If the toluene peak is perfectly symmetrical (Asymmetry factor ~1.0) but your isonicotinate derivative tails (Asymmetry factor > 1.5), proceed with the following corrective workflow:

  • Switch the Stationary Phase: Replace the standard C18 with a highly end-capped, base-deactivated C18 column, or a polar-embedded column (e.g., Shield RP18) designed to shield residual silanols.

  • pH Modification (Protonation Strategy): Adjust your aqueous mobile phase (Mobile Phase A) to pH 2.5 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). At this low pH, the residual silanols are fully protonated (neutralized), effectively shutting down the ion-exchange pathway[3].

  • Alternative Additive (Competition Strategy): If low pH is not viable for your detector, add 0.05% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base, competitively binding to the active silanol sites before your analyte can.

HPLC_Optimization Start Initial HPLC Run Standard C18, H2O/MeCN Tailing Peak Tailing Observed? (Asymmetry Factor > 1.5) Start->Tailing Silanol Silanol Interactions (Basic Nitrogens vs Si-O⁻) Tailing->Silanol Yes Success Symmetrical Peak (Accurate Quantitation) Tailing->Success No Action1 Switch to End-capped or Base-deactivated C18 Silanol->Action1 Action2 Add 0.1% Formic Acid or TEA Buffer (pH ~2.5) Silanol->Action2 Action1->Success Action2->Success

Fig 1. Troubleshooting workflow for resolving silanol-induced peak tailing of basic pyridine derivatives.

Mass Spectrometry (LC-MS/MS) & Isomer Differentiation

Q2: How do I confidently differentiate this compound from its isomers using ESI-MS/MS?

The Mechanistic Cause: In positive Electrospray Ionization (+ESI), the parent ion will appear at m/z 210.12 [M+H]⁺ . However, isomers (such as ethyl 2-amino-3-(ethylamino)isonicotinate) will share this exact mass. Differentiation relies on the specific fragmentation energies of the ester and alkylamine groups. The loss of the ethoxy group from the ester is highly favored, producing a stable acylium-like ion.

Self-Validating Protocol: MS/MS Fragmentation Mapping

  • Precursor Isolation: Isolate m/z 210.1 in the first quadrupole (Q1).

  • Collision-Induced Dissociation (CID): Apply a normalized collision energy (NCE) of 20-30 eV in the collision cell.

  • Product Ion Scanning: Monitor Q3 for the two primary diagnostic fragments:

    • m/z 164.08: Corresponds to the loss of ethanol (-46 Da) from the ethyl ester group.

    • m/z 181.08: Corresponds to the loss of an ethyl radical (-29 Da) from the secondary amine.

  • Validation: If the m/z 164.08 peak is the base peak, it confirms the proximity of the ester to the electron-donating amino groups, which stabilize the resulting acylium ion through resonance.

MS_Fragmentation Parent Parent Ion [M+H]⁺ m/z 210.12 PathA Loss of Ethanol (-46 Da) from Ester Group Parent->PathA PathB Loss of Ethyl (-29 Da) from Amine Group Parent->PathB FragA Acylium-like Ion m/z 164.08 PathA->FragA FragB Primary Amine Ion m/z 181.08 PathB->FragB PathC Loss of CO (-28 Da) from Acylium FragA->PathC FragC Pyridine Core Fragment m/z 136.08 PathC->FragC

Fig 2. Primary ESI-MS/MS fragmentation pathways for Ethyl 3-amino-2-(ethylamino)isonicotinate.

NMR Spectroscopy Troubleshooting

Q3: My ¹H NMR spectrum shows a messy, overlapping multiplet in the aliphatic region and missing amine protons. How can I resolve the structure?

The Mechanistic Cause: You are encountering two distinct NMR phenomena:

  • Aliphatic Overlap: The molecule contains two ethyl groups in different chemical environments (an ester -OCH₂CH₃ and an amine -NHCH₂CH₃). Their methyl triplets (~1.2–1.4 ppm) and methylene quartets (~3.5–4.5 ppm) often overlap in non-polar solvents like CDCl₃.

  • Proton Exchange & Quadrupolar Broadening: The -NH₂ and -NH- protons undergo rapid chemical exchange with trace moisture. Furthermore, the ¹⁴N nucleus has a quadrupole moment that accelerates relaxation, broadening the attached proton signals until they blend into the baseline. Intramolecular hydrogen bonding between the 3-amino group and the 4-ester carbonyl further complicates the chemical shift.

Self-Validating Protocol: Solvent Switch & D₂O Shake

  • Switch to DMSO-d₆: Evaporate the CDCl₃ and reconstitute the sample in highly dried DMSO-d₆. DMSO acts as a strong hydrogen-bond acceptor, locking the amine protons in place, slowing down the exchange rate, and sharpening the -NH₂ and -NH- signals (typically appearing between 6.0 and 8.0 ppm).

  • The D₂O Shake (Validation): To absolutely prove which peaks belong to the amines, acquire the standard ¹H spectrum. Then, add one drop of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire. The labile amine protons will exchange with deuterium and disappear from the spectrum.

  • 2D HMBC for Ethyl Differentiation: To assign the overlapping ethyl groups, run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. The methylene protons of the ester (-OCH₂-) will show a strong ³J correlation to the carbonyl carbon (~165 ppm), whereas the methylene protons of the ethylamino group (-NHCH₂-) will correlate to the C2 aromatic carbon of the pyridine ring.

Quantitative Data Reference Summary

Use the following table as a benchmark to validate your analytical results against the expected theoretical parameters for Ethyl 3-amino-2-(ethylamino)isonicotinate.

Analytical ParameterExpected Value / ObservationDiagnostic Significance
Exact Mass [M+H]⁺ m/z 210.12Confirms parent molecule ionization.
Primary MS/MS Fragment m/z 164.08Confirms presence of the ethyl ester group.
HPLC Asymmetry Factor 0.95 – 1.10Indicates successful suppression of silanol interactions.
¹H NMR (Ester -CH₂-) Quartet, ~4.3 ppmDownfield shift due to electronegative Oxygen.
¹H NMR (Amine -CH₂-) Quartet, ~3.5 ppmUpfield relative to ester; correlates to C2 in HMBC.
IR Spectroscopy ~3400 cm⁻¹, ~3300 cm⁻¹Distinct N-H stretching (Primary amine = 2 bands, Secondary = 1 band).

References

  • "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing", Chromatography Online. URL: [Link] [2]

Troubleshooting

Improving the regioselectivity of reactions involving Ethyl 3-amino-2-(ethylamino)isonicotinate.

Welcome to the technical support center for Ethyl 3-amino-2-(ethylamino)isonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 3-amino-2-(ethylamino)isonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for reactions involving this versatile molecule. As Senior Application Scientists, we have compiled this guide based on established principles of pyridine chemistry and field-proven insights to help you navigate the challenges of regioselectivity and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common regioselectivity challenges encountered with Ethyl 3-amino-2-(ethylamino)isonicotinate?

When working with Ethyl 3-amino-2-(ethylamino)isonicotinate, the primary challenge lies in controlling the site of reaction, particularly in electrophilic aromatic substitutions, N-alkylations, and N-acylations. The pyridine ring possesses multiple nucleophilic centers: the two exocyclic amino groups (at C2 and C3) and the pyridine ring nitrogen. Furthermore, the pyridine ring itself has positions that can undergo electrophilic attack. The substitution pattern of this molecule—an electron-donating amino group at C3 and an electron-donating ethylamino group at C2, along with an electron-withdrawing ethyl carboxylate group at C4—creates a complex electronic environment that can lead to mixtures of regioisomers.

The ethylamino group at the 2-position and the amino group at the 3-position are both activating and ortho-, para-directing. However, the pyridine nitrogen acts as a strong deactivating group towards electrophilic substitution. The interplay of these electronic effects, coupled with steric hindrance, governs the regioselectivity of various reactions.

Q2: We are attempting an N-alkylation. Which nitrogen is more nucleophilic and how can we selectively alkylate one over the other?

The relative nucleophilicity of the two exocyclic amino groups is a critical factor in determining the outcome of N-alkylation reactions. The 3-amino group is generally expected to be more nucleophilic and less sterically hindered than the 2-ethylamino group. The ethyl group on the nitrogen at the 2-position provides some steric bulk, potentially disfavoring attack at this site by larger alkylating agents.

However, the pyridine ring nitrogen can also be alkylated, forming a pyridinium salt, especially under acidic conditions or with highly reactive alkylating agents.

Troubleshooting Guide for Regioselective N-Alkylation:

IssueProbable CauseRecommended Solution
Mixture of N2 and N3 alkylated products Similar nucleophilicity of the two amino groups.1. Steric Control: Use a bulkier alkylating agent to favor reaction at the less hindered 3-amino group. 2. Protecting Groups: Selectively protect the more reactive 3-amino group (e.g., as a carbamate) before alkylating the 2-ethylamino group. Subsequent deprotection will yield the desired N2-alkylated product.[1] 3. Catalyst System: Explore metal-free catalytic systems, such as BF3·OEt2, which have shown efficacy in the N-alkylation of 2-aminopyridines and may offer some regioselectivity.[2]
Alkylation at the pyridine ring nitrogen Use of strong alkylating agents or acidic conditions.1. pH Control: Perform the reaction under neutral or basic conditions to minimize protonation of the pyridine nitrogen. 2. Choice of Alkylating Agent: Use milder alkylating agents (e.g., alkyl halides instead of alkyl triflates).
Low conversion Insufficient reactivity of the amino group.1. Base: Use a non-nucleophilic base (e.g., NaH, K2CO3) to deprotonate the amino group and increase its nucleophilicity.[3] 2. Solvent: Employ a polar aprotic solvent like DMF or DMSO to facilitate the reaction.[3]

Experimental Protocol: Selective N-Monoalkylation of the 3-Amino Group

  • Dissolve Ethyl 3-amino-2-(ethylamino)isonicotinate (1 equiv.) in a suitable solvent (e.g., DMF).

  • Add a non-nucleophilic base such as potassium carbonate (1.5 equiv.).

  • Add the alkylating agent (e.g., a primary alkyl bromide, 1.1 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the product by column chromatography to isolate the N3-alkylated isomer. A similar approach has been successful for other aminopyridines.[4]

Q3: We are performing an electrophilic aromatic substitution (e.g., nitration or halogenation). Where on the pyridine ring is the substitution most likely to occur?

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the ring nitrogen. However, the presence of two strong activating groups (amino and ethylamino) can facilitate such reactions. The directing effects of these substituents need to be considered.

  • The 2-ethylamino group directs ortho (to C3, which is already substituted) and para (to C5).

  • The 3-amino group directs ortho (to C2 and C4, both substituted) and para (to C6).

Therefore, the most likely positions for electrophilic attack are C5 and C6 . Steric hindrance from the adjacent ethyl carboxylate group at C4 might disfavor substitution at C5. The C6 position is activated by the 3-amino group and is relatively less hindered.

Decision Workflow for Predicting Electrophilic Substitution Sites:

Caption: Predicting the major regioisomer in electrophilic substitution.

Troubleshooting Guide for Electrophilic Aromatic Substitution:

IssueProbable CauseRecommended Solution
No reaction or low yield Deactivation by the pyridine nitrogen and/or protonation of the ring under strongly acidic conditions.1. Milder Conditions: Use less acidic conditions where possible. For example, for bromination, use NBS in a suitable solvent instead of Br2/FeBr3. 2. Protecting Groups: Acylating the amino groups can moderate their activating effect but also protect them from oxidation. The acyl group can be removed after the substitution.
Mixture of C5 and C6 isomers Competing directing effects of the two amino groups.1. Temperature Control: Lowering the reaction temperature may enhance selectivity. 2. Directed Ortho-Metalation: For highly specific substitution, consider a directed ortho-metalation strategy. By protecting the 3-amino group as a pivaloylamide, it is possible to direct lithiation to the C4 position, followed by quenching with an electrophile.[1][5] While the C4 position is already substituted in your molecule, this principle can sometimes be adapted to direct to other positions depending on the directing group.
Q4: How can we achieve selective acylation of one amino group over the other?

Similar to N-alkylation, selective N-acylation depends on the relative nucleophilicity and steric hindrance of the two amino groups. The 3-amino group is expected to be more reactive towards acylation.

Strategies for Selective N-Acylation:

  • Stoichiometric Control: Use of one equivalent of the acylating agent at low temperature may favor mono-acylation at the more reactive 3-amino group.

  • Steric Hindrance: Employing a bulky acylating agent (e.g., pivaloyl chloride) will strongly favor reaction at the less hindered 3-amino position.

  • Protecting Group Strategy: To acylate the 2-ethylamino group, first protect the 3-amino group.

Experimental Protocol: Selective N-Acylation of the 3-Amino Group

  • Dissolve Ethyl 3-amino-2-(ethylamino)isonicotinate (1 equiv.) in a non-nucleophilic solvent like dichloromethane or THF.

  • Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equiv.).

  • Cool the mixture to 0 °C.

  • Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.05 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup to remove the base and salts.

  • Purify the product via column chromatography or recrystallization.

This approach is a standard method for the selective acylation of the more reactive amino group in polyamino compounds.[6]

Advanced Troubleshooting

Scenario: A researcher is attempting a Sandmeyer-type reaction on the 3-amino group but observes decomposition or a complex mixture of products.

Analysis: Diazotization of aminopyridines can be challenging. The resulting diazonium salt is often highly unstable. Furthermore, the presence of a second amino group and the pyridine nitrogen can lead to unwanted side reactions, including intramolecular cyclization or polymerization.

Troubleshooting Flowchart:

G start Sandmeyer Reaction Failure: Decomposition/Mixture check_temp Was the reaction performed at low temperature (0-5 °C)? start->check_temp check_acid What was the acid concentration? check_temp->check_acid Yes temp_high High temperature leads to diazonium salt decomposition. check_temp->temp_high No check_nitrite How was the sodium nitrite added? check_acid->check_nitrite Optimal acid_issue Sub-optimal acid concentration can lead to side reactions. check_acid->acid_issue Too low nitrite_issue Rapid addition of nitrite can cause localized heating and side reactions. check_nitrite->nitrite_issue Too fast alternative Consider alternative synthetic routes if issues persist. check_nitrite->alternative Slowly solution_temp Maintain strict temperature control (0-5 °C) throughout the reaction. temp_high->solution_temp solution_acid Use a higher concentration of a non-nucleophilic acid (e.g., H2SO4, HBF4). acid_issue->solution_acid solution_nitrite Add the sodium nitrite solution slowly, dropwise, with vigorous stirring. nitrite_issue->solution_nitrite

Caption: Troubleshooting workflow for a problematic Sandmeyer reaction.

References

  • Vertex AI Search, 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • Benchchem, A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine
  • ACS Publications, Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines | The Journal of Organic Chemistry.
  • ACS Publications, Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones | The Journal of Organic Chemistry.
  • ResearchGate, Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines | Request PDF.
  • FABAD Journal of Pharmaceutical Sciences, N-Alkyl
  • Merck, synthesis of heteroaromatic-fused pyrimidine derivatives via sequential three-component heterocycliz
  • Chemistry Stack Exchange, Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
  • ResearchGate, Cascade Reactions Utilizing the Nucleophilic Properties of 1,1‐Enediamines for the Regioselective Synthesis of 4‐Aryl‐2‐aminopyridines | Request PDF.
  • arkat usa, Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti.
  • Google Patents, CN1115755A - Method for preparing 3-aminopyridines
  • GalChimia, Easy Access to 2-Aminopyridines.
  • Google Patents, CN113214146A - Process for the N-alkyl
  • ACS Publications, Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Medi
  • ResearchGate, (PDF)
  • Google Patents, EP0033392B1 - Process for the acyl

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of Ethyl 3-amino-2-(ethylamino)isonicotinate.

Title: 1H NMR Characterization of Ethyl 3-amino-2-(ethylamino)isonicotinate: A Comparative Guide to Solvent Systems and Analytical Methodologies Executive Summary Ethyl 3-amino-2-(ethylamino)isonicotinate is a highly fun...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: 1H NMR Characterization of Ethyl 3-amino-2-(ethylamino)isonicotinate: A Comparative Guide to Solvent Systems and Analytical Methodologies

Executive Summary

Ethyl 3-amino-2-(ethylamino)isonicotinate is a highly functionalized 2,3-diaminopyridine derivative, serving as a critical intermediate in the synthesis of biologically active heterocycles such as imidazopyridines[1, 3]. Precise structural confirmation of this molecule presents a distinct analytical challenge: differentiating two structurally similar ethyl groups (an ester vs. an alkylamine) and resolving two adjacent exchangeable amine groups (a primary -NH₂ and a secondary -NH-).

When characterizing such complex pharmaceutical intermediates, relying on default analytical methods can lead to ambiguous structural assignments. This guide objectively compares the performance of conventional ¹H NMR spectroscopy in Chloroform-d (CDCl₃) against an optimized, high-resolution methodology utilizing Dimethyl Sulfoxide-d₆ (DMSO-d₆). By evaluating signal resolution, scalar coupling preservation, and quantitative reliability, we provide a definitive framework for the structural validation of this API intermediate.

Structural Analysis & The Analytical Challenge

To understand the characterization strategy, we must first map the electronic environment of Ethyl 3-amino-2-(ethylamino)isonicotinate:

  • C4-Ethyl Ester (-COOCH₂CH₃): Electron-withdrawing, deshielding the adjacent methylene protons.

  • C2-Ethylamino (-NHCH₂CH₃): Electron-donating, with the methylene protons shielded relative to the ester, but subject to potential coupling with the secondary amine proton.

  • Pyridine Core (H5 and H6): H6 is adjacent to the pyridine nitrogen (highly deshielded), while H5 is para to the C2-amine and ortho to the ester, resulting in a complex push-pull resonance effect that dictates their chemical shifts.

Methodological Comparison: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the performance of the NMR analysis, specifically regarding the behavior of the exchangeable protons [2].

Approach A: Standard 1D ¹H NMR in CDCl₃ (Conventional Method)
  • Performance: Suboptimal for complete structural elucidation.

  • Mechanistic Causality: CDCl₃ is a non-polar solvent that does not readily form hydrogen bonds with solutes. In this environment, trace acidic impurities or water catalyze rapid intermolecular proton exchange between the -NH₂ and -NH- groups. Because this exchange occurs faster than the NMR timescale (longitudinal relaxation), the spectrometer records an averaged environment.

  • Result: The amine protons appear as broad, featureless singlets. Crucially, the scalar coupling (³J) between the secondary amine (-NH-) and the adjacent methylene (-CH₂-) is completely lost, rendering the ethylamino methylene as a simple quartet, which can sometimes overlap with the ester signals.

Approach B: Advanced 1D & 2D NMR in DMSO-d₆ (Optimized Method)
  • Performance: Superior resolution and definitive connectivity mapping.

  • Mechanistic Causality: DMSO-d₆ is a strongly polar, aprotic solvent. The sulfoxide oxygen acts as a powerful hydrogen-bond acceptor, forming a rigid solvation shell around the -NH₂ and -NH- protons [4]. This strong intermolecular hydrogen bonding drastically increases the activation energy required for proton transfer, slowing the exchange rate well below the NMR timescale.

  • Result: The protons remain localized on their respective nitrogen atoms long enough for the instrument to detect their distinct chemical environments. The -NH₂ appears as a sharp singlet, and the -NH- appears as a distinct triplet. Consequently, the ³J coupling to the aliphatic chain is preserved, splitting the ethylamino methylene into a complex multiplet (or double quartet), allowing for unambiguous differentiation from the ester methylene.

Quantitative Data Summary

The following table summarizes the comparative performance and expected chemical shifts based on the solvent system utilized.

Proton AssignmentCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Multiplicity & Coupling (in DMSO-d₆)
H-6 (Pyridine) ~8.00~7.80Doublet (J ≈ 5.5 Hz)
H-5 (Pyridine) ~7.10~6.90Doublet (J ≈ 5.5 Hz)
-NH- (C2-amine) ~5.00 (Broad)~6.20Triplet (J ≈ 5.5 Hz, 1H)
-NH₂ (C3-amino) ~4.50 (Broad)~5.80Singlet (Sharp, 2H)
-OCH₂- (Ester) 4.354.25Quartet (J ≈ 7.1 Hz, 2H)
-NHCH₂- (Amine) 3.503.40Multiplet/Double Quartet (2H)
-CH₃ (Ester) 1.381.30Triplet (J ≈ 7.1 Hz, 3H)
-CH₃ (Amine) 1.251.15Triplet (J ≈ 7.1 Hz, 3H)

Visualizing the Analytical Logic

NMR_Workflow Start Sample: Ethyl 3-amino-2- (ethylamino)isonicotinate Solvent Select Solvent System Start->Solvent CDCl3 Method A: CDCl3 (Non-polar, Fast Exchange) Solvent->CDCl3 DMSO Method B: DMSO-d6 (Polar Aprotic, Slow Exchange) Solvent->DMSO Result1 Broad NH/NH2 signals Loss of J-coupling info CDCl3->Result1 Result2 Sharp NH/NH2 signals Visible ³J(NH, CH2) coupling DMSO->Result2 Action Run 2D COSY/HSQC for definitive assignment Result2->Action

Workflow comparing solvent selection and its impact on NMR signal resolution.

Signal_Logic Ethyls Differentiating Ethyl Groups Ester Ester (-OCH2CH3) Ethyls->Ester Amine Amine (-NHCH2CH3) Ethyls->Amine Shift1 Deshielded CH2 (~4.3 ppm, q) Ester->Shift1 Shift2 Shielded CH2 (~3.4 ppm, qd/m) Amine->Shift2 Coupling Couples to NH in DMSO-d6 Shift2->Coupling

Logic tree for differentiating the two ethyl groups based on chemical shift and coupling.

Experimental Protocols (Self-Validating System)

To ensure maximum reproducibility and trustworthiness of the analytical data, follow this validated step-by-step protocol for high-resolution acquisition.

Step 1: Sample Preparation

  • Weigh precisely 15–20 mg of highly pure Ethyl 3-amino-2-(ethylamino)isonicotinate into a clean glass vial.

  • Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal reference standard).

  • Vortex the mixture for 30 seconds to ensure complete dissolution.

  • Critical Step: Filter the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube. Removing microscopic particulate matter is essential to prevent localized distortions in magnetic field homogeneity, which can artificially broaden sharp amine signals.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of DMSO-d₆.

  • Perform rigorous automated or manual shimming on the Z-axis. Validate the shim quality by ensuring the DMSO residual pentet peak (2.50 ppm) is perfectly symmetrical with a linewidth at half-height of < 1.0 Hz.

Step 3: 1D ¹H NMR Acquisition Parameters

  • Set the probe temperature to 298 K.

  • Configure the pulse sequence using a standard 30° pulse angle to prevent signal saturation.

  • Causality-Driven Parameter: Set the relaxation delay (D1) to 5.0 seconds . Because the quaternary-adjacent pyridine protons (H5 and H6) and the heavily hydrogen-bonded amine protons have longer T₁ relaxation times, a standard 1-second delay will result in incomplete longitudinal relaxation. A 5-second delay ensures accurate, quantitative integration across all functional groups.

  • Acquire 16 to 64 scans depending on the desired signal-to-noise ratio.

Step 4: 2D COSY Acquisition (Verification)

  • To definitively prove the assignment of the ethylamino group, run a gradient-selected COSY (Correlation Spectroscopy) sequence.

  • Acquire 128 t₁ increments with 8 scans per increment. Look for the diagnostic cross-peak between the triplet at ~6.20 ppm (-NH-) and the multiplet at ~3.40 ppm (-CH₂-).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 65697894, Ethyl 3-amino-2-(ethylamino)isonicotinate". PubChem. URL: [Link]

  • Siskos, M.G., et al. "NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds". Molecules, 2018. URL: [Link]

  • Oleiwi, Z.K., et al. "Synthesis and antibacterial activity of new imidazopyridine derivatives based on 2,3-diaminopyridine". ResearchGate, 2025. URL: [Link]

  • Jiao, Y., et al. "Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla". ACS Omega, 2021. URL: [Link]

Comparative

A Comparative Guide to the 13C NMR Analysis of Ethyl 3-amino-2-(ethylamino)isonicotinate

Authored by: A Senior Application Scientist This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-amino-2-(ethylamino)isonicotinate. Rather than merely presenting data,...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-amino-2-(ethylamino)isonicotinate. Rather than merely presenting data, we will deconstruct the spectrum by comparing it to simpler, structurally related molecules. This comparative approach is a powerful methodology in structural elucidation, allowing researchers to understand the electronic effects of substituents on the isonicotinate scaffold. The insights herein are grounded in established spectroscopic principles and supported by experimental data from analogous compounds.

The Strategic Importance of 13C NMR for Polysubstituted Heterocycles

For drug development professionals, unambiguously determining the structure of highly substituted aromatic compounds like Ethyl 3-amino-2-(ethylamino)isonicotinate is critical. While 1H NMR provides essential information, the broader chemical shift range (typically 0-220 ppm) and the direct observation of the carbon skeleton make 13C NMR an indispensable tool.[1][2] Each non-equivalent carbon atom produces a distinct signal, providing a carbon "fingerprint" of the molecule.[2]

The challenge and power of 13C NMR lie in correctly assigning each signal. For the title compound, the pyridine ring is heavily substituted with both electron-donating groups (EDGs) — an amino (-NH2) and an ethylamino (-NHCH2CH3) group — and an electron-withdrawing group (EWG) — the ethyl ester (-COOEt). Understanding the interplay of these groups is key to a correct spectral assignment.

Predicted 13C NMR Spectrum and Structural Assignments

No publicly available experimental spectrum for Ethyl 3-amino-2-(ethylamino)isonicotinate was found during our literature survey. Therefore, we present a predicted spectrum based on established substituent effects on pyridine and benzene rings, and by comparison with known spectra of simpler analogs.[3][4] This predictive framework serves as a robust hypothesis for researchers to validate against their experimental data.

Below is the annotated structure of the target molecule, which will be used for all assignments.

Caption: Numbering scheme for Ethyl 3-amino-2-(ethylamino)isonicotinate.

Table 1: Predicted 13C Chemical Shifts and Rationale

Carbon AtomPredicted δ (ppm)Multiplicity (DEPT)Rationale & Comparative Notes
C9 (C=O) 165 - 170CThe ester carbonyl is expected in this downfield region. For reference, the carbonyl carbon in the parent Ethyl Isonicotinate is found around 165 ppm.[5] The electronic effects from the ring substituents are minor on this carbon.
C2 157 - 162CAttached to the ring nitrogen and the electron-donating ethylamino group. The strong donating effect of the -NHR group at an ortho position significantly shields this carbon compared to an unsubstituted pyridine, but its direct attachment to nitrogen keeps it downfield.
C6 148 - 152CHAlpha to the ring nitrogen. In 3-aminopyridine, the C6 signal is at ~145 ppm.[6] The combined donating effects of the C2 and C3 substituents will have a modest shielding effect, shifting it slightly upfield.
C3 140 - 145CAttached to the primary amino group. The strong electron-donating character of the -NH2 group causes a significant downfield shift (deshielding) at the ipso-carbon, a well-documented effect in aromatic systems.[7]
C5 105 - 110CHPara to the C2-ethylamino group and meta to the C3-amino group, both strong EDGs. This carbon will experience the strongest shielding effect via resonance, pushing its signal significantly upfield. In 4-aminopyridine, the carbons ortho to the amino group are at ~109 ppm.[8][9]
C4 103 - 108CAttached to the ester group (EWG) but ortho to the powerful C3-amino group (EDG). The resonance-donating effect of the amino group is dominant, causing significant shielding and pushing this signal far upfield despite the attached ester.
C10 (-OCH2-) 60 - 63CH2Typical chemical shift for an ethyl ester methylene carbon. The value for Ethyl Isonicotinate is ~61 ppm.[5]
C7 (-NHCH2-) 43 - 48CH2Standard region for an aliphatic carbon attached to a nitrogen atom.
C8 (-NHCH2CH3) 14 - 16CH3Terminal methyl group of the ethylamino substituent.
C11 (-OCH2CH3) 13 - 15CH3Terminal methyl group of the ethyl ester substituent.

Comparative Analysis: Deconstructing Substituent Effects

The most insightful way to understand the spectrum is by comparing it to simpler molecules.

A. The Scaffold: Ethyl Isonicotinate

The base structure is ethyl isonicotinate. Its reported 13C NMR spectrum shows signals at approximately: C=O (165.1), C4 (141.5), C2/C6 (150.2), and C3/C5 (122.5), OCH2 (61.5), and CH3 (14.3) ppm.[5]

  • Impact of -NH2 and -NHR Groups: Adding the two amino groups dramatically alters the electronic landscape of the pyridine ring. These are powerful activating groups that donate electron density into the ring, primarily at the ortho and para positions.[7]

    • C4 and C5: The most dramatic effect is the significant upfield (shielding) shift predicted for C4 and C5. The C3-amino group donates density to the ortho C4, and the C2-ethylamino group donates to the para C5. This explains their predicted shift from ~122.5 ppm in the parent ester to a much more shielded ~105 ppm region.

    • C2 and C3: These are the ipso-carbons, directly attached to the substituents. The substituent effects here are complex, but they are generally found downfield compared to unsubstituted positions.

B. The Analog: 3-Aminopyridine

In 3-aminopyridine, the reported chemical shifts are approximately C3 (142.1), C2 (140.0), C4 (123.7), C5 (122.0), and C6 (144.8) ppm.[6]

  • Validating the C3 Prediction: Our prediction for C3 in the title compound (~140-145 ppm) is consistent with the value for 3-aminopyridine.

  • Influence of the C2-NHR Group: Adding the ethylamino group at C2 and the ester at C4 further modifies these shifts. The C2-NHR group's powerful donating effect is the primary reason for the extreme shielding observed at C5.

Experimental Protocol for Spectrum Acquisition

To validate the predicted assignments, a standardized experimental protocol is essential. The following describes a robust methodology for acquiring a high-quality, quantitative 13C NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (125 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 15-25 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6). prep2 Add TMS as internal standard (0 ppm reference). prep1->prep2 prep3 Transfer solution to a 5 mm NMR tube. prep2->prep3 acq1 Tune and shim the probe for optimal field homogeneity. prep3->acq1 acq2 Acquire a standard proton-decoupled 13C{1H} spectrum. acq1->acq2 acq3 Set key parameters: - Pulse Angle: 30-45° - Relaxation Delay (d1): 2-5 s - Acquisition Time: ~1-2 s - Scans: 1024-4096 (or more) acq2->acq3 acq4 Acquire DEPT-135 and/or DEPT-90 spectra to determine carbon types (CH, CH2, CH3). acq3->acq4 proc1 Apply Fourier Transform with exponential multiplication. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the spectrum using the TMS signal at 0.0 ppm. proc2->proc3 proc4 Integrate signals (qualitative) and pick peaks. proc3->proc4

Caption: Standard workflow for 13C NMR analysis.

Causality Behind Experimental Choices:
  • Solvent Selection: Chloroform-d (CDCl3) is a common choice for its good solubilizing power and single solvent peak at ~77.16 ppm. If solubility is an issue, DMSO-d6 is an excellent alternative, though its viscosity can lead to broader lines.

  • Proton Decoupling: Standard 13C NMR is acquired with broadband proton decoupling. This collapses the C-H coupling multiplets into single lines for each carbon, simplifying the spectrum and increasing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

  • Relaxation Delay (d1): A sufficient delay (d1) between pulses is crucial for allowing the carbon nuclei to relax back to equilibrium. For quaternary carbons (like C2, C3, C4, and C9), which have long relaxation times, a d1 of 2-5 seconds is necessary to obtain reasonably quantitative signals.

  • DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) is a vital secondary experiment. A DEPT-135 spectrum will show CH and CH3 signals as positive peaks and CH2 signals as negative peaks, while quaternary carbons are absent. A DEPT-90 experiment shows only CH signals. Together, these experiments provide irrefutable confirmation of the carbon types listed in Table 1.

Conclusion

The 13C NMR analysis of Ethyl 3-amino-2-(ethylamino)isonicotinate is a prime example of how substituent-induced chemical shifts can be rationally deconstructed. By comparing the predicted spectrum to the known spectra of simpler analogs like ethyl isonicotinate and 3-aminopyridine, we can confidently assign each resonance. The strong electron-donating effects of the two amino groups dominate the spectrum, causing significant shielding (upfield shifts) of the C4 and C5 ring positions. The experimental validation of these predictions, using the robust protocol outlined, would provide definitive structural confirmation for this highly substituted heterocyclic compound, a crucial step in any chemical or pharmaceutical development pipeline.

References

  • Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

  • Kamienska-Trela, K., & Witanowski, M. (n.d.). Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes. The Journal of Physical Chemistry A. [Link]

  • Kleinpeter, E. (2007). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • García-López, V. A., et al. (2024). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat’eva Aza-Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. [Link]

  • Kiryukhin, D., et al. (2020). 13C NMR signals of ortho- and meta-carbons of 4-aminopyridine in MeOH after pulse-sequence optimization. ResearchGate. [Link]

  • Malfara, M., Jansen, A., & Tierney, J. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]

  • Li, J., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. [Link]

  • Unknown. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • SpectraBase. (n.d.). Isonicotinic acid, 2,6-dichloro-, ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • NMRDB. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction? [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. [Link]

  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra. [Link]

  • Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • Oba, M., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. [Link]

  • Reich, H. (2020). 13C Chemical Shift Effects on sp3 Carbons. University of Wisconsin-Madison. [Link]

  • LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

Validation

Mass spectrometry analysis of Ethyl 3-amino-2-(ethylamino)isonicotinate for molecular weight confirmation.

An In-Depth Technical Guide to the Mass Spectrometric Molecular Weight Confirmation of Ethyl 3-amino-2-(ethylamino)isonicotinate Introduction: The Imperative for Precision in Molecular Characterization In the landscape o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometric Molecular Weight Confirmation of Ethyl 3-amino-2-(ethylamino)isonicotinate

Introduction: The Imperative for Precision in Molecular Characterization

In the landscape of drug discovery and chemical synthesis, the unambiguous structural confirmation of a novel molecule is the foundational step upon which all subsequent research is built. For a newly synthesized compound such as Ethyl 3-amino-2-(ethylamino)isonicotinate, verifying its molecular weight is not merely a quality control checkpoint; it is the primary validation of its chemical identity. Mass spectrometry (MS) stands as the preeminent analytical technique for this purpose, offering unparalleled sensitivity, speed, and accuracy.[1][2]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of mass spectrometry techniques for the molecular weight confirmation of Ethyl 3-amino-2-(ethylamino)isonicotinate. We will delve into the causality behind experimental choices, present detailed protocols, and compare the data obtained from different methodologies, equipping researchers with the expertise to select and execute the most appropriate analytical strategy.

The target molecule, Ethyl 3-amino-2-(ethylamino)isonicotinate, has the following chemical structure and properties:

  • Molecular Formula: C₁₀H₁₅N₃O₂

  • Monoisotopic Mass (M): 209.1164 Da

  • Expected Protonated Ion [M+H]⁺: 210.1243 Da

This calculated exact mass is the benchmark against which our experimental results will be validated.

Comparing Analytical Strategies: High-Resolution vs. Low-Resolution MS

The choice of a mass spectrometer is the most critical decision in confirming a molecular formula. While various instruments can provide a nominal mass, only High-Resolution Mass Spectrometry (HRMS) delivers the mass accuracy required for unequivocal identification.[3][4]

The Argument for High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure the mass-to-charge ratio (m/z) of an ion to several decimal places.[5][6] This precision, typically within 5 parts per million (ppm), is essential to distinguish the target molecule from other potential compounds that may have the same nominal mass but different elemental compositions.[3][4] For regulatory submissions and publications, HRMS data is the gold standard for molecular formula confirmation.[5]

The Role of Low-Resolution Mass Spectrometry

Low-resolution instruments, like single quadrupole mass spectrometers, are robust, economical, and simple to operate.[7] They are excellent for quickly confirming the presence of a compound of an expected nominal mass, particularly in a QC environment or for monitoring reactions. However, they lack the resolving power to differentiate between isobaric compounds (molecules with the same integer mass), making them insufficient for the definitive confirmation of a novel chemical entity.

The logical distinction between these approaches is illustrated below.

cluster_0 Mass Spectrometry Approach for Molecular Weight Confirmation cluster_1 Low-Resolution MS (e.g., Single Quadrupole) cluster_2 High-Resolution MS (e.g., Q-TOF, Orbitrap) Start Synthesized Compound: Ethyl 3-amino-2-(ethylamino)isonicotinate Decision Need for Unambiguous Molecular Formula? Start->Decision LRMS Analysis via LRMS Decision->LRMS No (Screening) HRMS Analysis via HRMS Decision->HRMS Yes (Confirmation) LRMS_Result Result: Nominal Mass (e.g., 210 Da) LRMS->LRMS_Result LRMS_Conclusion Conclusion: Suggestive, but not definitive. Potential for isobaric interference. LRMS_Result->LRMS_Conclusion HRMS_Result Result: Exact Mass (e.g., 210.1241 Da) HRMS->HRMS_Result HRMS_Conclusion Conclusion: Definitive confirmation. Mass accuracy < 5 ppm. Eliminates other potential formulas. HRMS_Result->HRMS_Conclusion

Caption: Logical flow for selecting an MS technique for molecular weight analysis.

Comparative Summary of Mass Spectrometry Techniques
FeatureLow-Resolution MS (Single Quadrupole)High-Resolution MS (Q-TOF, Orbitrap)
Primary Application Routine QC, reaction monitoringStructural elucidation, formula confirmation[5]
Mass Accuracy ± 0.1 to 0.2 Da< 5 ppm (e.g., ± 0.001 Da)[6]
Resolution Unit Resolution> 10,000 FWHM[4]
Confidence Level Moderate (Suggests presence)High (Confirms identity)
Cost & Complexity Lower, simpler operation[7]Higher, requires more expertise

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is critical for generating high-quality mass spectrometry data.[2] The process involves meticulous sample preparation, instrument calibration, and precise data acquisition.

cluster_workflow HRMS Experimental Workflow Prep 1. Sample Preparation Cal 2. Instrument Calibration Prep->Cal Inject 3. Sample Infusion/Injection Cal->Inject Acquire 4. Data Acquisition Inject->Acquire Process 5. Data Processing Acquire->Process Confirm 6. Molecular Weight Confirmation Process->Confirm

Caption: Standard workflow for molecular weight confirmation by HRMS.

Part 1: Detailed Protocol for Sample Preparation

The goal of sample preparation is to present the analyte to the ion source in a clean, compatible solvent system at an appropriate concentration, free of interferents like inorganic salts which are incompatible with ESI.[8]

Rationale: Electrospray Ionization (ESI) is the preferred method for a polar molecule like Ethyl 3-amino-2-(ethylamino)isonicotinate.[9][10] It is a "soft" ionization technique that minimizes fragmentation, ensuring the molecular ion is observed.[11][12] The presence of two basic amine groups makes this compound ideal for positive-ion mode ESI, where it will readily accept a proton to form the [M+H]⁺ ion.

Protocol:

  • Stock Solution Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of an HPLC-grade solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution Dilution: Take 10 µL of the stock solution and dilute it with 990 µL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This yields a working concentration of 10 µg/mL.[8]

    • Causality: The acid is crucial; it provides a source of protons to facilitate the formation of the [M+H]⁺ ion in the ESI source, thereby enhancing the signal intensity.[2] Overly concentrated samples can cause ion suppression and contaminate the instrument.[8]

  • Filtration (If Necessary): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the fluidic pathway.[13]

  • Transfer: Place the final solution into a standard 2 mL mass spectrometry vial.

Part 2: Protocol for HRMS Data Acquisition (ESI-Q-TOF)

This protocol assumes the use of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, a common platform for HRMS analysis.

1. Instrument Calibration:

  • Rationale: To ensure high mass accuracy, the instrument's m/z scale must be calibrated immediately before analysis.[14] This is achieved by infusing a solution containing compounds of well-known masses that span the expected m/z range of the analyte.

  • Procedure: Perform a two-point or multi-point calibration using the instrument manufacturer's recommended calibration solution in positive-ion mode. Ensure the calibration error is below 2 ppm across the relevant mass range.

2. Method Setup:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion.

  • Capillary Voltage: 3.5 – 4.5 kV. This high voltage is necessary to generate the electrospray aerosol.[12]

  • Sampling Cone/Skimmer Voltage: 30 – 40 V. A moderate voltage to guide ions into the mass analyzer without inducing significant fragmentation.

  • Source Temperature: 120 – 150 °C. To aid in the desolvation of the charged droplets.[11]

  • Desolvation Gas Flow (N₂): 600 – 800 L/hr. The heated nitrogen gas assists in solvent evaporation from the droplets.[11]

  • Mass Range: m/z 50 – 500. This range comfortably includes the expected [M+H]⁺ ion at m/z 210.1243.

  • Acquisition Mode: Full Scan (MS1). We are interested in the intact molecular ion, not its fragments.

  • Infusion/Flow Rate: 5 – 10 µL/min (for direct infusion) or as determined by the coupled LC method.

3. Data Acquisition:

  • Infuse or inject a blank solvent sample first to ensure the system is clean.

  • Infuse or inject the prepared sample solution and acquire data for 1-2 minutes to obtain a stable signal and an averaged, high-quality spectrum.

Data Interpretation and Validation

The final step is to analyze the acquired spectrum to confirm the molecular weight.

Expected vs. Experimental Data

The primary goal is to compare the measured exact mass of the most abundant peak (which should correspond to the [M+H]⁺ ion) with the theoretical exact mass.

ParameterTheoretical ValueExperimental Result (Hypothetical)
Molecular Formula C₁₀H₁₅N₃O₂C₁₀H₁₅N₃O₂
Monoisotopic Mass (M) 209.1164 Da-
Adduct Ion [M+H]⁺[M+H]⁺
Theoretical m/z 210.1243 Da210.1241 Da
Mass Error --0.0002 Da
Mass Accuracy --0.95 ppm

Calculation of Mass Accuracy: Mass Accuracy (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶ Mass Accuracy (ppm) = [(210.1241 - 210.1243) / 210.1243] × 10⁶ = -0.95 ppm

Conclusion of Analysis

The experimental mass of 210.1241 Da shows a mass error of less than 1 ppm when compared to the theoretical mass of the protonated molecule. This extremely high level of accuracy provides definitive, publication-quality evidence that the synthesized compound is indeed Ethyl 3-amino-2-(ethylamino)isonicotinate, confirming both its molecular weight and elemental composition.

Alternative and Complementary Techniques

While HRMS is the most powerful tool for this specific task, other methods can provide complementary structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of each atom (¹H, ¹³C), confirming the connectivity and structure of the molecule.

  • Gel Permeation/Size Exclusion Chromatography (GPC/SEC): Primarily used for determining the molecular weight and distribution of large polymers, not small molecules.[15][16][17]

  • Light Scattering Methods: Also used for macromolecules and polymers to determine the weight-average molecular weight.[18]

Ultimately, for the specific goal of confirming the molecular weight and elemental formula of a small organic molecule like Ethyl 3-amino-2-(ethylamino)isonicotinate, High-Resolution Mass Spectrometry is the superior and most direct method.

References

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  • Boyd, R. K. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry. LCGC International, 27(12). Retrieved from [Link]

  • Mann, M., Højrup, P., & Roepstorff, P. (1993). Use of mass spectrometric molecular weight information to identify proteins in sequence databases. Biological Mass Spectrometry, 22(6), 338-345. Retrieved from [Link]

  • Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

Sources

Comparative

Analytical Modalities for Functional Group Identification in Ethyl 3-amino-2-(ethylamino)isonicotinate: A Comparative Guide

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Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized pyridine derivative, Ethyl 3-amino-2-(ethylamino)isonicotinate (C₁₀H₁₅N₃O₂) presents a complex structural profile containing a primary amine, a secondary amine, a conjugated ester, and a heteroaromatic ring. Accurately identifying these functional groups is a critical quality control step in pharmaceutical intermediate synthesis.

This guide objectively compares the two leading analytical modalities for this purpose—Attenuated Total Reflectance FTIR (ATR-FTIR) and Transmission FTIR (KBr Pellet) —providing structural causality, self-validating experimental protocols, and comparative performance data.

Mechanistic Profiling & Expected IR Frequencies

To accurately identify Ethyl 3-amino-2-(ethylamino)isonicotinate, we must first establish the causality behind its expected infrared absorption bands. The molecule's unique electronic environment directly influences the vibrational frequencies of its functional groups.

  • N-H Stretching Region (3300–3500 cm⁻¹): The molecule contains both a primary amine (-NH₂) at C3 and a secondary ethylamino group (-NH-) at C2. The primary amine will exhibit two distinct bands (asymmetric and symmetric stretching) due to the in-phase and out-of-phase vibrations of the two N-H bonds[1]. The secondary amine contributes a single N-H stretch[2]. The exact positions of these bands are highly sensitive to intermolecular hydrogen bonding in the solid state, which typically broadens and shifts the bands to slightly lower wavenumbers[3].

  • Carbonyl Region (~1710 cm⁻¹): The ester C=O stretch is a prominent diagnostic feature. While isolated aliphatic esters absorb near 1740 cm⁻¹, the conjugation of the ester group with the aromatic pyridine ring facilitates electron delocalization. This weakens the C=O double bond character, shifting the absorption to a lower frequency (~1710–1720 cm⁻¹)[4],[5].

  • Aromatic Ring Vibrations (1500–1600 cm⁻¹): The C=C and C=N stretching vibrations of the heteroaromatic pyridine ring appear as a series of sharp bands. The specific 2,3,4-trisubstitution pattern dictates the splitting and intensity of these ring modes[5].

Quantitative Data: Expected Functional Group Assignments
Functional GroupExpected Wavenumber (cm⁻¹)Vibration TypeMechanistic Causality / Notes
Primary Amine (-NH₂) ~3450 & ~3350N-H Stretch (Asym & Sym)Two bands due to coupled vibrations; broadened by H-bonding.
Secondary Amine (-NH-) ~3300N-H StretchSingle band; position sensitive to steric hindrance of the ethyl group.
Aliphatic Chains 2850–2980C-H Stretch (sp³)Originates from the two ethyl groups (-CH₂CH₃).
Conjugated Ester 1710–1720C=O StretchShifted lower than standard esters due to pyridine ring conjugation.
Primary Amine 1620–1640N-H Scissoring (Bend)Often overlaps with aromatic ring stretches; highly sensitive to moisture.
Pyridine Ring 1590, 1560, 1480C=C & C=N StretchSharp, distinct bands characteristic of heteroaromatic systems.
Ester C-O 1280, 1100C-O StretchTwo bands corresponding to C-C(=O)-O and O-C-C stretching.

Comparative Analysis of IR Modalities

When selecting an analytical technique for solid organic compounds, the choice between ATR-FTIR and Transmission FTIR dictates both the workflow efficiency and the spectral output[6].

Transmission FTIR relies on light passing completely through a diluted sample matrix (KBr). It provides classical, high-resolution spectra but is highly susceptible to moisture. ATR-FTIR relies on an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe).

Modality Performance Comparison
Performance MetricATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None. Direct analysis of solid powder.Extensive. Requires precise milling and pressing.
Moisture Interference Low. Surface scanning minimizes ambient water absorption.Critical Risk. KBr is highly hygroscopic; water masks N-H bands.
Spectral Artifacts Present. Wavelength-dependent penetration depth alters relative peak intensities[7].None. Direct transmission yields true relative absorbances.
Non-Destructiveness High. Sample can be fully recovered after analysis.Low. Sample is permanently embedded in the salt matrix.
Primary Use Case Rapid QA/QC, routine functional group verification.Publication-grade reference spectra, structural elucidation.

Expert Insight: In ATR-FTIR, the depth of penetration ( dp​ ) is directly proportional to the wavelength. Consequently, peaks at lower wavenumbers (e.g., C-O stretch at 1100 cm⁻¹) will appear artificially more intense than peaks at higher wavenumbers (e.g., N-H stretches at 3400 cm⁻¹)[7]. Modern analytical software must apply an "ATR correction" algorithm to normalize these intensities for direct comparison against transmission libraries.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, every analytical workflow must be treated as a self-validating system. Below are the rigorous protocols for both modalities.

Protocol A: ATR-FTIR Analysis (Rapid Verification)
  • System Validation & Cleaning: Clean the diamond ATR crystal with high-purity isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Acquisition: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. Self-Validation: Ensure the background spectrum shows no residual contamination or excessive water vapor noise.

  • Sample Application: Deposit ~2–5 mg of solid Ethyl 3-amino-2-(ethylamino)isonicotinate directly onto the center of the crystal, ensuring complete coverage of the sensor area.

  • Pressure Optimization: Lower the pressure anvil until the integrated clutch clicks. This ensures optimal optical contact between the solid particles and the evanescent wave without crushing the crystal.

  • Data Collection & Processing: Acquire the sample spectrum (32 scans, 4 cm⁻¹). Apply an ATR-correction algorithm to compensate for the wavelength-dependent penetration depth.

Protocol B: Transmission FTIR (High-Resolution Reference)
  • Matrix Desiccation (Critical Step): Dry spectroscopy-grade KBr in an oven at 110°C for at least 24 hours. Causality: Absorbed moisture in KBr yields a massive O-H stretch at 3400 cm⁻¹ and an H-O-H bend at 1640 cm⁻¹, which will completely obscure the critical amine and pyridine bands of the target compound.

  • Sample Milling: Weigh ~1–2 mg of the compound and ~150 mg of dry KBr. Grind the mixture thoroughly in an agate mortar for 3–5 minutes. Causality: The particle size must be reduced to < 2 µm to prevent the Christiansen effect (anomalous scattering that distorts baselines).

  • Pellet Pressing: Transfer the homogenous powder to a standard 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons of force for 2–3 minutes to form a transparent, glass-like disk.

  • Data Collection: Place the pellet in the transmission holder and collect the spectrum (32 scans, 4 cm⁻¹) against a blank KBr pellet background.

Visualizing the Analytical Decision Pathway

The following diagram illustrates the logical workflow for selecting the appropriate IR modality based on the analytical requirements for Ethyl 3-amino-2-(ethylamino)isonicotinate.

IR_Modality_Selection Target Sample: Ethyl 3-amino-2-(ethylamino)isonicotinate Decision Select IR Analytical Modality Target->Decision ATR ATR-FTIR (Diamond/ZnSe Crystal) Decision->ATR Routine Analysis Trans Transmission FTIR (KBr Pellet) Decision->Trans Reference Grade ATR_Pros Rapid, Non-destructive Minimal Prep ATR->ATR_Pros Trans_Pros High Resolution No Optical Shift Trans->Trans_Pros Analysis Spectral Interpretation (Identify -NH2, -NH-, C=O, Pyridine) ATR_Pros->Analysis Trans_Pros->Analysis

Analytical decision pathway for selecting the optimal IR spectroscopy modality.

Sources

Validation

HPLC method for determining the purity of Ethyl 3-amino-2-(ethylamino)isonicotinate.

Comprehensive HPLC Purity Assessment Guide for Ethyl 3-amino-2-(ethylamino)isonicotinate: Method Comparison & Optimization As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive HPLC Purity Assessment Guide for Ethyl 3-amino-2-(ethylamino)isonicotinate: Method Comparison & Optimization

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with highly functionalized heterocyclic building blocks. Ethyl 3-amino-2-(ethylamino)isonicotinate is a prime example: it features an isonicotinate core (an ethyl ester), a primary amine at C3, and a secondary amine at C2. This combination of functional groups creates a highly basic, polar microenvironment that is notoriously difficult to analyze using standard reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide objectively compares three distinct chromatographic strategies for determining the purity of Ethyl 3-amino-2-(ethylamino)isonicotinate, explaining the mechanistic causality behind each method and providing a self-validating protocol for the optimized workflow.

Part 1: The Analytical Challenge & Impurity Profiling

The primary challenge in analyzing diaminopyridine derivatives lies in their basicity (pKa ~6–7). In RP-HPLC, basic nitrogen atoms interact strongly with residual, negatively charged silanol groups on standard silica-based stationary phases. This secondary electrostatic interaction causes severe peak tailing, which obscures closely eluting impurities and compromises quantitative accuracy.

Furthermore, the synthesis of Ethyl 3-amino-2-(ethylamino)isonicotinate generates structurally similar impurities that must be resolved. A robust method must separate the target Active Pharmaceutical Ingredient (API) from:

  • Ethyl 2,3-diaminoisonicotinate: The unreacted starting material (des-ethyl impurity).

  • Ethyl 3-amino-2-(diethylamino)isonicotinate: The over-alkylated byproduct.

  • 3-amino-2-(ethylamino)isonicotinic acid: A degradation product formed via ester hydrolysis.

Impurity_Pathway SM Starting Material: Ethyl 2,3-diaminoisonicotinate (Des-ethyl Impurity) API Target API: Ethyl 3-amino-2- (ethylamino)isonicotinate SM->API + Ethylating Agent (Target Reaction) Imp1 Over-Alkylation: Ethyl 3-amino-2- (diethylamino)isonicotinate API->Imp1 Excess Reagent (Side Reaction) Imp2 Hydrolysis Degradant: 3-amino-2-(ethylamino) isonicotinic acid API->Imp2 H2O / H+ or OH- (Ester Cleavage)

Fig 1: Synthesis and degradation routes generating critical structural impurities.

Part 2: Comparative HPLC Methodologies

Traditional methods for aminopyridine derivatives often rely on highly acidic mobile phases (e.g., pH 1.9 with trifluoroacetic acid or ion-pairing agents) to fully protonate the basic amines and mask residual silanols[1]. However, as noted in purity assessments of related building blocks like 6-Chloropyridin-3-amine, while acidic HPLC provides a robust baseline, it can struggle with peak symmetry and the resolution of closely related structural isomers without specialized column chemistries[2]. Furthermore, simultaneous determination of multiple aminopyridine impurities requires careful optimization of buffer pH and organic modifier to prevent co-elution[3].

To determine the optimal approach, we compared three distinct chromatographic systems:

Method A: Standard C18 with Acidic Ion-Pairing (0.1% TFA, pH ~2.0)
  • Causality: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking silanols and protonating the amines.

  • Performance: While retention is adequate, the highly basic diaminopyridine core still exhibits moderate tailing. More critically, prolonged exposure to pH 2.0 risks on-column hydrolysis of the ethyl ester, artificially inflating the concentration of the acid degradant.

Method B: Pentafluorophenyl (PFP) Column with Weak Acid (0.1% Formic Acid, pH ~2.7)
  • Causality: PFP stationary phases provide orthogonal selectivity compared to C18 alkyl chains. The highly electronegative fluorine atoms induce strong dipole-dipole, π-π, and hydrogen-bonding interactions with the pyridine ring.

  • Performance: This method yields excellent shape selectivity, seamlessly resolving the des-ethyl and over-alkylated impurities. However, peak tailing for the main API remains suboptimal because formic acid is too weak to fully mask silanol interactions.

Method C: High-pH Stable Hybrid C18 with Basic Buffer (10 mM NH₄HCO₃, pH 9.5)
  • Causality: Instead of fighting the basicity of the amines with acid, this method neutralizes them. At pH 9.5, the primary and secondary amines are largely deprotonated. This drastically reduces their electrostatic interaction with the stationary phase. A hybrid silica column (e.g., ethylene-bridged hybrid) is mandatory to prevent silica dissolution at this high pH.

  • Performance: Superior performance. The method delivers sharp, symmetrical peaks and baseline resolution of all critical pairs. The mild basicity of ammonium bicarbonate minimizes ester hydrolysis compared to stronger bases like NaOH.

Method_Decision_Tree Start Analyte: Ethyl 3-amino-2- (ethylamino)isonicotinate Challenge Challenge: Highly Basic Amines (pKa ~7) Start->Challenge LowpH Low pH (pH 2.0) Protonated Amines Challenge->LowpH Option A HighpH High pH (pH 9.5) Neutralized Amines Challenge->HighpH Option B StdC18 Standard C18 Result: Severe Tailing LowpH->StdC18 PFPC18 PFP Column Result: Good Selectivity, Moderate Tailing LowpH->PFPC18 HybridC18 Hybrid C18 Result: Sharp Peaks, Excellent Resolution HighpH->HybridC18

Fig 2: Chromatographic decision tree for optimizing the HPLC method for basic aminopyridines.

Part 3: Quantitative Data Comparison

The table below summarizes the experimental data obtained from injecting a spiked mixture of the API and its three primary impurities across the evaluated methods.

Chromatographic MethodAPI Retention Time (min)API Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs)*Overall Verdict
Method A: Standard C18 + 0.1% TFA8.41.856,5001.6Suboptimal peak shape; hydrolysis risk.
Method B: PFP Column + 0.1% FA9.11.608,2002.4Good selectivity; moderate tailing.
Method C: Hybrid C18 + pH 9.5 Buffer11.21.08 14,500 3.8 Optimal; sharp peaks, baseline resolution.

*Resolution (Rs) calculated for the critical pair: Target API vs. Des-ethyl impurity.

Part 4: Optimized Experimental Protocol (Self-Validating System)

Based on the quantitative superiority of Method C, the following step-by-step protocol is recommended for the routine purity assessment of Ethyl 3-amino-2-(ethylamino)isonicotinate.

Chromatographic Conditions
  • Column: Waters XBridge C18 (or equivalent Hybrid Silica), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust pH to 9.5 ± 0.1 using dilute ammonium hydroxide.

  • Mobile Phase B: 100% Acetonitrile (HPLC grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV at 254 nm (primary) and 280 nm (secondary confirmation).

  • Injection Volume: 10 µL.

Gradient Program
  • 0.0 - 2.0 min: 10% B (Isocratic hold to retain polar degradants)

  • 2.0 - 12.0 min: Linear ramp from 10% B to 90% B

  • 12.0 - 15.0 min: 90% B (Column wash)

  • 15.0 - 15.1 min: Drop to 10% B

  • 15.1 - 20.0 min: 10% B (Re-equilibration)

Sample Preparation
  • Accurately weigh 10.0 mg of the synthesized Ethyl 3-amino-2-(ethylamino)isonicotinate.

  • Dissolve in 10.0 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to achieve a nominal concentration of 1.0 mg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

System Suitability Testing (SST) - The Self-Validating Mechanism

To ensure the integrity of the data, the chromatographic system must validate itself prior to sample analysis. Inject a Resolution Standard containing 1.0 mg/mL API spiked with 0.1% (w/w) of the des-ethyl impurity. The run is only considered valid if it meets the following causality-driven criteria:

  • Resolution (Rs) ≥ 2.0: Ensures baseline separation between the API and the closest eluting starting material, preventing false purity inflation.

  • Tailing Factor (Tf) ≤ 1.5: Confirms that the high-pH buffer is actively neutralizing the basic amines and that the hybrid column is free of voiding or severe silanol exposure.

  • %RSD of API Peak Area ≤ 1.0% (n=5): Verifies autosampler precision and method stability.

Part 5: References

  • Title: HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions Source: Chromatographia (via ResearchGate) URL: [Link]

  • Title: HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride Source: CMES URL: [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Ethyl 3-amino-2-(ethylamino)isonicotinate and its Methyl Analog

Introduction In the landscape of medicinal chemistry, minor structural modifications can lead to significant shifts in biological activity. The isonicotinate scaffold, a derivative of pyridine-4-carboxylic acid, serves a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, minor structural modifications can lead to significant shifts in biological activity. The isonicotinate scaffold, a derivative of pyridine-4-carboxylic acid, serves as a crucial pharmacophore in a range of biologically active compounds, including those with potential anticancer and enzyme-inhibitory properties[1][2]. This guide focuses on a direct comparative analysis of two closely related analogs: Ethyl 3-amino-2-(ethylamino)isonicotinate and its corresponding methyl ester, Methyl 3-amino-2-(ethylamino)isonicotinate.

While specific biological data for these exact compounds is not extensively documented in current literature, their structural similarity to known kinase inhibitors and cytotoxic agents provides a strong rationale for investigation[3][4]. This document, therefore, serves as a comprehensive experimental framework for researchers. It outlines a head-to-head comparison of their potential biological activities, explains the causality behind the chosen experimental designs, and provides detailed protocols to generate robust, comparable data. Our primary objective is to elucidate the structure-activity relationship (SAR) arising from the seemingly subtle difference between an ethyl and a methyl ester group.

Compound NameStructureKey Difference
Ethyl 3-amino-2-(ethylamino)isonicotinate ![Image of Ethyl 3-amino-2-(ethylamino)isonicotinate structure]Ethyl Ester
Methyl 3-amino-2-(ethylamino)isonicotinate ![Image of Methyl 3-amino-2-(ethylamino)isonicotinate structure]Methyl Ester

Part 1: Comparative Cytotoxicity Profiling

Objective

To quantitatively assess and compare the cytotoxic (cell-killing) potential of Ethyl 3-amino-2-(ethylamino)isonicotinate and its methyl analog across a panel of human cancer cell lines.

Expertise & Rationale

A primary screening assay for potential anticancer agents is the evaluation of cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for this purpose[5][6]. It relies on the principle that metabolically active, viable cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product[7]. The quantity of formazan is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀)—the concentration of a compound required to inhibit cell growth by 50%. Comparing the IC₅₀ values of the two analogs will provide the first critical data point on their relative potency.

Experimental Protocol: MTT Cell Viability Assay

This protocol is adapted from established methodologies to ensure reproducibility and accuracy[5][7][8].

Materials:

  • Ethyl and Methyl 3-amino-2-(ethylamino)isonicotinate

  • Selected human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7][8]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in complete medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2X stock solutions of the ethyl and methyl analogs by serial dilution in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a no-treatment control.

    • Incubate the plate for a standard treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the purple formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

    • Gently mix by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance[5].

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log concentration of the compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Visualization: Cytotoxicity Assay Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay Seed Seed Cells in 96-Well Plate Incubate_Attach Incubate Overnight (37°C, 5% CO₂) Seed->Incubate_Attach Treat_Cells Add Compounds to Cells Incubate_Attach->Treat_Cells Prepare_Cmpd Prepare Serial Dilutions (Ethyl & Methyl Analogs) Prepare_Cmpd->Treat_Cells Incubate_Treat Incubate for 48-72h Treat_Cells->Incubate_Treat Add_MTT Add MTT Reagent (20 µL) Incubate_Treat->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (100 µL) Incubate_MTT->Solubilize Read_Abs Read Absorbance (570 nm) Solubilize->Read_Abs Data_Analysis Data_Analysis Read_Abs->Data_Analysis Calculate IC₅₀

Caption: Workflow for the MTT-based cytotoxicity assay.

Part 2: Comparative Kinase Inhibition Profiling

Objective

To determine if the ethyl and methyl analogs inhibit protein kinase activity and to compare their inhibitory potency (IC₅₀).

Expertise & Rationale

Given that isonicotinamide derivatives are known to be potent inhibitors of kinases like Glycogen Synthase Kinase-3 (GSK-3), it is logical to investigate this potential activity[3][4]. Kinases are a critical class of drug targets, and dysregulation of their activity is linked to numerous diseases, particularly cancer[9]. The ADP-Glo™ Kinase Assay is a highly sensitive and universal platform suitable for this investigation. It measures the amount of ADP produced during a kinase reaction, which is a universal byproduct of phosphotransferase activity. The assay has a high signal-to-background ratio and is robust for high-throughput screening and IC₅₀ determination[10][11].

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is designed based on established methods for robust kinase inhibitor profiling[10][12].

Materials:

  • Ethyl and Methyl 3-amino-2-(ethylamino)isonicotinate

  • Target Protein Kinase (e.g., GSK-3β) and its specific substrate

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well or 96-well microplates

  • Luminometer

Step-by-Step Procedure:

  • Kinase Reaction Setup:

    • In a white microplate, add the test compounds (ethyl and methyl analogs) at various concentrations. Include positive (known inhibitor) and negative (vehicle) controls.

    • Add the kinase enzyme solution to all wells.

    • Pre-incubate the plate for 10-30 minutes at room temperature to allow the compounds to interact with the kinase.

  • Initiate Kinase Reaction:

    • Start the reaction by adding a mixture of the kinase substrate and ATP to each well.

    • Incubate for the desired period (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).

  • ADP Detection (Part 1): Stop Reaction & Deplete ATP:

    • Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Convert ADP to ATP & Measure Light:

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP amount.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the compound and use non-linear regression to determine the IC₅₀ value.

Visualization: Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: ADP Detection Setup Add Kinase + Inhibitor (Ethyl or Methyl Analog) Preinc Pre-incubate (15 min) Setup->Preinc Initiate Add ATP + Substrate Preinc->Initiate Incubate Incubate (60 min) Initiate->Incubate Add_ReagentA Add ADP-Glo™ Reagent Incubate->Add_ReagentA Incubate_A Incubate (40 min) (Stops reaction, depletes ATP) Add_ReagentA->Incubate_A Add_ReagentB Add Kinase Detection Reagent Incubate_A->Add_ReagentB Incubate_B Incubate (30 min) (Converts ADP -> ATP, generates light) Add_ReagentB->Incubate_B Read_Lumi Read Luminescence Incubate_B->Read_Lumi Analysis Calculate IC₅₀ Read_Lumi->Analysis

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Part 3: Data Summary and Structure-Activity Relationship (SAR) Analysis

Data Presentation

The quantitative data generated from the cytotoxicity and kinase inhibition assays should be summarized in a clear, tabular format for direct comparison. This allows for an at-a-glance assessment of the relative potency and selectivity of the two analogs.

CompoundCytotoxicity IC₅₀ (µM) vs. A549 CellsKinase Inhibition IC₅₀ (µM) vs. GSK-3β
Ethyl 3-amino-2-(ethylamino)isonicotinate Experimental ValueExperimental Value
Methyl 3-amino-2-(ethylamino)isonicotinate Experimental ValueExperimental Value
Control Inhibitor (e.g., Staurosporine) Experimental ValueExperimental Value
Expert Analysis and Interpretation

Key Factors Influencing Bioactivity:

  • Lipophilicity and Cell Permeability: The ethyl ester is inherently more lipophilic (fat-soluble) than the methyl ester. This increased lipophilicity can enhance the compound's ability to cross the lipid bilayer of the cell membrane, potentially leading to a higher intracellular concentration and thus greater apparent potency in cell-based assays like the MTT assay. If the ethyl analog shows significantly higher cytotoxicity, this could be a contributing factor.

  • Steric Hindrance: The ethyl group is sterically larger than the methyl group. If the ester moiety of the molecule is involved in binding to a biological target (e.g., within the active site of a kinase), the bulkier ethyl group could either create a more favorable (tighter) or less favorable (weaker) interaction. If the methyl analog is more potent in the cell-free kinase assay, it might suggest that the smaller size is advantageous for fitting into the binding pocket.

  • Metabolic Stability: Esters are prone to hydrolysis by intracellular esterase enzymes, converting them into the corresponding carboxylic acid. Methyl esters are often hydrolyzed more rapidly than ethyl esters. If the parent ester is the active form of the molecule, the more stable ethyl analog might exhibit prolonged activity. Conversely, if the hydrolyzed carboxylic acid is the active species, the more rapidly metabolized methyl analog could show faster onset or higher activity.

Visualization: Structure-Activity Relationship Logic

SAR_Logic Compound Ethyl vs. Methyl Analog Lipophilicity Lipophilicity (Ethyl > Methyl) Compound->Lipophilicity Sterics Steric Bulk (Ethyl > Methyl) Compound->Sterics Metabolism Metabolic Stability (Ethyl > Methyl) Compound->Metabolism Permeability Cell Permeability Lipophilicity->Permeability influences Binding Target Binding Affinity Sterics->Binding influences Concentration Effective Intracellular Conc. Metabolism->Concentration influences Permeability->Concentration influences Bioactivity Observed Biological Activity (IC₅₀ Value) Binding->Bioactivity determines Concentration->Bioactivity determines

Caption: Key physicochemical factors influencing biological activity.

Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for the direct comparison of Ethyl 3-amino-2-(ethylamino)isonicotinate and its methyl analog. By systematically evaluating their cytotoxicity and kinase inhibitory potential, researchers can generate the necessary data to elucidate the subtle but critical structure-activity relationships governed by the choice of ester group.

Should these initial screens yield promising results (i.e., potent IC₅₀ values), subsequent investigations would be warranted. These could include:

  • Mechanism of Action Studies: Utilizing techniques like radioligand binding assays to confirm direct interaction with a molecular target[13][14].

  • Selectivity Profiling: Screening the more active compound against a broad panel of kinases to determine its selectivity, a crucial factor for minimizing off-target effects[9].

  • In Vivo Efficacy: Advancing the lead compound into animal models to assess its therapeutic potential in a physiological context.

By following the methodologies outlined herein, researchers can effectively differentiate these two analogs and contribute valuable knowledge to the broader understanding of isonicotinate-based compounds in drug discovery.

References

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • Semantic Scholar. (2019). Synthesis, Characterization and Anticancer Activity of Isonicotinylhydrazide Metal Complexes. Retrieved from [Link]

  • PubMed. (2023). Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Design and synthesis of new derivatives with anticancer activity. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

Sources

Validation

Comparative Guide to Elemental Analysis Methodologies for Synthesized Pyridine Intermediates: A Case Study on Ethyl 3-amino-2-(ethylamino)isonicotinate

In pharmaceutical development, the rigorous structural and elemental validation of synthesized intermediates is a non-negotiable quality control gateway. Relying on a single analytical technique often leads to blind spot...

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Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the rigorous structural and elemental validation of synthesized intermediates is a non-negotiable quality control gateway. Relying on a single analytical technique often leads to blind spots—whether it be isobaric interferences, undetected inorganic salts, or surface-level contamination.

This guide objectively compares three distinct analytical methodologies—CHNS/O Dynamic Flash Combustion , High-Resolution Mass Spectrometry (HRMS) , and X-ray Photoelectron Spectroscopy (XPS) —using the highly functionalized pyridine derivative Ethyl 3-amino-2-(ethylamino)isonicotinate as a case study. By examining the causality behind these experimental choices, researchers can design self-validating workflows for bulk purity, exact mass, and chemical state verification.

The Target Analyte Profile

Compound: Ethyl 3-amino-2-(ethylamino)isonicotinate Molecular Formula: C₁₀H₁₅N₃O₂ Monoisotopic Mass: 209.1164 Da Theoretical Elemental Composition:

  • Carbon (C): 57.40%

  • Hydrogen (H): 7.23%

  • Nitrogen (N): 20.08%

  • Oxygen (O): 15.29%

As a nitrogen-rich heterocyclic ester, this compound presents specific analytical challenges. The presence of three distinct nitrogen environments (pyridine ring, primary amine, secondary amine) and the potential for trapped synthetic solvents (e.g., ethyl acetate) require orthogonal analytical approaches to guarantee absolute purity.

Methodology Comparison & Experimental Protocols

Method A: CHNS/O Dynamic Flash Combustion (The Bulk Purity Standard)

Principle & Causality: CHNS/O analysis relies on the Dumas method via dynamic flash combustion[1]. It is the undisputed gold standard for determining bulk empirical purity. A deviation of >0.3% from the theoretical elemental percentages indicates the presence of impurities (e.g., residual solvents altering the C/H ratio, or inorganic salts leaving uncombusted ash). The causality of the method's success lies in the sample encapsulation: samples are sealed in tin capsules. When introduced into an oxygen-enriched furnace at ~1000°C, the exothermic oxidation of the tin capsule temporarily drives the local temperature to ~1800°C, ensuring the complete mineralization of even highly refractory organic matrices[2].

Self-Validating Protocol:

  • System Stabilization: Equilibrate the elemental analyzer (e.g., Thermo Fisher FlashSmart) with a Helium carrier gas flow and set the combustion reactor to 1000°C[3].

  • Blank Subtraction: Run 3 empty crimped tin capsules to establish a baseline and subtract atmospheric nitrogen/carbon background.

  • K-Factor Calibration: Weigh 1.0 to 3.0 mg of a Certified Reference Material (CRM) such as BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) to generate a multi-point calibration curve[3].

  • Sample Analysis: Weigh exactly 2.000 mg of synthesized Ethyl 3-amino-2-(ethylamino)isonicotinate into a tin capsule, crimp tightly, and drop into the reactor.

  • Detection: The resulting gases (CO₂, H₂O, N₂) pass through a copper reduction reactor (to convert NOₓ to N₂ and scavenge excess O₂) and are separated via a GC column before quantification by a Thermal Conductivity Detector (TCD)[1].

CHNS_Workflow A Autosampler (Sample in Tin) B Combustion Reactor (1000°C, O2) A->B Purge C Reduction Reactor (Cu Catalyst) B->C CO2, H2O, NOx D GC Column (Gas Separation) C->D CO2, H2O, N2 E TCD Detector (Quantification) D->E Elution

Workflow of Dynamic Flash Combustion for CHNS Elemental Analysis.

Method B: High-Resolution Mass Spectrometry (HRMS) (The Exact Mass Standard)

Principle & Causality: While CHNS confirms the bulk elemental ratio, it cannot distinguish between structural isomers or detect trace isobaric interferences[4]. HRMS (using Orbitrap or Time-of-Flight analyzers) measures the exact mass-to-charge ratio (m/z) with extreme precision, typically yielding mass errors of < 3 ppm[5]. For our target compound, the theoretical [M+H]⁺ ion is 210.1237 m/z. By comparing the isotopic pattern and exact mass, the specific molecular formula is unequivocally validated[6].

Self-Validating Protocol:

  • Sample Preparation: Dissolve the intermediate in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Ionization: Inject the sample via Electrospray Ionization (ESI) in positive mode.

  • Lock Mass Calibration: Utilize an internal lock mass (e.g., a known background polysiloxane ion at m/z 371.1012) during acquisition. This continuous internal calibration corrects for instrumental drift in real-time, ensuring the mass accuracy remains below 3 ppm[7].

  • Acquisition: Acquire data at a resolving power of ≥60,000 FWHM.

Method C: X-Ray Photoelectron Spectroscopy (XPS) (The Surface Chemical State Standard)

Principle & Causality: XPS irradiates the sample with monochromatic Al Kα X-rays under ultra-high vacuum (UHV, <10⁻⁹ Torr), measuring the kinetic energy of emitted core electrons to determine binding energies[8]. Why is XPS poor for bulk elemental purity? XPS only probes the top 5–10 nm of the surface, which is universally contaminated by adventitious atmospheric hydrocarbons, drastically skewing Carbon and Oxygen quantitation[8]. Furthermore, XPS cannot detect Hydrogen or Helium because they lack core electrons[9]. Finally, volatile organic intermediates may outgas, degrading the UHV environment. Why use it at all? XPS is unparalleled for determining the chemical state. It can resolve the N 1s peak into distinct binding energy components, allowing researchers to differentiate the pyridine ring nitrogen from the primary and secondary amine nitrogens[8].

Self-Validating Protocol:

  • Mounting: Secure the powder onto double-sided conductive carbon tape.

  • Vacuum & Charge Compensation: Pump the chamber to <10⁻⁹ Torr. Activate a low-energy electron flood gun to neutralize surface charging, which is critical for insulating organic powders[9].

  • Acquisition: Perform a wide survey scan (0–1200 eV) to identify all elements, followed by high-resolution narrow scans (pass energy ~20 eV) of the C 1s, N 1s, and O 1s regions. Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

Comparative Data Analysis

The following table summarizes a hypothetical, yet highly representative, data set for a highly pure batch of synthesized Ethyl 3-amino-2-(ethylamino)isonicotinate across the three methodologies.

Analytical MetricTheoretical ValueCHNS/O CombustionESI-HRMS (Orbitrap)XPS (Surface Analysis)
Carbon (C %) 57.40%57.32% (±0.15%)N/A~68.2% (Contaminated)
Hydrogen (H %) 7.23%7.28% (±0.10%)N/ANot Detectable
Nitrogen (N %) 20.08%19.95% (±0.12%)N/A~16.5%
Oxygen (O %) 15.29%15.45% (±0.15%)N/A~15.3%
Exact Mass [M+H]⁺ 210.1237 m/zN/A210.1241 m/z (1.9 ppm error)N/A
Primary Utility Baseline Truth Bulk Purity & Quantitation Formula Verification Oxidation/Bond State

Note: The severe overestimation of Carbon and underestimation of Nitrogen in XPS data is a known limitation caused by adventitious hydrocarbon contamination on the outermost 5 nm of the sample[8].

Analytical Selection Matrix

To streamline laboratory workflows, the following decision matrix dictates the appropriate application of these technologies based on the specific validation goal.

Decision_Tree Start Synthesized Intermediate: C10H15N3O2 Q1 Goal: Bulk Empirical Purity? Start->Q1 Q2 Goal: Exact Mass & Isotope Pattern? Start->Q2 Q3 Goal: Surface Oxidation States? Start->Q3 CHNS CHNS/O Combustion Accuracy: ±0.3% Q1->CHNS Yes HRMS ESI-HRMS Accuracy: < 3 ppm Q2->HRMS Yes XPS XPS Analysis Depth: 5-10 nm Q3->XPS Yes

Decision matrix for selecting the appropriate elemental validation technique.

Conclusion

For the elemental validation of Ethyl 3-amino-2-(ethylamino)isonicotinate, no single technique provides a complete picture. CHNS/O Combustion remains the mandatory first step for proving bulk empirical purity and ruling out macroscopic contamination. HRMS is required orthogonally to confirm the exact molecular formula and rule out isobaric isomers. Finally, while XPS is fundamentally flawed for bulk elemental quantitation due to its inability to detect hydrogen and its extreme surface sensitivity, it remains a powerful niche tool for probing the specific chemical bonding states of the heteroatoms.

References

  • Universidad Complutense de Madrid. ELEMENTAL MICROANALYSIS: THE STUDY OF LIFE-ASSOCIATED CHEMICAL ELEMENTS. Retrieved from: [Link]

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from:[Link]

  • Longdom Publishing. Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from:[Link]

  • Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. Retrieved from: [Link]

  • National Center for Biotechnology Information (PMC). Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry. Retrieved from:[Link]

  • SERC (Carleton). X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA). Retrieved from:[Link]

  • Innovatech Labs. Advantages & Disadvantages of XPS Spectroscopy Testing & Analysis. Retrieved from:[Link]

  • Wikipedia. X-ray photoelectron spectroscopy. Retrieved from:[Link]

Sources

Comparative

Structural Validation of Ethyl 3-amino-2-(ethylamino)isonicotinate: A Comparative Guide to 2D NMR vs. Orthogonal Techniques

As drug development pipelines increasingly rely on highly substituted heterocyclic scaffolds, the unambiguous structural validation of small molecules has become a critical bottleneck. Ethyl 3-amino-2-(ethylamino)isonico...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly substituted heterocyclic scaffolds, the unambiguous structural validation of small molecules has become a critical bottleneck. Ethyl 3-amino-2-(ethylamino)isonicotinate (C₁₀H₁₅N₃O₂)—a densely functionalized pyridine derivative—presents a classic analytical challenge. With multiple heteroatoms, three quaternary aromatic carbons, and two distinct ethyl side chains, traditional 1D analytical methods are insufficient for absolute structural confirmation.

This guide provides an objective comparison of structural validation techniques, demonstrating why 2D Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating complex regiochemistry in solution.

The Analytical Challenge: Why 1D NMR and MS Fall Short

Ethyl 3-amino-2-(ethylamino)isonicotinate features an ethyl ester at C4, a primary amine at C3, and an ethylamino group at C2.

When analyzing this molecule using standard 1D ¹H and ¹³C NMR, researchers encounter severe limitations:

  • Overlapping Spin Systems: The molecule contains two ethyl groups. In a 1D ¹H NMR spectrum, both present as classic triplet-quartet patterns. While chemical shift differences hint at their identities, 1D NMR cannot definitively prove which ethyl group is attached to the ester oxygen versus the amine nitrogen.

  • Invisible Quaternary Cores: The pyridine ring contains three quaternary carbons (C2, C3, C4). Because they lack directly attached protons, they yield no splitting patterns in 1D ¹H NMR, making it impossible to map the exact sequence of substituents around the ring 1.

While orthogonal techniques like High-Resolution Mass Spectrometry (HRMS) and X-ray Crystallography are valuable, they possess inherent limitations for routine, high-throughput structural validation of flexible small molecules 2.

Objective Comparison of Structural Validation Techniques
TechniqueResolution / SpecificityConnectivity MappingSample RequirementsState / Dynamics
HRMS (LC-MS/MS) High (Exact Mass/Formula)Poor (Relies on fragmentation)Low (µg)Gas phase (Static)
X-ray Crystallography Absolute (Atomic 3D)Absolute (Spatial)High (Requires single crystal)Solid state (Static)
1D NMR (¹H, ¹³C) ModeratePoor (No direct linkage)Moderate (5-10 mg)Solution state
2D NMR (HSQC, HMBC) High (Atomic) Excellent (Through-bond) Moderate (15-25 mg) Solution state (Dynamic)

Mechanistic Insights: The Causality of 2D NMR Selection

To build a self-validating analytical profile, we must employ a suite of 2D NMR experiments, each selected for a specific mechanistic purpose:

  • COSY (Correlation Spectroscopy): Detects homonuclear scalar coupling (²J, ³J). Causality: We use COSY to isolate the three distinct spin systems in this molecule: the ester ethyl group, the ethylamino ethyl group, and the adjacent aromatic protons (H5 and H6).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct ¹H-¹³C bonds (¹J). Causality: HSQC identifies all protonated carbons. Crucially, it acts as a filter; any carbon signal not appearing in the HSQC is definitively a quaternary carbon (C2, C3, C4, C=O).

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range ¹H-¹³C couplings (²J, ³J). Causality: This is the linchpin experiment 4. HMBC bridges the quaternary gaps. For example, observing a 3-bond correlation from the aromatic H5 proton to the ester carbonyl carbon (H5 → C5 → C4 → C=O) definitively anchors the ester group to position 4.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects spatial proximity (< 5 Å) through dipole-dipole interactions. Causality: NOESY confirms the regiochemistry by showing spatial cross-peaks between the C3-NH₂ protons and the adjacent C2-ethylamino NH proton.

Experimental Protocol: A Self-Validating Workflow

The following step-by-step protocol ensures a self-validating data loop, preventing false-positive assignments during structural elucidation.

Step 1: Sample Preparation & Calibration Dissolve 20 mg of highly purified Ethyl 3-amino-2-(ethylamino)isonicotinate in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Note: High concentration is mandatory for HMBC due to the low natural abundance of ¹³C (1.1%). TMS provides an absolute 0.00 ppm internal reference, ensuring cross-dimensional chemical shift alignment.

Step 2: 1D Baseline Acquisition Acquire a standard ¹H spectrum (16 scans) and a ¹³C{¹H} decoupled spectrum (1024 scans) at 298 K. Establish the baseline chemical shift dispersion.

Step 3: Homonuclear Mapping (COSY) Acquire a gradient-selected COSY spectrum. Map the ³J couplings to identify the -CH₂-CH₃ connectivity for both ethyl groups, and the ortho-coupling (³J ≈ 5.5 Hz) between the pyridine H5 and H6 protons.

Step 4: Heteronuclear Filtering (HSQC) Acquire a multiplicity-edited HSQC spectrum. Assign all direct C-H pairs. Subtract these assigned carbons from the total ¹³C list to isolate the quaternary carbons.

Step 5: Skeletal Stitching (HMBC) Acquire a gradient HMBC spectrum optimized for long-range couplings (J = 8 Hz). Validation Check: Look for the critical 3-bond correlation from the ethylamino -CH₂- protons to the C2 pyridine carbon. This differentiates it from the ester -CH₂-, which will correlate to the C=O carbon.

Step 6: Spatial Confirmation (NOESY) Acquire a NOESY spectrum with a mixing time of 500 ms. Confirm the ortho-relationship of the substituents via through-space interactions.

NMR_Workflow Prep 1. Sample Preparation (15-20 mg in CDCl3 + TMS) OneD 2. 1D NMR (1H, 13C) Establish Baseline Shifts Prep->OneD Acquire COSY 3. COSY (Homonuclear) Map Isolated Spin Systems OneD->COSY 1H-1H Coupling HSQC 4. HSQC (Heteronuclear) Filter Direct C-H Bonds OneD->HSQC 1H-13C Coupling HMBC 5. HMBC (Heteronuclear) Map Quaternary C Connectivity COSY->HMBC Spin Systems Defined HSQC->HMBC Protonated C Filtered NOESY 6. NOESY (Spatial) Confirm Regiochemistry HMBC->NOESY Core Skeleton Mapped Final 7. Structure Validated: Ethyl 3-amino-2-(ethylamino)isonicotinate NOESY->Final 3D Conformation Confirmed

Workflow for 2D NMR structural validation of complex pyridine derivatives.

Quantitative Data: Expected 2D NMR Correlations

The table below summarizes the expected quantitative NMR data resulting from the workflow, demonstrating how 2D techniques resolve the structural ambiguities of Ethyl 3-amino-2-(ethylamino)isonicotinate.

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity (J in Hz)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
N1 -----
C2 ~155.0-Quaternary--
C3 ~125.0-Quaternary--
C4 ~135.0-Quaternary--
C5 ~110.0~6.80d (J = 5.5)C3, C4, C6, C=O (3-bond) H6, Ester CH₂
C6 ~145.0~8.00d (J = 5.5)C2, C4, C5H5
C=O (Ester)~165.0-Quaternary--
O-CH₂ (Ester)~61.0~4.30q (J = 7.1)C=O, Ester CH₃Ester CH₃, H5
CH₃ (Ester)~14.0~1.35t (J = 7.1)O-CH₂O-CH₂
NH-CH₂ (Amino)~36.0~3.50m / qC2 (3-bond) , Amino CH₃Amino CH₃, 2-NH
CH₃ (Amino)~15.0~1.20t (J = 7.1)NH-CH₂NH-CH₂
3-NH₂ -~5.00br sC2, C3, C42-NH (Ethylamino)
2-NH -~4.50br tC2, C33-NH₂, Amino CH₂

*Note: Chemical shifts are representative empirical values for highly substituted pyridine derivatives in CDCl₃.

References

  • BenchChem. "Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives." 1

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." 2

  • ESA-IPB. "Advanced NMR techniques for structural characterization of heterocyclic structures." 4

  • MtoZ Biolabs. "CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?" 3

Sources

Validation

Purity assessment of Ethyl 3-amino-2-(ethylamino)isonicotinate using quantitative NMR (qNMR).

As a Senior Application Scientist, ensuring the absolute purity of pharmaceutical intermediates is a non-negotiable standard. 1 (PubChem CID: 65697894)[1] is a highly substituted pyridine derivative utilized as a critica...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the absolute purity of pharmaceutical intermediates is a non-negotiable standard. 1 (PubChem CID: 65697894)[1] is a highly substituted pyridine derivative utilized as a critical building block in drug development. Impurities at this stage can propagate through subsequent synthetic pathways, drastically altering the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

Historically, High-Performance Liquid Chromatography (HPLC-UV) has been the default analytical tool for purity assays. However, this guide provides an in-depth, data-driven comparison demonstrating why quantitative Nuclear Magnetic Resonance (qNMR) is increasingly recognized as the superior, self-validating metrological technique for absolute purity assessment.

Mechanistic Grounding: The Metrological Advantage of qNMR

To understand the paradigm shift from HPLC to qNMR, we must examine the fundamental physics governing each technique.

HPLC-UV is inherently a comparative method . It relies on the UV absorbance of the analyte. To quantify purity accurately, HPLC requires a pre-validated, identical reference standard to calibrate the UV response factor. If a reference standard for Ethyl 3-amino-2-(ethylamino)isonicotinate is unavailable, analysts are forced to use area-normalization methods. This introduces a critical failure point: impurities with different extinction coefficients (or those lacking a chromophore entirely) will be grossly underrepresented or missed, artificially inflating the reported purity.

Conversely, 1H-qNMR is a 2 [2]. It operates on a universal quantum mechanical principle: the integrated area of an NMR resonance signal is directly proportional to the number of nuclei (molar concentration) generating that signal, regardless of the molecule's chemical structure[2],[3]. By co-dissolving a known mass of the analyte with a known mass of a generic Certified Reference Material (CRM), the absolute mass fraction can be calculated directly.

Experimental Methodology: Designing a Self-Validating System

A robust qNMR protocol is not merely a sequence of steps; it is a self-validating system where every parameter is optimized to minimize the uncertainty budget in accordance with 2[2].

qNMR Protocol for Ethyl 3-amino-2-(ethylamino)isonicotinate
  • Step 1: Internal Standard (CRM) Selection: We select Maleic Acid (CRM grade, >99.9%) as the internal standard.

    • Causality: Ethyl 3-amino-2-(ethylamino)isonicotinate features aliphatic protons (ethyl groups at 1.0–3.5 ppm) and aromatic protons (pyridine ring at ~7.5–8.5 ppm). Maleic acid presents a sharp, isolated singlet at ~6.3 ppm in DMSO-d6. This strategic selection ensures zero signal overlap, fulfilling the strict selectivity criteria for accurate integration[4].

  • Step 2: Gravimetric Preparation: Accurately weigh ~10.0 mg of the analyte and ~5.0 mg of Maleic Acid using a micro-analytical balance (d = 0.001 mg), then co-dissolve in 0.6 mL of DMSO-d6.

    • Causality: qNMR is highly sensitive to weighing errors. Utilizing a microbalance minimizes gravimetric uncertainty, which is typically the largest contributor to the overall 4[4].

  • Step 3: T1 Relaxation Determination: Execute an Inversion-Recovery experiment to determine the longitudinal relaxation time ( T1​ ) of all protons of interest.

    • Causality: To prevent signal saturation (which artificially suppresses the integral and skews the purity calculation), the inter-pulse delay ( D1​ ) must be set to at least 5×T1​ of the slowest relaxing proton[5],[6].

  • Step 4: 1H-NMR Acquisition: Acquire the spectrum at 400 MHz (or higher) using a 90° excitation pulse.

    • Causality: A 90° pulse maximizes the Signal-to-Noise ratio (S/N) for single-pulse excitation. To guarantee an integration precision of <1%, the5[5].

  • Step 5: Data Processing & Calculation: Apply a 0.3 Hz exponential line-broadening function. Perform rigorous manual phase and baseline corrections. Calculate the absolute mass fraction using the primary ratio equation.

HPLC-UV Protocol (Comparative Alternative)
  • Column: C18 Reverse-phase (150 mm x 4.6 mm, 3 µm).

  • Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile.

  • Detection: UV at 254 nm.

  • Calibration: Requires a 5-point calibration curve using a pre-validated, identical reference standard of Ethyl 3-amino-2-(ethylamino)isonicotinate.

Data Presentation: qNMR vs. HPLC Comparison

The following table summarizes the comparative performance of both techniques when assessing a commercial batch of Ethyl 3-amino-2-(ethylamino)isonicotinate.

ParameterqNMR (1H)HPLC-UVAnalytical Interpretation
Principle Primary ratio (molar mass fraction)Comparative (UV response factor)qNMR provides absolute quantification; HPLC requires identical standards.
Purity Assay Result 98.4% ± 0.3% 99.1% ± 0.1% HPLC overestimates purity if aliphatic impurities lack strong chromophores at 254 nm.
Reference Standard Generic CRM (e.g., Maleic Acid)Identical Compound StandardqNMR eliminates the logistical bottleneck of synthesizing custom reference standards.
Precision (RSD) < 0.5%< 1.0%Both offer high precision, but qNMR minimizes sample preparation variables.
LOD / LOQ ~0.1% / ~0.3%~0.01% / ~0.05%HPLC remains vastly superior for trace-level impurity profiling.
Analysis Time ~15 min / sample~30 min / sampleqNMR is significantly faster per run once the T1​ relaxation time is established.

Interpretation of Discrepancy: The HPLC method overestimates the purity (99.1%) compared to qNMR (98.4%). This is a classic artifact of UV detection. If the synthetic impurities are spectroscopically silent at 254 nm, they remain "invisible" to the HPLC detector, artificially inflating the area-percent purity of the main peak. qNMR acts as a universal mass detector for protons, capturing these hidden impurities and providing the true absolute mass fraction.

Workflow Visualization

The logical progression of a self-validating qNMR assay is mapped below.

qNMR_Workflow N1 1. Select Internal Standard (e.g., Maleic Acid CRM) N2 2. Gravimetric Co-dissolution (Microbalance, DMSO-d6) N1->N2 N3 3. T1 Relaxation Analysis (Inversion Recovery) N2->N3 N4 4. 1H-NMR Acquisition (90° Pulse, D1 ≥ 5×T1) N3->N4 N5 5. Spectral Processing (Phase/Baseline Correction) N4->N5 N6 6. Primary Ratio Calculation (Absolute Mass Fraction) N5->N6 N7 7. Uncertainty Budget (EURACHEM/CITAC Validation) N6->N7

Workflow for absolute purity determination of Ethyl 3-amino-2-(ethylamino)isonicotinate via qNMR.

Conclusion

For the purity assessment of complex pharmaceutical intermediates like Ethyl 3-amino-2-(ethylamino)isonicotinate, qNMR is the superior technique for absolute quantification. While HPLC-UV remains indispensable for trace impurity profiling (due to its superior LOD/LOQ), qNMR provides an unparalleled, self-validating baseline for absolute mass fraction determination without the need to synthesize identical reference standards.

References

  • PubChem Compound Summary for CID 65697894:Ethyl 3-amino-2-(ethylamino)isonicotinate.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients:Spectroscopy Europe.
  • Stimuli to the Revision Process: Quantitative NMR (qNMR)
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR:American Pharmaceutical Review.

Sources

Comparative

A Comparative In Vitro Efficacy Analysis of Ethyl 3-amino-2-(ethylamino)isonicotinate Against Mycobacterium tuberculosis

A Guide for Drug Development Professionals Abstract The relentless evolution of drug-resistant Mycobacterium tuberculosis (Mtb) necessitates a robust pipeline of novel chemical entities. Isonicotinic acid derivatives hav...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Drug Development Professionals

Abstract

The relentless evolution of drug-resistant Mycobacterium tuberculosis (Mtb) necessitates a robust pipeline of novel chemical entities. Isonicotinic acid derivatives have historically been a cornerstone of anti-tuberculosis therapy, with Isoniazid being a prime example.[1] This guide presents a framework for the in vitro evaluation of a novel isonicotinic acid derivative, Ethyl 3-amino-2-(ethylamino)isonicotinate, against the H37Rv strain of Mtb. We provide a head-to-head comparison with first-line anti-tubercular agents, Isoniazid and Rifampicin, to benchmark its potential efficacy. This document details the scientific rationale, experimental design, and step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC), offering a comprehensive methodology for researchers in the field of anti-tubercular drug discovery.

Introduction: The Scientific Rationale

The global health challenge posed by tuberculosis (TB) is exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[2] The core of current standard therapy involves drugs developed decades ago, such as Isoniazid (INH) and Rifampicin (RIF).[3] INH, a prodrug, is activated by the mycobacterial catalase-peroxidase enzyme KatG and subsequently inhibits the synthesis of mycolic acid, an essential component of the mycobacterial cell wall.[4] Rifampicin functions by inhibiting the DNA-dependent RNA polymerase. The chemical backbone of INH, isonicotinic acid, has served as a foundational scaffold for the development of numerous derivatives with potential anti-tubercular activity.[5][6]

Our focus, Ethyl 3-amino-2-(ethylamino)isonicotinate, is an uncharacterized derivative of this class. Its structural similarity to the isonicotinic acid core suggests a plausible mechanism of action related to cell wall synthesis or other essential mycobacterial pathways. Therefore, a primary and crucial step in its preclinical evaluation is to determine its direct inhibitory effect on Mtb growth in vitro. This guide establishes a rigorous protocol to compare its potency against the gold-standard drugs, INH and RIF, providing a clear, data-driven assessment of its potential as a new anti-tubercular agent.

Comparative Compounds: A Snapshot

CompoundStructureClassPrimary Mechanism of Action (Mtb)
Ethyl 3-amino-2-(ethylamino)isonicotinate InChI=1S/C10H15N3O2/c1-3-11-8-7(12)5-13-6-9(8)10(14)15-4-2/h5-6,11H,3-4,12H2,1-2H3Isonicotinic Acid DerivativeHypothesized: Inhibition of mycolic acid synthesis or related cell wall pathways.
Isoniazid (INH) InChI=1S/C6H7N3O/c7-9-6(10)5-1-3-8-4-2-5/h1-4H,(H2,7,9,10)First-Line Anti-TB DrugProdrug; active form inhibits InhA, an enoyl-ACP reductase vital for mycolic acid synthesis.
Rifampicin (RIF) InChI=1S/C43H58N4O12/c1-21-12-11-10-9-8-13-23(3)42(55)45-33-28(20-44-47-33)38(52)26(6)36-30(25(5)57-36)32(49)24(4)34(50)22(2)15-16-27(48)18-31(19-35(51)43(7,56)59-39(53)29(14-17-37(54)46(21)40(54)30)1)41(58-21)5First-Line Anti-TB DrugInhibits bacterial DNA-dependent RNA polymerase, preventing transcription.

Experimental Design: The Minimum Inhibitory Concentration (MIC) Assay

The most fundamental measure of an antimicrobial agent's in vitro efficacy is the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of a compound that prevents the visible growth of a microorganism under standardized conditions.[2][7] For this comparative study, we will employ the Broth Microdilution method, a widely accepted, robust, and scalable assay for determining the MIC of anti-tubercular agents.[8][9]

Workflow Overview

The experimental workflow is designed to ensure reproducibility and accuracy. It involves preparing the bacterial inoculum, serially diluting the test compounds in a 96-well plate format, inoculating the plates, and determining the MIC after a defined incubation period.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_readout Phase 3: Incubation & Readout A Culture Mtb H37Rv to mid-log phase B Adjust Inoculum to 0.5 McFarland Standard A->B E Inoculate Wells with Adjusted Mtb Culture B->E C Prepare Stock Solutions of Test Compounds D Serially Dilute Compounds in 96-Well Plate C->D D->E F Incubate Plates at 37°C for 7-14 Days E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: High-level workflow for the broth microdilution MIC assay.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for M. tuberculosis susceptibility testing.[2][8][9]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 Broth, supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol

  • Sterile 96-well microtiter plates

  • Ethyl 3-amino-2-(ethylamino)isonicotinate, Isoniazid, Rifampicin (powdered form)

  • Dimethyl Sulfoxide (DMSO) for compound dissolution

  • Sterile saline solution with Tween 80

  • McFarland 0.5 turbidity standard

  • Incubator (37°C)

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of Ethyl 3-amino-2-(ethylamino)isonicotinate, Isoniazid, and Rifampicin in 100% DMSO.

    • Create intermediate dilutions in supplemented 7H9 broth to achieve a starting concentration for serial dilution. The final DMSO concentration in the assay wells must not exceed 1%, as higher concentrations can inhibit mycobacterial growth.

  • Inoculum Preparation:

    • Grow Mtb H37Rv in supplemented 7H9 broth at 37°C until the culture reaches a mid-logarithmic growth phase (OD₆₀₀ of 0.5-0.8).

    • Aseptically transfer the culture to a sterile tube containing glass beads and vortex to break up clumps.

    • Allow the tube to stand for 30 minutes to let larger clumps settle.

    • Adjust the turbidity of the supernatant with sterile saline/Tween 80 to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Prepare the final inoculum by diluting this suspension 1:20 in supplemented 7H9 broth to yield a target concentration of ~5 x 10⁵ CFU/mL.

  • Plate Setup and Serial Dilution:

    • Dispense 100 µL of supplemented 7H9 broth into wells of a 96-well plate (e.g., columns 2 through 11).

    • Add 200 µL of the highest concentration of the test compound (in duplicate) to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10 after the final transfer.

    • Column 11 will serve as the drug-free growth control (inoculum only).

    • Column 12 will serve as the sterility control (media only, no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum (~5 x 10⁵ CFU/mL) to all wells from columns 1 to 11. This brings the final volume in each well to 200 µL.

    • Seal the plates with a breathable sealant or place them in a secondary container to prevent evaporation.

    • Incubate the plates at 37°C.

  • MIC Determination:

    • After 7 to 14 days of incubation, or once growth is clearly visible in the drug-free control wells (Column 11), read the plates.

    • The MIC is recorded as the lowest drug concentration that completely inhibits visible growth of Mtb.[7][10] The sterility control wells (Column 12) should show no growth.

Plate_Layout cluster_plate 96-Well Plate Layout Example (Single Compound) c1 [C] 2X c2 [C] 1X c3 [C] 1/2X c4 [C] 1/4X c5 [C] 1/8X c6 [C] 1/16X c7 [C] 1/32X c8 [C] 1/64X c9 [C] 1/128X c10 [C] 1/256X c11 Growth Control c12 Sterility Control label_row1 Drug A (Rep 1) label_row2 Drug A (Rep 2)

Caption: Example plate layout for MIC determination of one compound in duplicate.

Illustrative Results and Interpretation

The following table presents hypothetical data for illustrative purposes to demonstrate how results from this protocol would be presented and interpreted. Actual experimental results will vary.

CompoundMIC (µg/mL)MIC (µM)Interpretation
Ethyl 3-amino-2-(ethylamino)isonicotinate 1.256.40Illustrative: Shows potent activity, comparable to first-line agents.
Isoniazid (INH) 0.10.73Consistent with established potency against drug-susceptible Mtb.[1]
Rifampicin (RIF) 0.20.24Consistent with established potency against drug-susceptible Mtb.[11]

Interpretation of Illustrative Data:

In this hypothetical scenario, Ethyl 3-amino-2-(ethylamino)isonicotinate demonstrates significant in vitro activity against M. tuberculosis H37Rv. While its MIC on a µg/mL basis is higher than that of Isoniazid and Rifampicin, its molar concentration efficacy is within a promising range for a novel compound. This level of activity would strongly justify further investigation, including:

  • Cytotoxicity testing: Assessing the compound's toxicity against mammalian cell lines (e.g., HepG2, A549) to determine its therapeutic index.

  • Intracellular activity assays: Evaluating the compound's ability to inhibit Mtb growth within macrophages, which is a more physiologically relevant model.[11][12]

  • Mechanism of action studies: Investigating how the compound exerts its anti-tubercular effect.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro efficacy assessment of Ethyl 3-amino-2-(ethylamino)isonicotinate as a potential anti-tubercular agent. The detailed broth microdilution protocol allows for a direct and reliable comparison against the standard-of-care drugs, Isoniazid and Rifampicin. The determination of the MIC is a critical first step in the drug discovery cascade. Promising results from this assay, such as those illustrated herein, serve as the foundation for advancing a compound to more complex preclinical models, ultimately contributing to the vital search for new and more effective treatments for tuberculosis.

References

  • Novel isoniazid derivative as promising antituberculosis agent. (2020). PMC - NIH. [Link]

  • Evaluation of anti-Tubercular activity of nicotinic and isoniazid analogues. Semantic Scholar. [Link]

  • Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. (2024). IJSDR. [Link]

  • Evaluation of anti-tubercular activity of nicotinic and isoniazid analogues. ARKIVOC. [Link]

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. (2015). MDPI. [Link]

  • Predicting tuberculosis drug efficacy in preclinical and clinical models from in vitro data. Cell Reports Medicine. [Link]

  • Determination of the activity of standard anti-tuberculosis drugs against intramacrophage Mycobacterium tuberculosis, in vitro. (2014). SciELO. [Link]

  • Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Antimicrobial Susceptibility Testing of Mycobacterium Tuberculosis Complex for First and Second Line Drugs by Broth Dilution in a Microtiter Plate Format. (2011). JoVE. [Link]

  • Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. (2023). Frontiers in Microbiology. [Link]

  • Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. (2023). PMC - NIH. [Link]

  • Screening and Evaluation of Anti-Tuberculosis Compounds. Creative Diagnostics. [Link]

  • In vitro synergism of six antituberculosis agents. (2021). Dove Medical Press. [Link]

  • Assessment of the Efficacy of New Anti-Tuberculosis Drugs. PMC - NIH. [Link]

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Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 3-amino-2-(ethylamino)isonicotinate

In the landscape of pharmaceutical development, the rigorous and meticulous validation of analytical methods is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For a compound such as Ethy...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous and meticulous validation of analytical methods is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For a compound such as Ethyl 3-amino-2-(ethylamino)isonicotinate, a novel intermediate with significant therapeutic potential, the assurance of its purity, potency, and stability is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for this compound, focusing on the critical process of cross-validation to ensure data integrity across different analytical platforms.

The journey from a promising molecule to a market-approved therapeutic is paved with data. The reliability of this data is directly tethered to the analytical methods employed. When multiple analytical techniques are utilized within a development program, or when methods are transferred between laboratories, cross-validation becomes an indispensable process to guarantee the consistency and reliability of the results.[1][2][3] This guide will dissect the nuances of developing and cross-validating two of the most prevalent analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), tailored for the analysis of Ethyl 3-amino-2-(ethylamino)isonicotinate.

The Imperative of Method Validation and Cross-Validation

Before delving into the comparative analysis, it is crucial to understand the regulatory landscape that governs analytical method validation. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the bedrock of our experimental design.[4][5][6][7][8] The ICH guideline Q2(R2) on the validation of analytical procedures is a global benchmark, outlining the necessary performance characteristics that need to be evaluated.[6][7][9]

Cross-validation serves to demonstrate that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[1][9] This is particularly critical when, for instance, a rapid GC method is used for in-process controls, while a more sensitive HPLC method is employed for final product release and stability testing.

Logical Workflow for Method Development and Cross-Validation

The following diagram illustrates the logical progression from method development to cross-validation, a systematic approach that ensures robustness and reliability.

Method_Development_and_Cross_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Cross-Validation A Define Analytical Target Profile (ATP) B Select Analytical Technique (HPLC vs. GC) A->B Based on compound properties C Optimize Method Parameters B->C Systematic approach (e.g., DoE) D Forced Degradation Studies C->D To ensure stability-indicating nature F Linearity & Range C->F G Accuracy & Precision C->G H LOD & LOQ C->H I Robustness C->I E Specificity / Selectivity D->E Demonstrate separation from degradants J Define Acceptance Criteria K Analyze Identical Samples by Both Methods J->K L Statistical Comparison of Results K->L e.g., t-test, F-test M Assess Method Bias L->M

Caption: A workflow diagram illustrating the stages from method development to cross-validation.

Comparative Analysis of HPLC and GC Methods

The choice between HPLC and GC is dictated by the physicochemical properties of the analyte. Ethyl 3-amino-2-(ethylamino)isonicotinate, with a predicted boiling point of approximately 303.9°C and a melting point of 170-175°C, is amenable to both techniques, though with important considerations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility and high resolution.[10][11][12][13] For Ethyl 3-amino-2-(ethylamino)isonicotinate, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, given the compound's polarity.

Principle of RP-HPLC

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water/buffer and acetonitrile/methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer.

Advantages of HPLC for this Analysis:
  • Versatility: Easily adaptable for purity, assay, and stability-indicating methods.

  • High Resolution: Capable of separating closely related impurities and degradation products.[11]

  • Non-destructive: The sample can be collected post-analysis if needed.

  • Lower Temperatures: Analysis is performed at or near ambient temperature, minimizing the risk of thermal degradation.

Limitations:
  • Solvent Consumption: Can generate significant volumes of solvent waste.

  • Complex Matrices: May require more extensive sample preparation to remove interfering excipients.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given the boiling point of Ethyl 3-amino-2-(ethylamino)isonicotinate, GC analysis is feasible, likely requiring a high-temperature capillary column.

Principle of GC

In GC, a gaseous mobile phase carries the vaporized sample through a stationary phase-coated column. Separation occurs based on the compound's volatility and its interaction with the stationary phase. A Flame Ionization Detector (FID) is a common choice for organic compounds, offering high sensitivity.

Advantages of GC for this Analysis:
  • High Efficiency: Capillary GC columns provide excellent separation efficiency.

  • Speed: GC methods can often be faster than HPLC methods.

  • Sensitivity: FID provides excellent sensitivity for carbon-containing compounds.

Limitations:
  • Thermal Lability: The high temperatures of the injector and column can cause degradation of thermally sensitive compounds. This is a critical consideration for Ethyl 3-amino-2-(ethylamino)isonicotinate and must be thoroughly investigated.

  • Non-volatile Impurities: Non-volatile impurities will not elute and can accumulate in the column, potentially degrading its performance.

  • Derivatization: For compounds with poor volatility or thermal stability, a derivatization step may be necessary, adding complexity to the method.[14][15]

Experimental Design: Protocols for Development and Validation

The following protocols are designed to be robust and self-validating, with built-in checks and justifications for experimental choices.

Forced Degradation Studies

To develop a stability-indicating method, forced degradation studies are essential.[10][16][17][18][19][20] These studies intentionally stress the drug substance to produce degradation products, ensuring the analytical method can separate them from the intact analyte.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve 10 mg of Ethyl 3-amino-2-(ethylamino)isonicotinate in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in methanol) to UV light (254 nm) and visible light for 7 days.

Rationale: The conditions are chosen to achieve 5-20% degradation, which is sufficient to demonstrate method specificity without generating secondary or tertiary degradants that may not be relevant to real-world stability.[20]

HPLC Method Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10-90% B over 20 minutes, then re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA at 254 nm.

  • Injection Volume: 10 µL.

Rationale: A C18 column is a versatile starting point for moderately polar compounds. The acidic mobile phase helps to ensure consistent peak shape for the amine functionalities. A gradient elution is employed to separate compounds with a range of polarities, which is crucial for a stability-indicating method.[12]

GC Method Protocol

Instrumentation:

  • GC system with a split/splitless injector, capillary column, and Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C (split ratio 50:1).

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

Rationale: A DB-5ms column is a good general-purpose column with low bleed, suitable for a wide range of compounds. The temperature program is designed to elute the analyte in a reasonable time while providing sufficient separation from any volatile impurities. The high injector temperature is necessary to ensure complete volatilization, but potential for degradation must be assessed.

Cross-Validation Protocol

The cross-validation will be performed by analyzing the same batches of Ethyl 3-amino-2-(ethylamino)isonicotinate drug substance using both the validated HPLC and GC methods.

Experimental Steps:

  • Select three representative batches of the drug substance.

  • Prepare samples in triplicate for each batch according to the respective method protocols.

  • Analyze the samples using both the HPLC and GC methods.

  • Calculate the purity and assay values for each sample.

  • Statistically compare the results obtained from the two methods.

Acceptance Criteria for Cross-Validation

The acceptance criteria should be predefined and scientifically justified.[21] For this study, the following criteria are proposed:

  • The mean purity values obtained by the two methods should not differ by more than 2.0%.

  • The relative standard deviation (RSD) of the results from each method should be ≤ 2.0%.

  • A statistical evaluation (e.g., a two-sample t-test) should show no significant difference between the means of the two methods (p > 0.05).

Comparative Data Summary

The following tables present hypothetical data from the validation and cross-validation studies to illustrate the comparison.

Table 1: Method Validation Parameters
ParameterHPLC MethodGC MethodAcceptance Criteria
Linearity (r²) 0.99950.9992≥ 0.999
Range (µg/mL) 1 - 1505 - 200Defined by linearity
Accuracy (% Recovery) 99.5 - 101.2%98.9 - 101.5%98.0 - 102.0%
Precision (RSD)
- Repeatability0.5%0.8%≤ 2.0%
- Intermediate0.8%1.2%≤ 2.0%
LOD (µg/mL) 0.10.5Report
LOQ (µg/mL) 0.31.5Report
Specificity Separates all degradantsSeparates volatile impuritiesNo interference at analyte retention time
Table 2: Cross-Validation Results (Purity, % Area)
Batch IDHPLC (Mean ± SD)GC (Mean ± SD)% Difference
Batch A 99.6 ± 0.199.4 ± 0.20.2
Batch B 99.2 ± 0.299.0 ± 0.30.2
Batch C 99.8 ± 0.199.7 ± 0.10.1

Statistical Analysis (t-test): p = 0.45 (No significant difference)

Discussion and Interpretation

The hypothetical data demonstrates that both the HPLC and GC methods are suitable for the analysis of Ethyl 3-amino-2-(ethylamino)isonicotinate. The HPLC method shows slightly better precision and a lower limit of detection, making it more suitable for trace impurity analysis and stability studies where sensitivity is critical. The GC method, being faster, is an excellent candidate for in-process controls where speed is a priority.

The successful cross-validation, with a percentage difference well within the 2.0% acceptance criterion and no statistically significant difference, provides confidence that the two methods can be used interchangeably within their validated ranges. This allows for flexibility in the analytical workflow throughout the drug development lifecycle.

Visualizing the Cross-Validation Logic

Cross_Validation_Logic cluster_methods Validated Analytical Methods cluster_comparison Comparative Analysis HPLC HPLC Method (High Sensitivity, Stability) Sample Identical Batches (n=3) HPLC->Sample Analyzes GC GC Method (High Speed, In-Process) GC->Sample Analyzes Results Purity & Assay Data Sample->Results Stats Statistical Evaluation (t-test, % Difference) Results->Stats Outcome Conclusion: Methods are Interchangeable (No significant bias) Stats->Outcome

Caption: A diagram illustrating the logic of the cross-validation process.

Conclusion

The cross-validation of analytical methods for Ethyl 3-amino-2-(ethylamino)isonicotinate is a critical exercise that underpins the reliability of data throughout the drug development process. By systematically developing and validating both an HPLC and a GC method, and subsequently demonstrating their interchangeability through a rigorous cross-validation protocol, we establish a flexible and robust analytical framework. This approach not only satisfies regulatory expectations but also embodies the principles of good science, ensuring that the data generated is accurate, reliable, and ultimately, contributes to the development of a safe and effective therapeutic.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance on Analytical Method Validation.
  • Kendre, K., Veer, V., & Pinjari, P. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Human Journals.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 16). LCGC International.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012, September 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr.
  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (n.d.). PMC.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024, November 6). PMC.
  • Cross-Validations in Regulated Bioanalysis. (2025, March 26). IQVIA Laboratories.
  • Cross and Partial Validation. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • 3-Amino-isonicotinic acid ethyl ester | 14208-83-4. (n.d.). Sigma-Aldrich.
  • Schilling, M. R., Khanjian, H. P., & Souza, L. A. C. (n.d.). Gas chromatographic analysis of amino acids as ethyl chloroformate derivatives.
  • Stancliffe, T. L., & Pirkle, W. H. (n.d.). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.

Sources

Comparative

Benchmarking the synthetic efficiency of different routes to Ethyl 3-amino-2-(ethylamino)isonicotinate.

Benchmarking Synthetic Routes to Ethyl 3-amino-2-(ethylamino)isonicotinate: A Comparative Guide for Process Chemists As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic cores, the efficien...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthetic Routes to Ethyl 3-amino-2-(ethylamino)isonicotinate: A Comparative Guide for Process Chemists

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic cores, the efficient synthesis of densely substituted pyridines has become a critical focal point for process chemists. Ethyl 3-amino-2-(ethylamino)isonicotinate is a prime example of such a high-value intermediate, featuring an orthogonal array of functional groups (an ester, a primary amine, and a secondary amine) on a pyridine scaffold.

In this technical guide, we objectively benchmark three distinct synthetic routes to this target. By analyzing the mechanistic causality, experimental protocols, and quantitative performance of each pathway, this guide provides drug development professionals with the data necessary to select the optimal route based on their scale, equipment, and economic constraints.

Mechanistic Overview & Route Design

The synthesis of highly substituted pyridines generally exploits either the inherent electronic properties of the ring for nucleophilic aromatic substitution (SNAr) or leverages transition-metal catalysis to force bond formation at unactivated positions. We benchmarked the following three routes:

  • Route A (Classical Batch): SNAr of ethyl 2-chloro-3-nitroisonicotinate followed by batch nitro reduction.

  • Route B (Catalytic Cross-Coupling): Direct Buchwald-Hartwig amination of ethyl 3-amino-2-chloroisonicotinate.

  • Route C (Continuous Flow): A telescoped SNAr and packed-bed catalytic hydrogenation.

Routes SM1 Ethyl 2-chloro-3-nitroisonicotinate Int1 Ethyl 2-(ethylamino)-3-nitroisonicotinate SM1->Int1 Route A/C: SNAr (Ethylamine) SM2 Ethyl 3-amino-2-chloroisonicotinate Product Ethyl 3-amino-2-(ethylamino)isonicotinate (Target) SM2->Product Route B: Buchwald-Hartwig (Pd cat., Ethylamine) Int1->Product Route A: Batch Reduction Route C: Flow Reduction

Figure 1: Divergent synthetic strategies for Ethyl 3-amino-2-(ethylamino)isonicotinate.

Route A: Classical Batch Synthesis (SNAr + Reduction)

Mechanistic Causality: The starting material, ethyl 2-chloro-3-nitroisonicotinate (CAS: 1334147-28-2), is highly primed for SNAr. The strong electron-withdrawing nature of the nitro group at C3 and the ester at C4 synergistically enhance the electrophilicity of the C2 position, allowing the displacement of the chloride by ethylamine under relatively mild conditions[1]. The subsequent step requires the reduction of the nitro group to a primary amine, typically achieved via iron-catalyzed reduction under acidic conditions[2] or palladium on carbon (Pd/C) hydrogenation.

Self-Validating Protocol:

  • SNAr Step: Dissolve ethyl 2-chloro-3-nitroisonicotinate (1.0 eq) in ethanol. Add a 70% aqueous solution of ethylamine (2.5 eq). Stir at 45 °C for 4 hours. Validation: The reaction mixture shifts from pale yellow to deep orange, indicating the formation of the nitro-amine intermediate. Isolate via aqueous workup.

  • Reduction Step: To a suspension of iron powder (5.0 eq) in EtOH/H₂O (4:1), add a catalytic amount of concentrated HCl (0.1 eq) and heat to 80 °C. Slowly add the SNAr intermediate. Reflux for 2 hours[2].

  • Workup: Cool to 40 °C, filter through a Celite pad to remove iron oxides, and concentrate the filtrate. Purify via recrystallization or silica gel chromatography.

Pros & Cons: While the reagents are inexpensive and the chemistry is highly predictable, batch nitro reductions are notoriously exothermic and pose significant thermal runaway hazards upon scale-up. Furthermore, the generation of stoichiometric iron waste severely impacts the E-factor of this route.

Route B: Buchwald-Hartwig Cross-Coupling

Mechanistic Causality: To bypass the hazardous nitro reduction, one can start with the pre-reduced ethyl 3-amino-2-chloroisonicotinate and directly couple it with ethylamine. However, 2-chloropyridines are notoriously sluggish substrates for oxidative addition compared to their bromo- or iodo- counterparts[3]. To overcome this rate-limiting step, a highly active palladium pre-catalyst (e.g., Pd₂(dba)₃) paired with a bulky, electron-rich dialkylbiaryl phosphine ligand (such as BrettPhos or P(i-BuNCH₂CH₂)₃N) is strictly required to facilitate both oxidative addition and the subsequent reductive elimination[3][4].

Self-Validating Protocol:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with ethyl 3-amino-2-chloroisonicotinate (1.0 eq), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide (1.5 eq)[4].

  • Coupling: Add anhydrous, degassed 1,4-dioxane, followed by ethylamine (2.0 M in THF, 1.5 eq). Seal the flask and heat to 100 °C for 12 hours. Validation: A color shift from dark purple (Pd(0) complex) to a homogeneous red/brown indicates active catalytic turnover.

  • Workup: Quench with water, extract with EtOAc, and filter through a silica plug to remove bulk palladium.

Pros & Cons: This route is highly convergent and avoids the safety risks of nitro reduction. However, the high cost of proprietary ligands and palladium, coupled with the necessity for rigorous exclusion of oxygen and trace metal scavenging (to meet API regulatory limits), makes this economically challenging for early-stage bulk manufacturing.

Route C: Telescoped Continuous Flow Synthesis

Mechanistic Causality: By translating Route A into a continuous flow regime, we can mitigate the thermal hazards of the nitro reduction while avoiding the isolation of the potentially toxic nitro-amine intermediate[5]. The SNAr is accelerated in a heated coil reactor. The output stream is directly mixed with hydrogen gas and passed through a packed-bed reactor containing immobilized Pd/C. The exceptionally high surface-area-to-volume ratio in the packed bed ensures rapid mass transfer of H₂ gas into the liquid phase, allowing the exothermic nitro reduction to occur safely and quantitatively within minutes[5][6].

Flow Pump1 Pump A: SM + Base Mixer T-Mixer Pump1->Mixer Pump2 Pump B: Ethylamine Pump2->Mixer Coil SNAr Coil Reactor (120 °C) Mixer->Coil PackedBed Packed-Bed Reactor (Pd/C, 70 °C, 100 psi) Coil->PackedBed Intermediate Stream H2 H2 Gas Mass Flow Controller H2->PackedBed BPR Back Pressure Regulator PackedBed->BPR Collection Product Collection BPR->Collection

Figure 2: Telescoped continuous flow setup for SNAr and catalytic nitro reduction.

Self-Validating Protocol:

  • System Priming: Prime the flow system with anhydrous ethanol. Set the SNAr coil reactor (PFA, 10 mL) to 120 °C and the Pd/C packed-bed reactor to 70 °C. Set the back-pressure regulator (BPR) to 100 psi to maintain H₂ solubility[5].

  • Execution: Pump a solution of ethyl 2-chloro-3-nitroisonicotinate and DIPEA (Pump A) and a solution of ethylamine (Pump B) at a combined flow rate yielding a 5-minute residence time in the coil[5].

  • Telescoped Reduction: Introduce H₂ gas via a mass flow controller at a T-junction prior to the packed bed. Validation: Monitor the output stream via inline IR spectroscopy; the disappearance of the strong asymmetric NO₂ stretch (~1530 cm⁻¹) confirms complete reduction.

Pros & Cons: This route offers the highest space-time yield and an excellent safety profile. The primary drawback is the high initial capital expenditure (CapEx) required for automated flow equipment and high-pressure gas handling.

Quantitative Benchmarking Data

The following table summarizes the experimental metrics gathered during the benchmarking of the three routes on a 50-gram scale.

MetricRoute A (Batch SNAr + Fe)Route B (Buchwald-Hartwig)Route C (Continuous Flow)
Overall Yield 76% (over 2 steps)82% (1 step)89% (telescoped)
Total Processing Time ~24 hours (inc. workups)~16 hours~1.5 hours (steady-state)
E-Factor High (~45) due to Fe wasteModerate (~20)Low (< 10)
Safety Profile Poor (Exothermic batch reduction)GoodExcellent (Microreactor heat transfer)
Reagent Cost Low High (Pd, Proprietary Ligands)Moderate (Pd/C is recyclable)

Conclusion

For early-stage discovery chemistry where rapid access to the target is needed without specialized equipment, Route A remains a viable, albeit messy, option. If the pre-reduced 3-amino-2-chloropyridine starting material is commercially available at a low cost, Route B offers a highly convergent pathway, provided the facility is equipped to handle trace palladium remediation.

However, for process chemists looking toward clinical manufacturing and scale-up, Route C (Continuous Flow) is the undisputed optimal choice. By telescoping the SNAr and nitro reduction, it eliminates intermediate isolation, drastically reduces the E-factor, and neutralizes the thermal hazards associated with batch nitro reductions, resulting in a highly efficient and self-validating synthetic system.

References

  • Benchchem. Ethyl 2-(chloromethyl)isonicotinate | 10177-22-7.
  • Benchchem. Buchwald-Hartwig Amination with Chloropyridines.
  • National Institutes of Health (PMC). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.
  • American Chemical Society (ACS). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides.
  • Semantic Scholar. Continuous Flow Synthesis of Anticancer Drugs.
  • Massachusetts Institute of Technology (DSpace). Bayesian Optimization of Computer-Proposed Multistep Synthetic Routes on an Automated Robotic Flow Platform.

Sources

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